molecular formula C10H10N2O2 B586059 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid CAS No. 7546-50-1

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Cat. No.: B586059
CAS No.: 7546-50-1
M. Wt: 190.202
InChI Key: UZRGDKPJTFSVNZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGDKPJTFSVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678009
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7546-50-1
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7546-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a significant heterocyclic compound in the landscape of pharmaceutical research and development. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a multitude of therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of both classical and contemporary synthetic strategies. The guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents a comparative analysis of the different approaches to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial attention in medicinal chemistry. Its structural resemblance to the endogenous amino acid tryptophan allows it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets. The incorporation of a nitrogen atom in the six-membered ring modifies the electronic properties of the indole system, often leading to improved metabolic stability, altered hydrogen bonding capabilities, and enhanced binding affinities to target proteins.

This compound, in particular, is a valuable building block in the synthesis of more complex bioactive molecules. The acetic acid moiety at the 3-position provides a convenient handle for further functionalization, enabling the construction of diverse chemical libraries for drug discovery programs.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A successful synthesis begins with a thorough retrosynthetic analysis to identify potential starting materials and key bond disconnections. For this compound, several logical pathways can be envisioned.

G Target Molecule Target Molecule Pathway A Pathway A: Fischer Indole Synthesis Target Molecule->Pathway A Pathway B Pathway B: Functionalization of Pre-formed Core Target Molecule->Pathway B Starting Materials A 2-Pyridylhydrazine + 4-Oxopentanoic acid derivative Pathway A->Starting Materials A Intermediate B1 2-Methyl-1H-pyrrolo[2,3-b]pyridine Pathway B->Intermediate B1 Intermediate B2 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Intermediate B1->Intermediate B2 C3-Functionalization Intermediate B2->Target Molecule Hydrolysis

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategies:

  • Pathway A: The Fischer Indole Synthesis. This classical approach involves the construction of the 7-azaindole core from a suitably substituted pyridine precursor (2-pyridylhydrazine) and a ketone bearing the acetic acid side chain or a precursor.

  • Pathway B: Functionalization of a Pre-formed 7-Azaindole Core. This modern and often more convergent strategy begins with the readily available 2-methyl-1H-pyrrolo[2,3-b]pyridine and introduces the acetic acid moiety at the C3 position through a series of functional group interconversions.

Synthetic Pathways and Methodologies

This section provides a detailed examination of the most prominent synthetic routes, complete with mechanistic insights and step-by-step protocols.

Pathway A: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and time-honored method for the preparation of indoles and their heteroaromatic analogs.[1][2] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone.[3]

Mechanism and Rationale:

The synthesis commences with the formation of a hydrazone from 2-pyridylhydrazine and a suitable ketone, such as an ester of 4-oxopentanoic acid. Under acidic conditions, typically with polyphosphoric acid (PPA) or a strong Brønsted acid, the hydrazone undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring system.[5][6] The choice of a 4-oxopentanoate derivative is crucial as it directly installs the ester of the desired acetic acid side chain at the C3 position.

G cluster_0 Fischer Indole Synthesis Workflow Start 2-Pyridylhydrazine + Ethyl 4-oxopentanoate Hydrazone Formation Hydrazone Formation (Acid catalyst, e.g., AcOH) Start->Hydrazone Formation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization (PPA, heat) Hydrazone Formation->Cyclization Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) Cyclization->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the Fischer Indole Synthesis pathway.

Experimental Protocol: Synthesis of Ethyl 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-pyridylhydrazine (1.0 eq) and ethyl 4-oxopentanoate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Cyclization: To the crude hydrazone, cautiously add polyphosphoric acid (PPA) (10-20 eq by weight). Heat the mixture with vigorous stirring to 120-140 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.

Final Step: Hydrolysis to the Carboxylic Acid

The resulting ester can be hydrolyzed to the target carboxylic acid under standard basic conditions.

  • Hydrolysis: Dissolve the ethyl ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 1 M hydrochloric acid until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Pathway B: Functionalization of the Pre-formed 2-Methyl-1H-pyrrolo[2,3-b]pyridine Core

This pathway offers a more convergent and often higher-yielding approach, starting with the commercially available or readily synthesized 2-methyl-1H-pyrrolo[2,3-b]pyridine. The key challenge lies in the selective introduction of the acetic acid moiety at the C3 position. A common strategy involves the synthesis of the corresponding acetonitrile derivative, followed by hydrolysis.

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

A practical method for the synthesis of 2-methyl-7-azaindole involves the acylation of 2-amino-3-methylpyridine with acetic anhydride, followed by cyclization.[3]

Step 2: Introduction of the Acetonitrile Moiety at C3

The C3 position of the 7-azaindole ring is susceptible to electrophilic substitution. A highly effective method for introducing the cyanomethyl group is via the Mannich reaction, followed by displacement with cyanide.

Mechanism and Rationale:

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, 2-methyl-1H-pyrrolo[2,3-b]pyridine reacts with formaldehyde and a secondary amine (e.g., dimethylamine) to form a gramine-type intermediate, N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine. This intermediate is an excellent substrate for nucleophilic substitution. Treatment with a cyanide salt, such as sodium or potassium cyanide, results in the displacement of the dimethylamino group to yield 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.[7][8]

G cluster_1 C3-Functionalization and Hydrolysis Workflow Start_B 2-Methyl-1H-pyrrolo[2,3-b]pyridine Mannich_Reaction Mannich Reaction (Formaldehyde, Dimethylamine) Start_B->Mannich_Reaction Gramine_Intermediate Gramine Intermediate Mannich_Reaction->Gramine_Intermediate Cyanation Cyanation (NaCN or KCN) Gramine_Intermediate->Cyanation Acetonitrile_Intermediate 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Cyanation->Acetonitrile_Intermediate Hydrolysis_B Nitrile Hydrolysis (e.g., NaOH, H2O/EtOH, heat) Acetonitrile_Intermediate->Hydrolysis_B Product_B This compound Hydrolysis_B->Product_B

Caption: Workflow for the functionalization of the pre-formed core.

Experimental Protocol: Synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

  • Mannich Reaction: To a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic acid, add a 40% aqueous solution of dimethylamine (1.5 eq) and a 37% aqueous solution of formaldehyde (1.5 eq). Stir the mixture at room temperature for 12-18 hours. Pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the gramine intermediate. Collect the solid by filtration, wash with water, and dry.

  • Cyanation: Dissolve the crude gramine intermediate in a mixture of dimethylformamide (DMF) and water. Add sodium cyanide (1.5 eq) and heat the reaction mixture to 100-110 °C for 6-8 hours.[7]

  • Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

Final Step: Hydrolysis of the Acetonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the electron-rich pyrrole ring.[1][9]

Experimental Protocol: Hydrolysis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

  • Basic Hydrolysis: In a round-bottom flask, suspend 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (1.0 eq) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates complete conversion of the starting material. The reaction progress can also be monitored by the cessation of ammonia evolution.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether. Carefully acidify the aqueous layer with concentrated hydrochloric acid or 6 M HCl to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Alternative Synthetic Strategies

While the two primary pathways described above are the most common, other methods can be employed for the synthesis of the target molecule or its key intermediates.

  • Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position of 2-methyl-1H-pyrrolo[2,3-b]pyridine.[4][10] The resulting aldehyde can then be converted to the acetic acid side chain through various methods, such as the Wittig reaction with a phosphonium ylide containing a protected carboxylate, followed by deprotection and reduction.

  • Modern Cross-Coupling Reactions: For more complex analogs, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to construct the 7-azaindole core with the desired substituents.[11]

Data Presentation: Comparison of Synthetic Pathways

Parameter Pathway A: Fischer Indole Synthesis Pathway B: Functionalization of Pre-formed Core
Starting Materials 2-Pyridylhydrazine, 4-oxopentanoate ester2-Methyl-1H-pyrrolo[2,3-b]pyridine
Number of Steps 2-3 (from 2-pyridylhydrazine)2-3 (from 2-methyl-7-azaindole)
Overall Yield ModerateGood to Excellent
Scalability Can be challenging due to harsh conditions (PPA)Generally more scalable
Key Advantages Direct installation of the side chainConvergent, milder conditions for C3-functionalization
Key Disadvantages Harsh cyclization conditions, potential for side reactionsRequires synthesis of the starting 7-azaindole

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The classical Fischer indole synthesis provides a direct, albeit sometimes harsh, method for constructing the core and installing the side chain simultaneously. In contrast, the functionalization of a pre-formed 2-methyl-7-azaindole core offers a more convergent and often higher-yielding approach, with the Mannich reaction followed by cyanation and hydrolysis being a particularly effective strategy. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the research project. This guide provides the necessary technical details and strategic insights to enable researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved January 16, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1316.
  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (n.d.). Retrieved January 16, 2026, from [Link]

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Sources

An In-depth Technical Guide to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This heterocyclic compound, a derivative of the 7-azaindole scaffold, is a key building block in medicinal chemistry, notably as a precursor in the synthesis of Fevipiprant, a potent and selective DP2 receptor antagonist.[1] This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Identity and Structure

This compound belongs to the class of pyrrolopyridines, which are bicyclic aromatic compounds consisting of a pyrrole ring fused to a pyridine ring. The 7-azaindole core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with various biological targets.[2][3]

The chemical structure of this compound is characterized by a 7-azaindole nucleus with a methyl group at the 2-position and an acetic acid moiety at the 3-position of the pyrrole ring.

Molecular Structure:

Chemical Structure of the Topic Compound

Physicochemical Properties

PropertyValueSource/Comment
CAS Number 7546-50-1[4][5]
Molecular Formula C₁₀H₁₀N₂O₂[4][5]
Molecular Weight 190.20 g/mol [4][5]
Melting Point Not availableExperimental determination is recommended. Impurities can lower and broaden the melting point range.[6][7]
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Not availableExpected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. Solubility is pH-dependent due to the carboxylic acid and pyridine nitrogen.[8][9]
pKa Not availableThe pKa of the carboxylic acid is expected to be in the range of 3-5. The pKa of the pyridine nitrogen in the 7-azaindole scaffold is approximately 4.6.[4][10] The methyl group may slightly influence these values.
logP Not availablePrediction methods can provide an estimate, but experimental determination is necessary for accuracy.

Synthesis and Purification

The synthesis of this compound can be approached through various strategies developed for the functionalization of the 7-azaindole core. A common and effective method involves the Fischer indole synthesis or variations thereof, starting from a suitably substituted pyridine precursor.

Conceptual Synthetic Workflow:

Synthesis_Workflow A 2-Hydrazinopyridine Derivative C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Levulinic Acid B->C D This compound C->D Cyclization & Aromatization E Purification (Crystallization/Chromatography) D->E F Characterized Product E->F

Conceptual Synthetic Workflow for the Target Compound

Detailed Experimental Protocol (Hypothetical, based on related literature):

A plausible synthetic route involves the reaction of a suitable hydrazinopyridine with levulinic acid under acidic conditions, followed by cyclization.[9]

Step 1: Fischer Indole Synthesis

  • To a solution of 2-hydrazinopyridine derivative in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and an inert solvent, add a stoichiometric equivalent of levulinic acid.[9]

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid can be employed.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow:

Analytical_Workflow A Synthesized Product B Spectroscopic Analysis A->B C Chromatographic Analysis A->C D Structural Confirmation (NMR, MS, IR) B->D E Purity Assessment (HPLC, TLC) C->E F Final Characterized Compound D->F E->F

General Analytical Workflow for Characterization

4.1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolopyridine ring system, a singlet for the methyl group, and a singlet for the methylene protons of the acetic acid side chain. The chemical shifts will be influenced by the electronic nature of the bicyclic system.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the pyrrole ring, the O-H and C=O stretches of the carboxylic acid group, and the C-H and C=C/C=N vibrations of the aromatic system.

4.2. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid or acetic acid to ensure good peak shape for the carboxylic acid) is a suitable starting point.[11]

    Exemplary HPLC Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient from low to high organic content.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the compound's UV spectrum (typically around 254 nm and 280 nm).

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often effective for this class of compounds.

Biological and Medicinal Chemistry Relevance

The 7-azaindole scaffold, the core of this compound, is of significant interest in drug discovery. This is due to its structural similarity to indole, allowing it to mimic tryptophan in biological systems, and the presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor.[2]

Derivatives of 7-azaindole-3-acetic acid have been identified as potent and selective antagonists of the CRTh2 receptor, suggesting potential applications in the treatment of inflammatory conditions such as asthma.[12] The primary known application of this compound is as a key intermediate in the synthesis of Fevipiprant, a drug candidate for the treatment of asthma.[1] This highlights the importance of this molecule in the development of novel therapeutics.

Conclusion

This compound is a valuable heterocyclic building block with established importance in pharmaceutical synthesis. This technical guide has provided an overview of its chemical identity, a discussion of its likely physicochemical properties based on related structures, conceptual synthetic and analytical workflows, and its relevance in medicinal chemistry. While specific experimental data for some properties are not widely published, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals working with this and similar compounds. It is recommended that key physicochemical parameters be determined experimentally for any new batch to ensure accurate and reproducible results in downstream applications.

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  • Brown, C. D., et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. NIH. [Link]

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  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... | Download Scientific Diagram. Retrieved from [Link]

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  • Lead Sciences. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid. Retrieved from [Link]

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  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • NIH. (2022). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. PMC. [Link]

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The Strategic Intermediate: A Technical Guide to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 7546-50-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a scaffold. Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the development of novel therapeutics. Derivatives of 7-azaindole have shown remarkable efficacy as inhibitors for a variety of protein classes, including kinases and G-protein coupled receptors (GPCRs). This has led to their investigation in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative diseases[1][2][3][4][5].

This guide focuses on a key derivative of this privileged scaffold: 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, with CAS number 7546-50-1. While not a therapeutic agent in itself, this molecule serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a key intermediate in the synthesis of Fevipiprant, an investigational drug for the treatment of asthma[6][7][8]. Understanding the synthesis, characterization, and application of this acetic acid derivative is therefore of paramount importance for researchers and drug development professionals working in this area.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process optimization, quality control, and regulatory compliance.

PropertyValueSource
CAS Number 7546-50-1[9][10]
Molecular Formula C₁₀H₁₀N₂O₂[7][9]
Molecular Weight 190.20 g/mol [7][9]
Appearance Off-white to yellow solid[11]
Purity Typically ≥98%[7]
Storage Store at room temperature in a dry, well-ventilated place.[12]
Spectroscopic Data (Predicted and Representative)

While experimentally obtained spectra can vary based on solvent and instrumentation, the following provides an expected profile for this compound.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core, a singlet for the methyl group, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The N-H proton of the pyrrole ring will also be present.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the eight carbons of the bicyclic core, the methyl carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts will be influenced by the heteroatoms and the aromatic system[13][14][15].

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be observed around 1700-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 2850-3100 cm⁻¹, and N-H stretching from the pyrrole ring will also be present[16][17].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent peak for the [M-H]⁻ ion at m/z 189.07. In positive ion mode, the [M+H]⁺ ion at m/z 191.08 would be expected.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the construction of the 7-azaindole core, followed by the introduction of the acetic acid moiety. The most direct and well-documented route involves the hydrolysis of its corresponding methyl ester, methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate[8][18].

Workflow for Synthesis

Synthesis_Workflow cluster_0 Part 1: Formation of the Ester Intermediate cluster_1 Part 2: Hydrolysis to the Final Product A Starting Materials (e.g., 7-azaindole derivative) B Chemical Transformation (e.g., Fischer Indole Synthesis or similar) A->B Reaction C Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 7546-52-3) B->C Purification D Ester Intermediate (from Part 1) E Base-mediated Hydrolysis (e.g., NaOH or LiOH) D->E Reaction F This compound (CAS 7546-50-1) E->F Acidification & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of the Methyl Ester Precursor

This protocol is based on established methods for ester hydrolysis in related heterocyclic systems[8][19].

Materials:

  • Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 7546-52-3)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (1.0 equivalent) in a suitable solvent mixture, such as THF/water or methanol/water (e.g., a 2:1 ratio).

  • Saponification: Add an aqueous solution of NaOH or LiOH (1.5 to 2.0 equivalents) to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This typically takes 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (THF or methanol) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the final product as a solid.

Application in Drug Development: The Synthesis of Fevipiprant

The primary application of this compound is as a direct precursor in the synthesis of Fevipiprant (NVP-QAW039)[6][7][8]. Fevipiprant is an orally administered, selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)[2][20][21].

The PGD2/CRTH2 Signaling Pathway in Asthma

The rationale for developing Fevipiprant stems from the role of the prostaglandin D2 (PGD2) and its receptor CRTH2 in the pathophysiology of allergic asthma.

  • PGD2 Release: Upon exposure to an allergen, mast cells become activated and release a variety of inflammatory mediators, including high concentrations of PGD2[6][11][22].

  • CRTH2 Activation: PGD2 binds to and activates the CRTH2 receptor, which is expressed on the surface of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils[11][12][23].

  • Inflammatory Cascade: The activation of the CRTH2 signaling pathway triggers a cascade of events:

    • Chemotaxis: It promotes the migration of these inflammatory cells to the airways[11][12].

    • Cytokine Release: It stimulates the release of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells[11].

    • Eosinophil Activation: It leads to the activation and degranulation of eosinophils, contributing to airway inflammation and hyperresponsiveness[5][23].

By blocking the CRTH2 receptor, Fevipiprant aims to inhibit these downstream effects of PGD2, thereby reducing eosinophilic airway inflammation, a key characteristic of certain asthma phenotypes[2][20].

Synthetic Pathway from Intermediate to Fevipiprant

The synthesis of Fevipiprant from this compound involves an N-alkylation reaction on the pyrrole nitrogen.

Fevipiprant_Synthesis intermediate This compound CAS: 7546-50-1 product Fevipiprant DP2 Receptor Antagonist intermediate->product N-Alkylation (Base, Solvent) reagent 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene N-alkylation reagent reagent->product

Caption: Conversion of the key intermediate to Fevipiprant.

The synthesis involves the reaction of the acetic acid intermediate with a substituted benzyl bromide in the presence of a base. The resulting product is Fevipiprant, which carries the full chemical name 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid[6][7][8]. This transformation highlights the critical role of the title compound as the core scaffold onto which the pharmacophore responsible for CRTH2 antagonism is built.

Conclusion

This compound is more than just a chemical compound; it is a strategic intermediate that enables the synthesis of next-generation therapeutics. Its foundation on the privileged 7-azaindole scaffold provides a versatile platform for drug discovery. The detailed understanding of its synthesis and properties is essential for chemists and researchers aiming to develop novel CRTH2 antagonists and other therapeutics derived from this valuable molecular core. As the quest for more targeted and effective treatments for inflammatory diseases like asthma continues, the importance of well-characterized and readily accessible intermediates like the one detailed in this guide cannot be overstated.

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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic structures, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in this endeavor, particularly in the realm of kinase inhibition.[1][2] The strategic incorporation of a nitrogen atom into the indole ring system at the 7-position bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties.[1] These attributes have been instrumental in the design of numerous successful clinical candidates and approved drugs, solidifying its status as a "privileged" structure in drug discovery.[1][3]

This guide provides a comprehensive overview of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives. It delves into their molecular mechanisms of action, showcases their therapeutic potential across various disease areas, and provides detailed experimental protocols for their biological evaluation. As a Senior Application Scientist, the narrative aims to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Kinase Inhibition: The 7-Azaindole as a Premier Hinge-Binding Motif

The most prominent and extensively studied biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit protein kinases.[4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4] The 7-azaindole scaffold has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bond interactions with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the enzyme's catalytic domain.[1][2] The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate interaction with the kinase hinge that is often superior to that of the parent indole scaffold.[1][2][4] This enhanced binding affinity frequently translates to significantly lower half-maximal inhibitory concentrations (IC50), a key measure of a drug's potency.[1]

The versatility of the 7-azaindole scaffold has led to the development of inhibitors targeting a wide array of kinases. More than 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors.[2][4]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[6][7] For instance, compound 4h from a reported series demonstrated potent FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[6][7] In cellular assays, this compound inhibited the proliferation of breast cancer cells, induced apoptosis, and significantly hampered cell migration and invasion.[6][7]

Targeting Colorectal Cancer: TNIK and CDK8 Inhibition

Traf2 and Nck-interacting kinase (TNIK) and Cyclin-dependent kinase 8 (CDK8) are crucial in colorectal cancer (CRC) pathogenesis.[8][9][10] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent inhibitors of both kinases. Several series of these derivatives have shown TNIK inhibition with IC50 values in the low nanomolar and even sub-nanomolar range.[11][12] In the case of CDK8, a potent type II inhibitor, compound 22 , was discovered through de novo drug design, exhibiting an IC50 value of 48.6 nM.[8] Mechanistic studies revealed that this compound targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway, cell cycle arrest, and significant tumor growth inhibition in CRC xenograft models.[8]

Broad-Spectrum Anticancer Activity: Targeting c-Met, MELK, and RSK2

The adaptability of the 7-azaindole core has been further demonstrated in the development of inhibitors for other cancer-related kinases:

  • c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, with some compounds showing strong kinase inhibition with IC50 values as low as 22.8 nM.[13]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed as MELK inhibitors. The optimized compound 16h showed potent enzyme inhibition (IC50 = 32 nM) and excellent anti-proliferative effects against various cancer cell lines, including A549, MDA-MB-231, and MCF-7.[14] This compound was also found to induce apoptosis and arrest the cell cycle in the G0/G1 phase.[14]

  • Ribosomal S6 Protein Kinase 2 (RSK2): By introducing a phenyl sulfonamide group to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, novel and potent RSK2 inhibitors were developed.[15] These compounds exhibited RSK2 enzyme inhibitory activity with IC50 values as low as 1.7 nM and demonstrated significant anti-proliferation activity against MDA-MB-468 breast cancer cells and in vivo tumor growth inhibition.[15]

The following diagram illustrates the general mechanism of action of 7-azaindole-based kinase inhibitors at the ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site N-Lobe N-Lobe Hinge Hinge Region C-Lobe C-Lobe 7-Azaindole 1H-pyrrolo[2,3-b]pyridine Derivative 7-Azaindole->Hinge Bidentate H-Bonds (Competition with ATP) ATP ATP ATP->Hinge Natural Binding caption Fig 1: 7-Azaindole as a Kinase Hinge-Binder

Fig 1: 7-Azaindole as a Kinase Hinge-Binder

Beyond Kinases: A Spectrum of Biological Activities

While kinase inhibition is a major focus, the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives extend to other important therapeutic targets.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides.[16] PDE4, in particular, is a key regulator of inflammatory processes and has been implicated in a range of central nervous system (CNS) diseases.[16] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B.[16] One notable compound, 11h , exhibited a high inhibitory activity (IC50 = 0.14 µM) and selectivity over other PDE4 isoforms.[16] This compound also demonstrated the ability to significantly inhibit the release of the pro-inflammatory cytokine TNF-α in cellular assays, highlighting its potential for treating neuroinflammatory conditions.[16]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria presents a significant global health challenge.[17] 7-azaindole derivatives have shown promise as potential antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[18][19][20] Some derivatives have been found to potentiate the activity of existing antibiotics, such as rifampicin and erythromycin, against Gram-negative bacteria by destabilizing the outer membrane's integrity.[21] This suggests a potential role for these compounds in combination therapies to combat antibiotic resistance.

Potential in Neurodegenerative Diseases

The 1H-pyrrolo[2,3-b]pyridine scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. One area of focus is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's.[22] A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01 , was designed and synthesized, demonstrating extremely potent inhibition with an IC50 of 0.35 nM.[22] In cellular and in vivo models, this compound was shown to reduce tau phosphorylation, promote neurite outgrowth, and ameliorate disease-related phenotypes, suggesting its potential as a therapeutic candidate for Alzheimer's disease.[22]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets.

CompoundTargetIC50Cell Line/AssayReference
4h FGFR17 nMEnzyme Assay[6][7]
FGFR29 nMEnzyme Assay[6][7]
FGFR325 nMEnzyme Assay[6][7]
22 CDK848.6 nMEnzyme Assay[8]
Cpd 9 c-Met22.8 nMEnzyme Assay[13]
16h MELK32 nMEnzyme Assay[14]
A5490.109 µMProliferation[14]
MDA-MB-2310.245 µMProliferation[14]
MCF-70.183 µMProliferation[14]
B1 RSK21.7 nMEnzyme Assay[15]
MDA-MB-4680.13 µMProliferation[15]
11h PDE4B0.14 µMEnzyme Assay[16]
S01 GSK-3β0.35 nMEnzyme Assay[22]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Reagent_Prep Prepare Kinase, Substrate/ATP, and Compound Solutions Start->Reagent_Prep Plate_Compound Add Compound to Plate Reagent_Prep->Plate_Compound Add_Kinase Add Kinase Solution Plate_Compound->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Start_Reaction Add Substrate/ATP Solution Incubate_1->Start_Reaction Incubate_2 Incubate (1 hr) Start_Reaction->Incubate_2 Stop_Reaction Add ATP Detection Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate (10 min) Stop_Reaction->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Fig 2: In Vitro Kinase Assay Workflow
MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[5]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][16]

  • Cell Preparation:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.[16]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[16]

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[16]

    • Incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add additional binding buffer to each sample.

    • Analyze the samples on a flow cytometer, exciting the fluorochromes at the appropriate wavelengths and detecting the emission signals.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mouse Xenograft Tumor Model

This in vivo model assesses the antitumor efficacy of a compound.

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor take.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume (typically using calipers) and body weight regularly.

    • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Evaluate the tolerability of the treatment by monitoring body weight changes.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

  • Preparation:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[13]

    • Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[14]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-24 hours.[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal.[1] Its unique ability to enhance biological activity, particularly through superior hinge-binding interactions in kinases, coupled with its often-favorable physicochemical properties, makes it a highly attractive starting point and core component for the design of novel therapeutics.[1][5] The diverse range of biological targets, from kinases and phosphodiesterases to microbial enzymes and proteins implicated in neurodegeneration, underscores the versatility of this privileged scaffold. The continued exploration and functionalization of 1H-pyrrolo[2,3-b]pyridine derivatives promise to yield a new generation of potent and selective drugs for the treatment of cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

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  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications. [Link]

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2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential and Mechanisms of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Authored by a Senior Application Scientist

Foreword: The compound 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid represents a specific entity within a vastly influential class of heterocyclic compounds. While this particular molecule is recognized primarily as a synthetic intermediate, notably in the synthesis of Fevipiprant, a potent DP2 receptor antagonist for asthma treatment, its core structure—the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold—is a cornerstone in modern medicinal chemistry.[1] This guide, therefore, broadens the scope to provide a comprehensive exploration of the mechanisms of action associated with this privileged scaffold. By understanding the diverse biological targets of its derivatives, we can appreciate the therapeutic potential inherent in its unique chemical architecture.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, meaning it has similar physical and chemical properties that allow it to mimic indole in biological systems. This mimicry is a key to its success, as the indole ring is a prevalent feature in many biologically active molecules. The strategic replacement of a carbon atom with a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties and its potential interactions with protein targets. This seemingly minor change unlocks a vast and diverse pharmacological landscape.

Derivatives of this scaffold have been developed to target a wide array of proteins, demonstrating its versatility and importance in treating a range of diseases, from cancer to neurodegenerative disorders.[2][3]

Mechanism I: Competitive ATP Inhibition in Kinase-Driven Cancers

A predominant mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling. Aberrant kinase activity is a hallmark of many cancers.

Primary Target: Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a critical driver in various tumors.[2][4] Consequently, targeting FGFRs is a validated and attractive strategy for cancer therapy.[2] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been engineered as potent FGFR inhibitors.[2][4]

The core mechanism involves the 1H-pyrrolo[2,3-b]pyridine ring acting as a "hinge-binder." It forms critical hydrogen bonds with the backbone carbonyl and NH groups of the kinase hinge region (e.g., E562 and A564 in FGFR1), effectively anchoring the inhibitor in the ATP-binding pocket and preventing the binding of ATP.[2] This competitive inhibition blocks the downstream signaling cascade that promotes cell proliferation, migration, and survival.[2][4]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

Figure 1: FGFR Signaling Pathway Inhibition.
Quantitative Data: FGFR Inhibition

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50).

Compound IDTargetIC50 (nM)Cell Line Antiproliferative Activity (Cell Line)Reference
Compound 4h FGFR174T1 (Mouse Breast Cancer)[2][4]
FGFR29[2][4]
FGFR325[2][4]
FGFR4712[2][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the IC50 value of a test compound against a target kinase.

Objective: To measure the concentration-dependent inhibitory effect of a 1H-pyrrolo[2,3-b]pyridine derivative on FGFR1 activity.

Materials:

  • Recombinant human FGFR1 kinase domain.

  • ATP solution (e.g., 10 mM stock).

  • Kinase-specific peptide substrate.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well microplates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, perform a further dilution into the kinase assay buffer to the desired starting concentration for the assay.

  • Assay Preparation: To each well of a 384-well plate, add:

    • Test compound at various concentrations.

    • Recombinant FGFR1 enzyme.

    • Peptide substrate.

  • Initiation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Start: Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the enzyme).

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Stop & Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. Luminescence is proportional to kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism II: Modulation of Epigenetic and Neurological Pathways

The scaffold's versatility extends beyond kinase inhibition, with derivatives designed to target enzymes involved in epigenetics and neurological signaling.

Target: Glycogen Synthase Kinase-3β (GSK-3β) in Alzheimer's Disease

GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease (AD). Inhibiting GSK-3β is a promising therapeutic strategy.[5]

Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent and selective GSK-3β inhibitors.[5] The mechanism involves blocking the enzyme's activity, which in turn reduces tau phosphorylation. These compounds have also been shown to up-regulate β-catenin and promote neurite outgrowth, suggesting a neuroprotective effect.[5]

Quantitative Data: GSK-3β Inhibition [5]

Compound IDTargetIC50 (nM)Selectivity
Compound 41 GSK-3β0.22High selectivity over 24 other kinases
Compound 46 GSK-3β0.26High selectivity over 24 other kinases
Compound 54 GSK-3β0.24High selectivity over 24 other kinases
Target: Histone Deacetylases (HDACs) in Cancer

HDACs are crucial epigenetic regulators, and their inhibition can lead to tumor cell cycle arrest and apoptosis. The 1H-pyrrolo[2,3-b]pyridine scaffold has been incorporated into novel HDAC inhibitors.[3] These molecules typically feature a zinc-binding group (like a hydroxamic acid), a linker, and the pyrrolopyridine cap which interacts with the surface of the enzyme. One such compound, B3, showed potent activity against multiple HDAC isoforms and induced G0/G1-phase arrest and apoptosis in tumor cells.[3]

Target: Phosphodiesterase 4B (PDE4B) in CNS Disorders

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition can have anti-inflammatory effects, making it a target for CNS diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel series of potent and selective PDE4B inhibitors.[6] A lead compound, 11h, was shown to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[6]

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_validation Mechanism Validation cluster_invivo In Vivo Evaluation Design Structure-Based Design (e.g., Docking) Synthesis Chemical Synthesis of Pyrrolopyridine Derivatives Design->Synthesis EnzymeAssay Biochemical Assay (e.g., Kinase, HDAC) Synthesis->EnzymeAssay Test Activity CellAssay Cell-Based Assay (Anti-proliferation, Apoptosis) EnzymeAssay->CellAssay Confirm Cellular Potency Selectivity Selectivity Profiling (vs. Related Targets) CellAssay->Selectivity Assess Specificity AnimalModel Efficacy in Animal Models (e.g., Xenograft) CellAssay->AnimalModel Advance Lead Compound WesternBlot Western Blot (Downstream Signaling) Selectivity->WesternBlot Elucidate Pathway CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle

Figure 2: Drug Discovery Workflow for Pyrrolopyridine Derivatives.

Conclusion and Future Outlook

The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of rational drug design. Its ability to serve as a hinge-binder in kinases, coupled with its structural versatility, allows for the creation of highly potent and selective inhibitors against a multitude of targets. From FGFRs in oncology to GSK-3β in neurology and HDACs in epigenetics, this core structure continues to yield promising lead compounds.

While this compound itself is a stepping stone, the broader family of compounds it belongs to is at the forefront of therapeutic innovation. Future research will undoubtedly continue to explore modifications of this scaffold to fine-tune selectivity, improve pharmacokinetic properties, and ultimately, develop novel therapies for some of the most challenging human diseases.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: )
  • METHYL(2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE 3-YL)
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: [Link])

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The Enduring Legacy of Pyrrolo[2,3-b]pyridine: From Discovery to a Cornerstone of Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine scaffold, more commonly known in the annals of chemistry as 7-azaindole, stands as a testament to the profound impact of heterocyclic chemistry on modern medicine. Initially a subject of academic curiosity, this unique bicyclic aromatic system has burgeoned into a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical evolution of its synthesis, and its pivotal role in the development of targeted therapies, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of pyrrolo[2,3-b]pyridine begins in the mid-20th century, a period of burgeoning exploration into nitrogen-containing heterocyclic compounds. The first documented synthesis of the parent 7-azaindole was achieved in 1955 by M. M. Robison and B. L. Robison. Their seminal work, which laid the foundational stone for all subsequent research, employed a Madelung-type cyclization. This intramolecular condensation of 2-formamido-3-picoline in the presence of a strong base, though requiring harsh conditions, successfully forged the fused pyrrole and pyridine rings, heralding the arrival of a new class of heterocyclic compounds. Early investigations into the derivatives of 7-azaindole were significantly driven by the quest for new antimalarial agents, a pressing global health concern of that era.

The Art of Synthesis: A Journey from Classical Reactions to Modern Catalysis

The synthetic accessibility of the pyrrolo[2,3-b]pyridine core has been a critical factor in its widespread adoption in drug discovery. Over the decades, the synthetic repertoire has expanded dramatically, moving from forcing, high-temperature classical methods to milder, more versatile, and highly efficient modern catalytic systems.

Classical Approaches: The Foundation of 7-Azaindole Synthesis

The early syntheses of the 7-azaindole nucleus were largely adaptations of classical indole syntheses, each with its inherent advantages and limitations.

  • Madelung Synthesis: This historic first synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine analog. While foundational, its harsh conditions (strong bases like sodium or potassium alkoxides at 200–400 °C) limit its applicability to substrates lacking sensitive functional groups.[1]

  • Fischer Indole Synthesis: A stalwart of indole chemistry, the Fischer synthesis has been successfully applied to the preparation of 7-azaindoles. This acid-catalyzed reaction proceeds via the rearrangement of a pyridylhydrazone.[2] The choice of acid catalyst, which can range from Brønsted acids like polyphosphoric acid to Lewis acids like zinc chloride, is crucial for the success of the reaction.[2]

  • Hemetsberger-Knittel Synthesis: This thermal decomposition of a 3-aryl-2-azido-propenoic ester provides a pathway to indole-2-carboxylic esters and has been adapted for the synthesis of their 7-aza counterparts.[3] The reaction generally requires high temperatures, often achieved in refluxing high-boiling solvents like xylene or mesitylene.

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline derivative, in this case, an aminopyridine.[4] The reaction conditions are typically harsh, which has limited its widespread use compared to other methods.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of complex organic molecules, and the construction of the 7-azaindole scaffold was no exception. These methods offer milder reaction conditions, broader functional group tolerance, and greater control over substitution patterns.

  • Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of 7-azaindole synthesis, it is typically employed in a two-step sequence: a Sonogashira coupling of an aminohalopyridine with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[5][6] Microwave-assisted protocols have been developed to accelerate this process.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction has become an indispensable tool for the synthesis of arylamines.[4][8] In the synthesis of functionalized 7-azaindoles, it is often used to introduce amine substituents onto a pre-formed pyrrolo[2,3-b]pyridine core. The choice of phosphine ligand is critical to the success of this reaction, with sterically hindered biaryl phosphine ligands often providing the best results.[8]

  • Larock Indole Synthesis: This elegant palladium-catalyzed heteroannulation reaction constructs the indole ring in a single step from an o-iodoaniline and a disubstituted alkyne.[9] This method has been successfully extended to the synthesis of 2,3-disubstituted 7-azaindoles, offering a convergent and efficient route to these valuable compounds. The reaction mechanism involves a cascade of oxidative addition, migratory insertion, and reductive elimination steps.[9][10]

Pyrrolo[2,3-b]pyridine in Medicinal Chemistry: A Privileged Scaffold for Targeted Therapies

The unique electronic properties of the 7-azaindole nucleus, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it an exceptional scaffold for interacting with biological targets. Its ability to participate in hydrogen bonding as both a donor and an acceptor, coupled with its rigid bicyclic structure, allows for precise and high-affinity binding to enzyme active sites. This has led to its widespread use in the design of inhibitors for a variety of enzyme classes, most notably protein kinases.

Kinase Inhibition: A Dominant Application

The 7-azaindole scaffold is a prominent feature in the landscape of kinase inhibitors, a class of drugs that has transformed the treatment of cancer and other diseases. The nitrogen atom at the 7-position can act as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases.

Table 1: Prominent Pyrrolo[2,3-b]pyridine-Containing Kinase Inhibitors

Drug/CandidateTarget Kinase(s)Therapeutic Area
Vemurafenib BRAF V600EMelanoma
Pexidartinib CSF1RTenosynovial Giant Cell Tumor
Erdafitinib FGFRUrothelial Carcinoma[11]
Pemigatinib FGFRCholangiocarcinoma[11]
Beyond Kinases: A Scaffold of Diverse Biological Activity

While its role in kinase inhibition is well-established, the therapeutic potential of the pyrrolo[2,3-b]pyridine core extends to a wide range of other biological targets. Derivatives of this versatile scaffold have been investigated as:

  • PI3K Inhibitors: For the treatment of cancer.[12]

  • Orai Inhibitors: For the treatment of asthma.[13]

  • Chemokine Receptor-2 (CCR2) Antagonists: For inflammatory conditions.[14]

  • Antiviral and Antimicrobial Agents.

Experimental Protocols and Methodologies

To provide a practical resource for researchers, this section details representative experimental protocols for the synthesis of the 7-azaindole core.

Protocol: Sonogashira Coupling Followed by Cyclization

This two-step procedure is a common and effective method for the synthesis of 2-substituted 7-azaindoles.[6]

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with a Terminal Alkyne

  • To a solution of 2-amino-3-iodopyridine (1.0 equiv) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.1-1.5 equiv).

  • Add a palladium catalyst, typically PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, such as CuI (0.04-0.1 equiv).

  • Add a base, commonly triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate from Step 1 in a high-boiling solvent like toluene or xylene.

  • Add a base, such as potassium tert-butoxide (KOtBu) (1.1-2.0 equiv).

  • Heat the reaction mixture at reflux until the cyclization is complete.

  • After cooling, the reaction is quenched and the product is extracted and purified.

Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrrolo[2,3-b]pyridine

This protocol is useful for the functionalization of a pre-existing 7-azaindole core.

  • In a glovebox or under an inert atmosphere, combine the halogenated pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 equiv), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is then concentrated and the crude product is purified by column chromatography.[15][16][17]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the synthetic transformations discussed, the following diagrams illustrate the key reaction mechanisms and a general workflow for drug discovery utilizing the 7-azaindole scaffold.

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis for 7-Azaindole Pyridylhydrazine Pyridylhydrazine Hydrazone_Formation Hydrazone Formation Pyridylhydrazine->Hydrazone_Formation Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Hydrazone_Formation Pyridylhydrazone Pyridylhydrazone Hydrazone_Formation->Pyridylhydrazone Tautomerization Tautomerization (to Enehydrazine) Pyridylhydrazone->Tautomerization Enehydrazine Enehydrazine Tautomerization->Enehydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Diimine_Intermediate Diimine_Intermediate Sigmatropic_Rearrangement->Diimine_Intermediate Cyclization Cyclization & Aromatization (Loss of NH3) Diimine_Intermediate->Cyclization 7_Azaindole 7_Azaindole Cyclization->7_Azaindole

Figure 1: The mechanistic pathway of the Fischer Indole Synthesis for 7-azaindole.

Sonogashira_Buchwald_Workflow cluster_1 Drug Discovery Workflow with 7-Azaindole Scaffold_Synthesis Scaffold Synthesis (e.g., Sonogashira/Cyclization) Library_Generation Library Generation (e.g., Buchwald-Hartwig Amination) Scaffold_Synthesis->Library_Generation Screening High-Throughput Screening (HTS) Library_Generation->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Figure 2: A generalized workflow for drug discovery centered on the 7-azaindole scaffold.

Conclusion and Future Perspectives

The journey of the pyrrolo[2,3-b]pyridine core, from its initial synthesis over six decades ago to its current status as a cornerstone of modern medicinal chemistry, is a compelling narrative of scientific innovation. The development of a diverse and robust synthetic toolbox has been instrumental in unlocking the therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the unique properties of 7-azaindole will undoubtedly continue to inspire the design and discovery of the next generation of targeted therapies. The ongoing refinement of synthetic methodologies, including the exploration of novel catalytic systems and flow chemistry, will further enhance the accessibility and utility of this privileged heterocyclic system, ensuring its enduring legacy in the quest for new medicines.

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  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. [Link]

  • Various Authors. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Various Authors. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Various Authors. (2020). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • Various Authors. (2020). Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Authors. (2023). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. ResearchGate. [Link]

  • Various Authors. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology. [Link]

  • Various Authors. (2024). Mechanism of larock indole synthesis. ResearchGate. [Link]

  • Various Authors. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. NIH National Library of Medicine. [Link]

  • Various Authors. (n.d.). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub. [Link]

  • Various Authors. (2006). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]

  • Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. NIH National Library of Medicine. [Link]

  • Various Authors. (n.d.). Madelung synthesis. Wikipedia. [Link]

  • Various Authors. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

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A Technical Guide to the Structural Analogs of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have established it as a cornerstone in the design of a multitude of targeted therapies. This technical guide provides an in-depth exploration of the structural analogs derived from the 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid core and the broader 7-azaindole class. We will delve into the design rationale, synthesis, and structure-activity relationships (SAR) of these compounds against various therapeutic targets, including phosphodiesterases and protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

The 7-Azaindole Scaffold: A Foundation for Potent and Selective Inhibitors

The 7-azaindole core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its interactions with biological targets. The pyridine nitrogen introduces a hydrogen bond acceptor, which can be crucial for anchoring the molecule within the active site of an enzyme, particularly in the hinge region of protein kinases[1]. This has made the 7-azaindole a highly sought-after motif in the development of kinase inhibitors[1].

The parent compound of this guide, this compound, and its derivatives serve as versatile building blocks. For instance, its methyl ester is a key reagent in the synthesis of Fevipiprant, a potent and selective DP2 receptor antagonist for the treatment of asthma. This highlights the therapeutic potential inherent in this specific substitution pattern.

This guide will explore the chemical space around this core, focusing on analogs that have been developed as potent and selective inhibitors of key enzymes implicated in a range of diseases, from inflammatory disorders to cancer.

Strategic Modifications of the 7-Azaindole Core for Targeted Inhibition

The development of structural analogs from a core scaffold is a systematic process of chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The 7-azaindole framework offers multiple positions for substitution, allowing for fine-tuning of its biological activity.

Below is a logical diagram illustrating the relationship between the core scaffold and its diverse, functionally optimized analogs.

G cluster_core Core Scaffold cluster_analogs Structural Analogs & Therapeutic Targets core This compound (7-Azaindole Core) PDE4B PDE4B Inhibitors (Anti-inflammatory) core->PDE4B Structural Modification JAK1 JAK1-Selective Inhibitors (Autoimmune Diseases) core->JAK1 Structural Modification IKKa IKKα Inhibitors (Cancer, Inflammation) core->IKKa Structural Modification CDK8 CDK8 Inhibitors (Oncology) core->CDK8 Structural Modification

Caption: Logical relationship between the 7-azaindole core and its therapeutic analogs.

Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors

Rationale for Targeting PDE4B: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, and specifically the PDE4B isoform, has shown promise in treating inflammatory diseases. However, clinical development of PDE4 inhibitors has been hampered by side effects such as nausea and emesis, which are thought to be associated with the inhibition of the PDE4D isoform. Therefore, the development of PDE4B-selective inhibitors is a key therapeutic goal.

Structural Analogs and SAR: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors[2][3]. The core scaffold was identified through a scaffold-hopping experiment, demonstrating increased potency compared to indole and benzo[d]imidazole cores[2][3].

Key SAR insights include[2][3]:

  • Amide Substitution: The nature of the amide substituent is critical for activity and selectivity. Small aliphatic cyclic or methyl furan groups showed moderate to good inhibition. A 3,3-difluoroazetidine ring exhibited high inhibitory activity and selectivity over PDE4D.

  • Aryl Substituents: The choice of aryl groups on the pyrrolo[2,3-b]pyridine ring system also influences potency.

Quantitative Data Summary:

CompoundR Group (Amide)PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.552.13.8
11d Tetrahydrofuran-2-yl)methyl0.421.84.3
11h 3,3-Difluoroazetidin-1-yl0.140.846.0
Rolipram (Standard)0.120.252.1

Data extracted from ACS Medicinal Chemistry Letters, 2020, 11(10), 1848-1854.[3]

Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol outlines a general procedure for the synthesis of the target carboxamides, as depicted in the workflow diagram below.

G cluster_workflow Synthetic Workflow start Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate step1 Hydrolysis start->step1 intermediate 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid step1->intermediate step2 Amide Coupling intermediate->step2 end Target 1H-pyrrolo[2,3-b]pyridine-2-carboxamides step2->end

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step 1: Hydrolysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water, add an excess of sodium hydroxide.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a suitable solvent such as DMF, add a coupling agent (e.g., T3P - propane phosphonic acid anhydride).

  • Add the desired amine and a base such as diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final target compound.

This protocol is a generalized representation based on the synthetic scheme reported in ACS Medicinal Chemistry Letters, 2020, 11(10), 1848-1854.[3]

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors

Rationale for Targeting JAK1: The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. JAK1 is a key mediator in these responses, and its selective inhibition is a promising therapeutic strategy to avoid off-target effects associated with broader JAK inhibition.

Structural Analogs and SAR: A series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors[4][5]. The design was guided by analyzing the binding modes of existing JAK inhibitors.

Key SAR findings include[4][5]:

  • N-Alkyl Substitution: The N-alkyl group on the pyrrolo[2,3-b]pyridine core was found to be crucial for JAK1 selectivity.

  • Piperidine Moiety: The introduction of a substituted piperidine at the 4-position of the pyrrolo[2,3-b]pyridine ring significantly enhanced potency.

  • Stereochemistry: The stereochemistry of the piperidine substituent was found to be important, with the (S,S)-enantiomer of one of the lead compounds exhibiting excellent potency and selectivity.

Quantitative Data Summary:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
31g 1.825.410.116.2
38a ((S,S)-enantiomer of 31g) 1.230.112.518.9

Data extracted from Journal of Medicinal Chemistry, 2021, 64(2), 958-979.[4][5]

Signaling Pathway: The JAK/STAT Pathway

The following diagram illustrates the central role of JAK1 in cytokine signaling.

G cluster_pathway JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 Activation stat STAT jak1->stat Phosphorylation p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene

Caption: Simplified representation of the JAK/STAT signaling pathway.

Experimental Protocol: JAK1 Kinase Inhibition Assay

A common method for assessing JAK1 inhibition is a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Reagents and Materials:

    • Recombinant human JAK1 enzyme.

    • Substrate peptide (e.g., a poly-Glu-Tyr peptide).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assay kit).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the test compounds to the assay plate.

    • Add the JAK1 enzyme to the wells and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) or phosphorylated substrate using a suitable detection method (e.g., luminescence or time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This is a generalized protocol. Specific concentrations and incubation times should be optimized for the particular assay system.

Other Notable Analogs and Future Directions

The versatility of the 7-azaindole scaffold extends beyond PDE4B and JAK1 inhibition. Structural analogs have also been investigated as:

  • IKKα Inhibitors: The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway. Analogs with an aminoindazole-pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective inhibitors of IKKα, with potential applications in cancer and inflammatory diseases.

  • CDK8 Inhibitors: Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in various cancers. Pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, demonstrating anti-tumor activity in preclinical models of colorectal cancer[6][7][8].

The continued exploration of the chemical space around the this compound core and the broader 7-azaindole scaffold holds great promise for the discovery of novel therapeutics. Future efforts will likely focus on further optimizing selectivity, improving pharmacokinetic profiles, and exploring novel therapeutic applications for this remarkable class of compounds.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-15. [Link]

  • Bihani, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • Bihani, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • Bihani, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • Bihani, M., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Kaltschmidt, B., et al. (2018). IKK kinase assay for assessment of canonical NF-κB activation in neurons. Methods in Molecular Biology, 1727, 151–165. [Link]

  • Kaltschmidt, B., et al. (2018). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Dadash, M., et al. (2021). A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway. Springer Nature Experiments. [Link]

  • Ferreira, R. S., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecule. Organic and Biomolecular Chemistry. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Besson, T., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4949. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Zhang, X., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. [Link]

  • Zhang, X., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), e2300591. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]

  • Seela, F., & Lich, T. (1998). Pyrrolo[2,3-d]pyrimidines as Inhibitors of cAMP-phosphodiesterase. Structure-activity Relationship. Arzneimittel-Forschung, 48(6), 633-638. [Link]

  • Wang, C., et al. (2023). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Chemical Neuroscience, 14(1), 127–137. [Link]

  • Wang, T., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2936–2941. [Link]

  • Okaniwa, M., et al. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 62(8), 756-765. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in medicinal chemistry, frequently identified as the core of potent protein kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a representative of this chemical class. We will operate under the hypothesis that this molecule exhibits inhibitory activity against a protein kinase. To illustrate the complete computational pipeline, from target identification to detailed interaction analysis, we have selected Janus Kinase 1 (JAK1) as a representative therapeutic target. JAK1 is a well-validated target for inflammatory and autoimmune diseases, and has been shown to be inhibited by compounds bearing the pyrrolo[2,3-b]pyridine core.[3] This document will serve as a practical guide for researchers, furnishing both the strategic rationale and step-by-step protocols for molecular docking, molecular dynamics simulations, and a forward-looking perspective on Quantitative Structure-Activity Relationship (QSAR) modeling.

Introduction: The Rationale for In Silico Investigation

Computational, or in silico, modeling has become an indispensable pillar of modern drug discovery.[4] It provides a cost-effective and rapid means to generate and test hypotheses, prioritize experimental work, and gain atomic-level insights into molecular recognition events that are often difficult to probe experimentally. For a novel or uncharacterized compound like this compound, in silico methods offer a logical first step to explore its potential biological activity.

The choice of the pyrrolo[2,3-b]pyridine scaffold is significant; its constituent fused rings are bioisosteres of purines, the core of adenosine triphosphate (ATP). Given that kinases are ATP-dependent enzymes, it is a well-established strategy in medicinal chemistry to design inhibitors that mimic ATP and compete for its binding site in the kinase domain.[5] Various derivatives of this scaffold have demonstrated potent inhibition against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Janus Kinases (JAKs).[3][6][7] This precedent strongly supports our working hypothesis and the selection of JAK1 as a plausible target.

This guide is structured to mirror a logical research progression, beginning with the foundational steps of preparing the biological target and the small molecule of interest, proceeding to predictive modeling of their interaction, and culminating in an analysis of the stability and nature of this interaction.

The Overall In Silico Workflow

Our investigation will follow a multi-stage process, designed to build a comprehensive picture of the potential interaction between our compound of interest and the JAK1 kinase domain. Each step builds upon the last, providing a progressively deeper level of understanding.

G cluster_0 Preparation Phase cluster_1 Predictive Modeling cluster_2 Refinement & Stability Analysis cluster_3 Data Analysis & Interpretation cluster_4 Future Directions Target_ID Target Identification (JAK1) Receptor_Prep Receptor Preparation (JAK1 PDB Structure) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (Compound of Interest) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Select best pose Analysis Interaction & Trajectory Analysis (VMD, LigPlot+) MD_Sim->Analysis Generate trajectory QSAR QSAR Model Development Analysis->QSAR Inform descriptor selection

Caption: High-level workflow for the in silico analysis.

Part I: Target and Ligand Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is arguably the most critical for obtaining meaningful results.[8]

Target Selection and Acquisition

As established, Janus Kinase 1 (JAK1) is our selected target. The first step is to obtain a high-quality, three-dimensional structure of the protein. The Protein Data Bank (PDB) is the primary repository for such data.

  • Action: Search the PDB for human JAK1 kinase domain crystal structures.

  • Selection Criteria: Prioritize structures with high resolution (e.g., < 2.5 Å), without significant mutations in the active site, and preferably co-crystallized with a ligand to clearly define the ATP-binding pocket.

  • Chosen Structure: For this guide, we will use PDB ID: 4L00 , which is a crystal structure of the human JAK1 kinase domain in complex with a known inhibitor. This provides a well-defined active site for our docking studies.

Receptor Preparation Protocol

The raw PDB file is not immediately ready for simulation. It contains non-essential molecules (e.g., water, co-solvents) and lacks information required by simulation software (e.g., hydrogen atoms, atomic charges).

Protocol 1: Receptor Preparation using AutoDock Tools

  • Load PDB: Open the 4L00.pdb file in a molecular visualization tool like UCSF Chimera or AutoDock Tools.

  • Clean Structure: Remove all non-protein molecules, including the co-crystallized ligand and water molecules. This is crucial as we want to predict the binding of our own ligand without interference.

  • Add Hydrogens: Use the software's tools to add polar hydrogen atoms to the protein. The positions of hydrogen atoms are typically not resolved in X-ray crystallography but are vital for defining hydrogen bond networks.

  • Assign Charges: Compute and assign partial atomic charges. For AutoDock, Gasteiger charges are a common choice.[9]

  • Set Atom Types: Assign AutoDock 4 atom types to all atoms.

  • Save as PDBQT: Export the prepared receptor structure in the PDBQT format, which is the required input format for AutoDock Vina.[9] This file now contains the protein's coordinates, with added hydrogens, partial charges, and atom type information.

Ligand Preparation Protocol

Similarly, the ligand, this compound, must be prepared. This involves generating a 3D conformation and assigning the correct chemical properties.

Protocol 2: Ligand Preparation

  • Obtain 2D Structure: The structure can be drawn using chemical sketcher software like MarvinSketch or obtained from databases like PubChem.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Most chemical informatics software can perform this, often using energy minimization to produce a low-energy starting conformer.

  • Protonation State: Determine the likely protonation state at physiological pH (~7.4). For our compound, the carboxylic acid will likely be deprotonated (carboxylate), and the pyrrole nitrogen will be protonated. This is a critical step as it dictates the molecule's charge and hydrogen bonding potential.[10]

  • Assign Charges & Torsions: As with the receptor, assign partial atomic charges (e.g., Gasteiger). Additionally, define the rotatable bonds within the ligand. This information is used by the docking algorithm to explore different conformations of the ligand within the binding site.

  • Save as PDBQT: Save the final prepared ligand structure in the PDBQT format.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[11] It uses a scoring function to estimate the binding affinity for each pose, allowing for the ranking of different ligands or different poses of the same ligand.[12]

The Docking Experiment: Defining the Search Space

We will use AutoDock Vina, a widely used and validated docking program.[2] A key step is defining the "grid box," a three-dimensional cube that specifies the search space for the docking algorithm.

Protocol 3: Molecular Docking with AutoDock Vina

  • Identify the Binding Site: Load the prepared receptor (PDBQT file) into a visualization tool. The ATP-binding site of kinases is located in the cleft between the N- and C-lobes of the kinase domain. In our case (using PDB 4L00 as a reference), we can use the coordinates of the original co-crystallized ligand to center our search space.

  • Define the Grid Box: Create a grid box that encompasses the entire active site with a buffer of a few angstroms on each side. For a typical kinase ATP site, a box size of 20x20x20 Å is a reasonable starting point.[2] Record the center coordinates (x, y, z) and the dimensions of this box.

  • Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt.

  • Initial Analysis: Vina will output a PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.[5][13]

Interpreting Docking Results

The docking score is the first metric to consider, but it should not be the sole determinant of a "good" result.[14]

Key Interpretation Steps:

  • Visualize Poses: Load the receptor and the output docking_results.pdbqt file into a molecular viewer. Examine the top-ranked poses.

  • Assess Plausibility: Does the ligand occupy the known ATP-binding site? Are its interactions chemically sensible? For a kinase inhibitor, one would expect to see hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.

  • Interaction Analysis: Use tools like LigPlot+ to generate 2D diagrams of the interactions.[15][16] This helps to clearly identify hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues of the protein.

Table 1: Hypothetical Docking Results Summary

Pose RankBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
1-8.5LEU959, GLY960VAL887, ALA908, LEU1010
2-8.2LEU959VAL887, LEU1010, PHE1013
3-7.9GLY960, GLU961ALA908, VAL938

Part III: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, molecular dynamics simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time.[15] This is crucial for assessing the stability of the docked pose and refining our understanding of the key interactions.[17]

G Start Start with Best Docked Pose Topology Generate Topologies (Protein & Ligand) Start->Topology Solvate Create Solvated System (Add Water & Ions) Topology->Solvate Combine Minimize Energy Minimization Solvate->Minimize Remove clashes Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Stabilize T & P Production Production MD Run Equilibrate->Production Collect data Analyze Trajectory Analysis Production->Analyze

Caption: The workflow for a molecular dynamics simulation.

System Preparation for MD

We will use GROMACS, a high-performance and widely used MD engine.[18] The force field, a set of parameters that defines the potential energy of the system, is a critical choice. We will use the CHARMM36 force field for the protein and the compatible CGenFF (CHARMM General Force Field) for the ligand.[19][20]

Protocol 4: GROMACS System Setup

  • Protein Topology: Use the gmx pdb2gmx command to process the prepared receptor PDB file, selecting the CHARMM36 force field. This generates a GROMACS topology file (topol.top) for the protein.

  • Ligand Topology: This is a multi-step process.

    • Generate a MOL2 file of the prepared ligand.

    • Submit this file to the CGenFF server, which will return a CHARMM-compatible parameter file (.str).[3]

    • Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert the .str file into GROMACS topology (.itp) and parameter (.prm) files for the ligand.[21]

  • Combine and Solvate:

    • Merge the coordinate files of the protein and the top-ranked ligand pose from docking into a single complex PDB/GRO file.

    • Edit the main topology file (topol.top) to include the ligand's topology (.itp) file.

    • Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

Simulation and Analysis

The simulation itself consists of several phases to ensure the system is stable before the final "production" run where data is collected.[22]

Protocol 5: Running the MD Simulation

  • Energy Minimization: Run a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes.

  • Equilibration (NVT & NPT): Perform two short equilibration phases.

    • NVT (Constant Volume): Equilibrate the temperature of the system while keeping the protein and ligand heavy atoms restrained.

    • NPT (Constant Pressure): Equilibrate the pressure and density of the system, again with restraints on the solute.

  • Production MD: Run the final simulation without restraints for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).

  • Trajectory Analysis: The output of the simulation is a trajectory file (.xtc) that contains the coordinates of all atoms at regular time intervals. This trajectory can be analyzed to understand the system's dynamics.

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable RMSD indicates that the complex is not undergoing major conformational changes and the ligand remains bound.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

    • Visualization: Use a program like VMD to visually inspect the trajectory, observing the ligand's movement within the binding pocket and its interactions.[23][24]

Part IV: Future Directions - QSAR Modeling

The detailed interaction data from a single compound's simulation can lay the groundwork for a broader Quantitative Structure-Activity Relationship (QSAR) study. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][25]

Should experimental data become available for a series of analogues of this compound, a QSAR model could be developed.

Conceptual QSAR Workflow:

  • Data Collection: Assemble a dataset of structurally related compounds with experimentally measured inhibitory activity (e.g., IC50 values) against JAK1.

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that encode its structural, physicochemical, and electronic properties. Insights from our docking and MD analysis (e.g., the importance of a specific hydrogen bond donor) can guide the selection of relevant descriptors.

  • Model Building: Use statistical or machine learning methods to build a regression model that correlates the descriptors with the observed biological activity.[26]

  • Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model training.[27]

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent JAK1 inhibitors.

Conclusion

This guide has outlined a comprehensive and technically detailed in silico workflow for evaluating this compound as a potential kinase inhibitor, using JAK1 as a representative target. By systematically progressing from structure preparation through molecular docking and molecular dynamics, researchers can build a robust, data-driven hypothesis about a compound's biological potential. This process not only predicts binding affinity and mode but also provides critical insights into the stability and dynamics of the protein-ligand interaction at an atomic level. The methodologies described herein represent a powerful, rational approach to prioritize and guide experimental efforts in the early stages of drug discovery.

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A Technical Guide to the Preliminary Bioactivity Screening of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Derivatives of this scaffold have demonstrated potent inhibitory activity against critical therapeutic targets, including Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3]. This guide presents a comprehensive, tiered strategy for the preliminary bioactivity screening of a specific derivative, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. We provide a logical workflow, from broad-spectrum cytotoxicity and antimicrobial assessments to targeted enzymatic assays, designed to efficiently identify and characterize the compound's primary biological effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale underpinning each experimental choice to ensure a robust and self-validating screening cascade.

Introduction: The Rationale for Screening

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, granting it favorable properties for interacting with a wide range of biological targets. Its derivatives have been successfully developed as inhibitors of protein kinases, phosphodiesterases, and other key enzymes involved in cellular signaling[2][4]. For instance, specific derivatives act as potent FGFR inhibitors, a crucial pathway in various cancers, while others show high selectivity for GSK-3β, a target in neurodegenerative diseases like Alzheimer's[1][2].

Given this precedent, a new analogue, this compound, warrants a systematic investigation of its biological potential. A preliminary bioactivity screen serves as the foundational step in the drug discovery process. It aims to answer critical questions efficiently: Does the compound have a biological effect? Is it cytotoxic? Does it possess antimicrobial properties? Does it interact with major target classes like kinases?

Our proposed screening strategy is designed as a logical funnel, starting with broad, cost-effective assays and progressing to more specific, hypothesis-driven investigations. This tiered approach maximizes resource efficiency and allows for early go/no-go decisions.

G cluster_0 Screening Workflow cluster_1 Tier 1: Broad-Spectrum Screening cluster_2 Tier 2: Target-Informed Screening Compound Test Compound This compound Cytotoxicity General Cytotoxicity Assay (MTT) Compound->Cytotoxicity Initial Evaluation Antimicrobial Antimicrobial Assay (Agar Disk Diffusion) Compound->Antimicrobial Initial Evaluation Decision1 Analyze Tier 1 Results Cytotoxic or Antimicrobial Hit? Cytotoxicity->Decision1 Antimicrobial->Decision1 Kinase Kinase Inhibition Assay (ADP-Glo) Decision2 Analyze Tier 2 Results Kinase Inhibitory Hit? Kinase->Decision2 Decision1->Kinase Low Cytotoxicity Proceed to Targeted Screen NoHit No Significant Activity (Archive or Re-evaluate) Decision1->NoHit No Activity or High Cytotoxicity Hit Hit Identification Proceed to Dose-Response, Selectivity Profiling & MOA Studies Decision2->Hit Yes Decision2->NoHit No

Figure 1: Tiered workflow for preliminary bioactivity screening.

Tier 1 Screening: Foundational Activity Assessment

The first tier of screening establishes a baseline understanding of the compound's interaction with living systems. We employ two fundamental assays: a general cytotoxicity assay to determine the compound's effect on cell viability and a broad-spectrum antimicrobial screen.

General Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6][7]. The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells[5]. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[8].

Causality of Experimental Choices:

  • Cell Lines: We recommend using at least two cell lines: a common cancer cell line (e.g., A549 - human lung carcinoma) and a non-cancerous cell line (e.g., L929 - mouse fibroblast)[9]. This dual approach helps to identify if the compound has selective anti-proliferative effects against cancer cells or exhibits general cytotoxicity.

  • Controls: A vehicle control (DMSO) is essential to ensure the solvent does not affect cell viability. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxic effects.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion[5].

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media and add 100 µL of the diluted MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[8].

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[6]. Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[8].

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
A5490.198.2 ± 4.5
195.1 ± 3.8
1070.3 ± 5.1TBD
5045.6 ± 4.2
10015.8 ± 3.9
L9290.199.1 ± 4.1
197.5 ± 3.5
1092.4 ± 4.8TBD
5085.7 ± 5.5
10078.2 ± 4.6
Table 1: Example data summary for MTT cytotoxicity assay. IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.
Antimicrobial Screening: Agar Disk Diffusion

The agar disk diffusion (Kirby-Bauer) test is a widely used qualitative method to screen for antimicrobial activity[10]. It is cost-effective and provides a clear visual endpoint[10][11]. The principle involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the zone of inhibition (ZOI)—will form around the disk[10].

Causality of Experimental Choices:

  • Microorganisms: A standard panel should include at least one Gram-positive bacterium (e.g., Staphylococcus aureus) and one Gram-negative bacterium (e.g., Escherichia coli) to assess the spectrum of activity[12][13].

  • Controls: A negative control disk (impregnated with the solvent, e.g., DMSO) is used to ensure the solvent has no inhibitory effect. A positive control disk with a known antibiotic (e.g., Ciprofloxacin) validates the susceptibility of the microorganisms and the assay conditions[14].

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[12].

  • Plate Inoculation: Uniformly spread the standardized inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab[15].

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) on the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) onto a disk. Apply solvent to the negative control disk and a standard antibiotic solution to the positive control disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm)[10].

Test OrganismCompound (10 µ g/disk ) ZOI (mm)Ciprofloxacin (5 µ g/disk ) ZOI (mm)DMSO ZOI (mm)
Staphylococcus aureusTBD250
Escherichia coliTBD300
Table 2: Example data summary for the agar disk diffusion assay. ZOI = Zone of Inhibition.

Tier 2 Screening: Target-Informed Kinase Inhibition Assay

If the compound shows low general cytotoxicity in Tier 1, it can be advanced to more specific, target-oriented assays. Based on the known activities of the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent kinase inhibitor, a primary screen against a representative kinase is a logical next step[1][2][3].

The ADP-Glo™ Kinase Assay is a luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[16]. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete any remaining ATP. In the second step, a detection reagent converts the produced ADP back to ATP, which is then used by a luciferase to generate light. The luminescent signal is directly proportional to the ADP concentration and thus to the kinase activity[16][17].

Causality of Experimental Choices:

  • Assay Format: The ADP-Glo assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods[16]. It can be used with virtually any kinase.

  • Controls: A "no kinase" control establishes the background signal. A "no inhibitor" control represents 100% kinase activity. A known potent inhibitor (e.g., Staurosporine) serves as a positive control for inhibition[17].

G cluster_0 FGFR Signaling Pathway cluster_1 Downstream Pathways FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates Compound Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Compound->FGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Proliferation

Figure 2: Simplified FGFR signaling pathway, a potential target for the test compound.
  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the appropriate substrate/buffer mixture, and the test compound at a fixed screening concentration (e.g., 10 µM).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes)[17].

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature[17].

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature[17].

  • Measurement: Measure luminescence using a plate reader. A lower signal compared to the "no inhibitor" control indicates kinase inhibition.

Kinase TargetTest Compound (10 µM) % InhibitionStaurosporine (1 µM) % Inhibition
FGFR1TBD99.5
GSK-3βTBD98.8
Table 3: Example data summary for a primary kinase inhibition screen.

Data Interpretation and Path Forward

The preliminary screen provides the initial dataset to guide the future of the compound.

  • High Cytotoxicity (IC₅₀ < 10 µM): If the compound is highly cytotoxic against both normal and cancer cell lines, it may have limited therapeutic potential unless targeted delivery mechanisms are considered. If it is selectively cytotoxic to cancer cells, it warrants further investigation as a potential anti-cancer agent.

  • Antimicrobial Activity: A significant zone of inhibition (e.g., >12 mm) suggests antimicrobial properties. The next steps would be to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth microdilution assays to quantify its potency[10].

  • Kinase Inhibition: Significant inhibition (>50% at 10 µM) in the primary screen is a strong hit. The immediate follow-up is to perform a dose-response curve to determine the IC₅₀ value. Subsequently, the compound should be profiled against a broad panel of kinases to assess its selectivity, a critical factor for minimizing off-target effects[18].

Conclusion

This guide outlines a logical, multi-tiered approach for the preliminary bioactivity screening of this compound. By starting with broad assessments of cytotoxicity and antimicrobial effects and progressing to targeted kinase assays informed by the scaffold's known pharmacology, researchers can efficiently and robustly characterize the compound's biological profile. The provided protocols and rationale are designed to ensure scientific integrity and generate reliable data, forming a solid foundation for subsequent hit-to-lead development efforts.

References

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid from 2-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a valuable building block in medicinal chemistry, starting from the readily available 2-methyl-7-azaindole. The synthesis proceeds through a two-step sequence involving an initial Mannich-type reaction to install a side chain at the C3 position, followed by conversion to the target acetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry.[1] As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to drug candidates.[1] Consequently, 7-azaindole derivatives have found broad applications in drug discovery, leading to the development of numerous clinically approved drugs and investigational agents. The target molecule of this guide, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.[2]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2-methyl-7-azaindole is most efficiently achieved through a two-step sequence. The core of this strategy lies in the selective functionalization of the electron-rich C3 position of the 7-azaindole ring.

Synthetic_Workflow Start 2-Methyl-7-azaindole Intermediate 3-((Dimethylamino)methyl)-2-methyl- 1H-pyrrolo[2,3-b]pyridine Start->Intermediate Mannich Reaction Nitrile 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Intermediate->Nitrile Cyanation End This compound Nitrile->End Hydrolysis

Figure 1: Overall synthetic workflow for the preparation of the target compound.

This application note will detail a robust protocol based on an initial Mannich reaction to form a gramine-type intermediate, followed by displacement with cyanide and subsequent hydrolysis of the resulting nitrile. An alternative approach via Friedel-Crafts acylation will also be discussed.

Detailed Experimental Protocols

Step 1: Synthesis of 3-((Dimethylamino)methyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine (Gramine-type Intermediate)

The first step involves the introduction of a dimethylaminomethyl group at the C3 position of 2-methyl-7-azaindole. This is a classic Mannich reaction, which proceeds via an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.[3][4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
2-Methyl-7-azaindole132.165.0 g37.8
Dimethylamine (40% aq. solution)45.086.5 mL58.2
Formaldehyde (37% aq. solution)30.034.5 mL55.5
Acetic Acid (Glacial)60.0525 mL-
Dioxane88.1150 mL-
Sodium Hydroxide (1M aq. soln.)40.00As needed-
Ethyl Acetate88.11For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate142.04For drying-

Protocol:

  • To a 250 mL round-bottom flask, add 2-methyl-7-azaindole (5.0 g, 37.8 mmol) and dioxane (50 mL). Stir at room temperature until the solid dissolves.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare the Mannich reagent by slowly adding dimethylamine solution (6.5 mL, 58.2 mmol) to formaldehyde solution (4.5 mL, 55.5 mmol) with cooling.

  • Add the prepared Mannich reagent dropwise to the stirred solution of 2-methyl-7-azaindole over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1 with 1% triethylamine).

  • Upon completion, cool the reaction mixture in an ice bath and carefully neutralize with 1M sodium hydroxide solution to pH 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product. The product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexane containing 1% triethylamine. Expected yield: 80-90%.

Step 2: Synthesis of this compound

This step involves the conversion of the gramine intermediate to the final acetic acid product. This is achieved through a two-stage process within the same reaction sequence: cyanation followed by hydrolysis.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
3-((Dimethylamino)methyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine189.266.0 g31.7
Sodium Cyanide49.013.1 g63.4
Sodium Hydroxide40.0012.7 g317
Water18.02100 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Protocol:

  • Cyanation: To a 250 mL round-bottom flask, add the gramine intermediate (6.0 g, 31.7 mmol) and water (50 mL).

  • Add sodium cyanide (3.1 g, 63.4 mmol) to the mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. This will form the intermediate nitrile, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

  • Hydrolysis: After the cyanation is complete (monitored by TLC), add sodium hydroxide (12.7 g, 317 mmol) to the reaction mixture.

  • Continue to heat at reflux for an additional 12-18 hours to facilitate the hydrolysis of the nitrile to the carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 20 mL).

  • Dry the product under vacuum to a constant weight. Expected yield: 70-85%.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution amine Dimethylamine H-N(CH3)2 iminium Iminium Ion [H2C=N(CH3)2]+ amine->iminium Attack on carbonyl formaldehyde Formaldehyde H2C=O formaldehyde->iminium intermediate Sigma Complex iminium->intermediate azaindole 2-Methyl-7-azaindole azaindole->intermediate Nucleophilic attack by C3 product Gramine Intermediate intermediate->product Deprotonation Friedel_Crafts_Workflow Start 2-Methyl-7-azaindole Acylated 3-(Chloroacetyl)-2-methyl- 1H-pyrrolo[2,3-b]pyridine Start->Acylated Friedel-Crafts Acylation Nitrile_FC 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile Acylated->Nitrile_FC Cyanation End_FC This compound Nitrile_FC->End_FC Hydrolysis

Figure 3: Alternative workflow via Friedel-Crafts acylation.

While this method is viable, it often requires stricter anhydrous conditions and the use of stoichiometric amounts of the Lewis acid catalyst. [5]The subsequent conversion of the chloroacetyl group to the acetic acid would typically involve a cyanation step followed by hydrolysis, similar to the final stages of the primary protocol.

Safety and Handling

  • Sodium Cyanide: Extremely toxic by ingestion, inhalation, and skin contact. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Formaldehyde: A known carcinogen and irritant. Handle in a well-ventilated area.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2-methyl-7-azaindole. The presented Mannich reaction-based route is robust and high-yielding, making it suitable for both small-scale research and larger-scale production. The mechanistic insights and discussion of an alternative synthetic strategy offer a comprehensive guide for chemists in the field of drug discovery and development.

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]

  • MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Available at: [Link]

  • Matsumoto, K., & Uchida, T. (1984). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 22(10), 2215. Available at: [Link]

  • ScienceDirect. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Available at: [Link]

  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). Available at: [Link]

  • Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. Available at: [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The protocol is designed to address common impurities arising from its synthesis, which typically involves the hydrolysis of a methyl or ethyl ester precursor. By leveraging the amphoteric nature of the target molecule, this protocol employs a robust acid-base extraction followed by a carefully optimized recrystallization procedure. This methodology is tailored to deliver high-purity material suitable for downstream applications in drug development and discovery. The causal relationships behind each step are explained to provide a deeper understanding of the purification strategy.

Introduction: The Scientific Rationale for Purification

This compound is a heterocyclic compound featuring a 7-azaindole core. This structural motif is of significant interest in medicinal chemistry.[1] The purity of this intermediate is paramount, as residual starting materials, by-products, or reagents can interfere with subsequent synthetic transformations and introduce impurities into the final active pharmaceutical ingredient (API).

The most common synthetic route to this acetic acid derivative involves the saponification (hydrolysis) of its corresponding ester, typically methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.[2] This process introduces specific purification challenges:

  • Incomplete Hydrolysis: Residual, unreacted ester is a primary impurity. Its neutral character contrasts with the acidic nature of the desired product.

  • Starting Materials: The 7-azaindole starting material for the synthesis may carry over.

  • Side-Reaction Products: Potential side reactions during synthesis can introduce structurally similar impurities.

  • Reagents: Inorganic salts from the basic hydrolysis (e.g., sodium or potassium hydroxide) and subsequent acidic workup must be removed.

This protocol is therefore designed as a multi-step strategy to systematically eliminate these impurity classes. It relies on fundamental chemical principles of solubility and reactivity.

Physicochemical Properties & Impurity Profile

A successful purification strategy is built upon a solid understanding of the target molecule's properties and the likely impurities.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3][4]
Molecular Weight 190.20 g/mol [3][4]
Appearance Expected to be a solidGeneral
Key Functional Groups Carboxylic Acid (-COOH), Pyrrole N-H, Pyridine NitrogenInferred

Expected Impurity Profile:

Impurity ClassExampleRationale for Removal Method
Unreacted Starting Ester Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetateNeutral compound; will not ionize during acid-base extraction.
Inorganic Salts NaCl, Na₂SO₄Highly soluble in aqueous phases, insoluble in organic solvents.
Synthesis By-products Decarboxylation products, etc.May have different polarity and solubility profiles.

Purification Workflow: A Dual-Action Approach

The purification is achieved through a two-stage process:

  • Liquid-Liquid Acid-Base Extraction: This leverages the carboxylic acid moiety to selectively move the target compound between immiscible aqueous and organic phases, leaving neutral and basic impurities behind.

  • Recrystallization: This final step removes any remaining trace impurities by exploiting differences in solubility between the desired product and contaminants in a chosen solvent system at varying temperatures.[5][6]

Workflow Diagram

Purification_Workflow cluster_extraction Stage 1: Acid-Base Extraction cluster_recrystallization Stage 2: Recrystallization start Crude Product (from ester hydrolysis) dissolve Dissolve in Ethyl Acetate start->dissolve wash_base Wash with aq. NaHCO₃ dissolve->wash_base separate_1 Separate Layers wash_base->separate_1 organic_1 Organic Layer (Contains neutral impurities like unreacted ester) separate_1->organic_1 Discard aqueous_1 Aqueous Layer (Contains sodium salt of target compound) separate_1->aqueous_1 acidify Acidify with 1M HCl to pH ~3-4 aqueous_1->acidify precipitate Precipitation of Pure Acid acidify->precipitate extract_back Extract with Ethyl Acetate precipitate->extract_back separate_2 Separate Layers extract_back->separate_2 aqueous_2 Aqueous Layer (Inorganic salts) separate_2->aqueous_2 Discard organic_2 Organic Layer (Contains purified acid) separate_2->organic_2 dry Dry with Na₂SO₄, Filter, Evaporate organic_2->dry intermediate_product Extracted Solid dry->intermediate_product recrystallize Dissolve in minimal hot Ethanol/Water intermediate_product->recrystallize cool Slow cool to RT, then 0-4°C recrystallize->cool filter_collect Collect Crystals via Vacuum Filtration cool->filter_collect wash_crystals Wash with cold solvent filter_collect->wash_crystals dry_final Dry under vacuum wash_crystals->dry_final final_product High-Purity Product (>95%) dry_final->final_product

Caption: Dual-stage purification workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals inside a certified fume hood.

Protocol 1: Acid-Base Extraction
  • Principle: The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities (like the starting ester) remain in the organic phase. The aqueous phase is then isolated, re-acidified to precipitate the pure acid, and extracted back into an organic solvent.

  • Step-by-Step Procedure:

    • Dissolution: Begin with the crude solid obtained from the ester hydrolysis workup. Dissolve this crude material in ethyl acetate (EtOAc), using approximately 10-15 mL of solvent per gram of crude product.

    • Basic Wash: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas pressure. Shake more vigorously for 1-2 minutes.

    • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains the sodium salt of your target compound. The upper organic layer contains neutral impurities and should be discarded.

    • Back Extraction (Optional but Recommended): To maximize yield, wash the original organic layer once more with a smaller volume of saturated NaHCO₃ solution and combine this second aqueous wash with the first.

    • Acidification: Cool the combined aqueous phase in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 3-4. A precipitate of the pure carboxylic acid should form.

    • Product Extraction: Add a fresh portion of ethyl acetate (equal in volume to the aqueous phase) to the flask containing the precipitate. Stir vigorously until the solid redissolves into the organic layer. Transfer the mixture back to the separatory funnel.

    • Final Wash & Isolation: Drain and discard the lower aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the extracted solid.

Protocol 2: Recrystallization
  • Principle: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Soluble impurities remain in the cold solvent (mother liquor) upon crystallization.[6][7] A solvent pair system (e.g., ethanol/water) is often effective for heteroaromatic carboxylic acids.[8]

  • Step-by-Step Procedure:

    • Solvent Selection: Place the extracted solid from Protocol 1 into a clean Erlenmeyer flask.

    • Dissolution: Add a minimal amount of a good solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hotplate with stirring) until the solid completely dissolves.

    • Induce Crystallization: While the solution is still hot, add a poorer solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot good solvent (ethanol) to clarify.

    • Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent mixture to rinse away any residual mother liquor containing impurities.

    • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Characterization and Quality Control

To validate the success of the purification, the final product should be analyzed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any remaining proton-bearing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine purity (as % area under the curve) and confirm the molecular weight.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The described dual-action purification strategy, combining a chemically-driven acid-base extraction with a physically-driven recrystallization, provides a robust and reliable method for obtaining high-purity this compound. By understanding the chemical nature of the target compound and its likely impurities, researchers can effectively implement this protocol to generate material of a quality suitable for the rigorous demands of pharmaceutical research and development.

References

  • Separation of Indole Derivatives and Catecholamines by Thin-Layer Chromatography.J Chromatogr.
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.Biochim Biophys Acta.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.PubMed.
  • US Patent 5085991A - Process of preparing purified aqueous indole solution.Google Patents.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.MDPI.
  • This compound.ChemScene.
  • METHYL(2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE 3-YL)ACETATE.ChemicalBook.
  • Recrystallization and Crystallization.University of California, Los Angeles.
  • Recrystallization.University of California, Davis.
  • Recrystallization.University of Colorado Boulder.
  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists.PubMed.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.MDPI.
  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid.PubMed.
  • 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid.PubChem.
  • US Patent 3654351A - Purification of aromatic polycarboxylic acids by recrystallization.Google Patents.
  • 2-(7-ethyl-1H-indol-3-yl)acetic acid.PubChem.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid.Lead Sciences.
  • 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid.ChemScene.
  • 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetic acid.AA Blocks.
  • Oxindole-3-acetic acid.PubChem.
  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.PubChem.
  • Acetic acid.ChemicalBook.
  • 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid - 95%.Arctom.
  • This compound.Arctom.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.Google Patents.
  • 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.BLDpharm.

Sources

Application Note: A Framework for Characterizing 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2][3][4] This application note provides a comprehensive framework for the characterization of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid , a representative member of this class, in enzyme inhibition assays. While this specific molecule is not extensively characterized in public literature as a potent inhibitor of a single, defined enzyme, its structural motifs suggest potential activity against a range of enzyme targets, particularly protein kinases. This guide is designed to be a self-validating system, offering detailed protocols and the scientific rationale behind them, to enable researchers to rigorously assess the inhibitory potential and mechanism of action of this and similar novel compounds. We will focus on protein kinases as a representative and highly relevant enzyme class for this scaffold.

Introduction: The Scientific Rationale

The journey of a potential drug from a chemical entity to a therapeutic agent is underpinned by a thorough understanding of its interaction with biological targets.[5] Enzyme inhibition assays are fundamental to this process, providing quantitative measures of a compound's potency and its mechanism of action.[6][7] For a novel compound like this compound, a systematic approach is crucial. The pyrrolo[2,3-b]pyridine core is a known "hinge-binding" motif in many kinase inhibitors, mimicking the adenine moiety of ATP.[3][4] Therefore, a logical starting point for characterization is a protein kinase assay.

This document will guide the user through:

  • Assay Development and Optimization: Establishing robust and reproducible assay conditions.

  • Potency Determination (IC50): Quantifying the concentration at which the compound inhibits 50% of enzyme activity.

  • Mechanism of Action (MOA) Studies: Elucidating how the inhibitor interacts with the enzyme and its substrate(s), for example, as a competitive, non-competitive, or uncompetitive inhibitor.[5][8]

The principles and protocols outlined herein are broadly applicable to other enzyme classes, with appropriate modifications to substrates and detection methods.

Pre-Assay Considerations: Setting the Stage for Success

Before embarking on detailed kinetic studies, several preliminary steps are essential to ensure data integrity.

Compound Preparation and Quality Control
  • Solubility: The compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to assess the compound's solubility in the final assay buffer. Poor solubility can lead to artificially low potency values or assay artifacts.[5] The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced enzyme inhibition or activation.[5]

  • Purity: The purity of the test compound should be confirmed via analytical techniques such as HPLC and mass spectrometry. Impurities could have their own biological activity, confounding the results.

Enzyme and Substrate Characterization
  • Enzyme Purity and Activity: Use a highly purified and active enzyme preparation. An enzyme titration should be performed to determine the optimal concentration that yields a linear reaction rate over the desired time course.[5][9]

  • Substrate Selection: For kinases, substrates can be generic peptides or specific physiological proteins.[6] The choice of substrate can influence inhibitor potency.[6]

  • Determination of K_m: The Michaelis-Menten constant (K_m) for the substrate(s) (e.g., ATP and the peptide/protein substrate for a kinase) must be determined.[10] This is crucial for designing MOA studies. Assays are often run with the substrate concentration at or below its K_m to sensitively detect competitive inhibitors.[10]

Experimental Protocols

The following protocols are designed for a generic protein kinase assay using a 96- or 384-well plate format. The detection method can be adapted (e.g., fluorescence, luminescence, radiometric).[]

Protocol 1: Determining the IC50 Value

Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity.

Materials:

  • Purified target kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Peptide/protein substrate

  • ATP (at a concentration equal to its K_m)

  • This compound (stock solution in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or [γ-³²P]ATP)[12]

  • 96-well microplates (black plates for fluorescence, white for luminescence)[13]

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for controls) to the appropriate wells of the microplate.

  • Enzyme Addition: Add the kinase, diluted in reaction buffer, to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the signal according to the manufacturer's protocol for the chosen detection reagent.

  • Controls:

    • 100% Activity Control (MAX): Contains enzyme and substrate, but only DMSO (no inhibitor).

    • 0% Activity Control (MIN): Contains substrate but no enzyme.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_MIN) / (Signal_MAX - Signal_MIN))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14]

Workflow for IC50 Determination```dot

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Compound in DMSO C Add Compound/DMSO to Plate A->C B Prepare Kinase and Substrate/ATP Solutions D Add Kinase Solution B->D F Initiate with Substrate/ATP Mix B->F C->D E Pre-incubate (15-30 min) D->E E->F G Incubate (e.g., 60 min) F->G H Stop Reaction & Add Detection Reagent G->H I Read Plate (Luminescence/Fluorescence) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 K->L

Sources

Application Note: High-Yield Methyl Esterification of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds, leveraging the privileged 7-azaindole scaffold.[1][2] The conversion of this carboxylic acid to its corresponding methyl ester is a critical step in modifying its solubility, reactivity, and pharmacokinetic properties. This document provides two robust and detailed protocols for the high-yield methyl esterification of this substrate, tailored for researchers in synthetic chemistry and drug development. We will explore both a classic acid-catalyzed method (Fischer-Speier Esterification) and a mild, rapid method using trimethylsilyldiazomethane (TMS-diazomethane). The causality behind experimental choices, potential side reactions, and purification strategies are discussed in depth to ensure reproducible and scalable results.

Choosing the Right Esterification Strategy

The selection of an appropriate esterification method depends on several factors including substrate stability, desired scale, available reagents, and safety considerations.

  • Fischer-Speier Esterification: This is a cost-effective and scalable method that is well-suited for robust substrates.[3][4] It involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst. The 7-azaindole core is generally stable under these conditions, though protonation of the pyridine nitrogen is expected.[5]

  • Trimethylsilyldiazomethane (TMS-diazomethane): This method offers a mild and rapid alternative, often providing quantitative yields at room temperature.[6][7] It is ideal for acid-sensitive substrates or when thermal degradation is a concern. TMS-diazomethane is a safer, non-explosive substitute for the highly toxic and explosive diazomethane gas.[8]

Protocol 1: Fischer-Speier Esterification

This protocol utilizes the principle of Le Chatelier, employing a large excess of methanol as both reactant and solvent to drive the equilibrium towards the ester product.[9]

Reaction Mechanism & Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The departure of a water molecule results in a resonance-stabilized carbocation.

  • Deprotonation: A weak base (e.g., another molecule of methanol) removes the final proton to yield the methyl ester and regenerate the acid catalyst.

The 7-azaindole nucleus contains a basic pyridine nitrogen (pKa ≈ 4.6), which will be protonated by the strong acid catalyst.[5] This may increase the solubility of the starting material in the polar methanol solvent. The reaction is reversible, so using methanol in large excess is crucial for achieving high conversion.[9]

Experimental Workflow: Fischer Esterification

A Dissolve Starting Material in Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B Slowly, at 0°C C Reflux Reaction Mixture (e.g., 4-16 h) B->C Heat to reflux D Cool and Concentrate C->D Monitor by TLC/LC-MS E Neutralize with NaHCO₃(aq) D->E Quench reaction F Extract with Ethyl Acetate E->F Isolate product G Dry, Filter, and Evaporate F->G Remove water & solvent H Purify by Column Chromatography (if necessary) G->H Purification I Characterize Product H->I Verify structure & purity

Caption: Workflow for Fischer Esterification.

Detailed Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 0.2-0.5 M concentration of the starting acid). The acid may not fully dissolve initially.

  • Catalyst Addition: Cool the stirred suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Carefully dilute the residue with ethyl acetate and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution!

    • Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[10]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the resulting methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Methylation with TMS-diazomethane

This protocol provides a mild, rapid, and often quantitative method for methylation, avoiding harsh acidic conditions and high temperatures.

Reaction Mechanism & Rationale

The esterification with TMS-diazomethane in the presence of methanol is believed to proceed via the in situ generation of diazomethane.[11]

  • Acid-Catalyzed Desilylation: The carboxylic acid protonates the TMS-diazomethane, which then reacts with methanol to generate diazomethane and methoxytrimethylsilane.

  • Proton Transfer: The highly acidic carboxylic acid protonates the newly formed diazomethane on its carbon atom. This creates a methyldiazonium cation and a carboxylate anion.

  • Nucleophilic Substitution (Sₙ2): The carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation, displacing dinitrogen gas (N₂), an excellent leaving group.[12]

This reaction is typically very fast and clean, with the only byproduct being nitrogen gas.[12] While the N-H of the pyrrole ring is acidic, the carboxylic acid is substantially more acidic and will react preferentially. The use of methanol as a co-solvent is critical to suppress the formation of silyl ester byproducts.[8]

Experimental Workflow: TMS-diazomethane Methylation

A Dissolve Starting Material in THF/Methanol B Add TMS-diazomethane (2.0 M in hexanes) A->B Dropwise, at 0°C to RT C Stir at Room Temperature (30-60 min) B->C Observe N₂ evolution D Quench Excess Reagent (with Acetic Acid) C->D Until yellow color disappears E Concentrate in vacuo D->E Remove solvents F Purify by Column Chromatography (if necessary) E->F Isolate pure product G Characterize Product F->G Verify structure & purity

Caption: Workflow for TMS-diazomethane Methylation.

Detailed Protocol

SAFETY FIRST: TMS-diazomethane is highly toxic by inhalation and can cause severe pulmonary edema, which may be fatal.[7][8] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.[13]

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the acid in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 4:1 to 1:1 ratio). Use enough solvent to fully dissolve the starting material (approx. 0.1 M).

  • Reagent Addition: While stirring at room temperature, add TMS-diazomethane (2.0 M solution in hexanes, 1.1-1.2 eq) dropwise via syringe. A yellow color and gas evolution (N₂) should be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes, once the gas evolution ceases and the yellow color of the reagent persists. Monitor by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution stops.[7]

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

ParameterFischer EsterificationTMS-diazomethane Methylation
Starting Material This compoundThis compound
Solvent MethanolTHF / Methanol
Reagent Methanol (large excess)TMS-diazomethane (1.1-1.2 eq)
Catalyst H₂SO₄ (0.1-0.2 eq)None (acid substrate is the catalyst)
Temperature Reflux (~65 °C)Room Temperature
Reaction Time 4 - 16 hours30 - 60 minutes
Typical Yield 70 - 90%>95%
Work-up Aqueous basic wash, extractionQuench with acid, evaporation
Key Advantage Scalable, low costMild, rapid, high-yielding
Key Disadvantage High temp, long time, acidicReagent toxicity and cost

Troubleshooting and Field Insights

  • Incomplete Fischer Esterification: If the reaction stalls, ensure the methanol is anhydrous. Water, a product of the reaction, can shift the equilibrium back to the starting materials. If necessary, add more acid catalyst or consider using a Dean-Stark trap with a co-solvent like toluene to remove water azeotropically.

  • Byproducts with TMS-diazomethane: The formation of trimethylsilylmethyl ester artifacts can occur if methanol is omitted or present in insufficient quantities.[8] Always ensure methanol is used as a co-solvent.

  • Purification Challenges: The product, methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, contains a basic nitrogen. During silica gel chromatography, this can lead to tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

  • Neutralization Step: During the work-up of the Fischer esterification, be cautious when adding sodium bicarbonate. The neutralization of excess sulfuric acid is highly exothermic and releases a large volume of CO₂ gas. Add the base slowly and with vigorous stirring to avoid uncontrolled effervescence.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Retrieved from [Link]

  • MDPI. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1359.
  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Chemistry LibreTexts. (2021). TMS-Diazomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Wang, Z., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(37), 24135–24147.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating the Bioactivity of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid as a Modulator of Indoleamine 2,3-Dioxygenase 1 (IDO1)

The compound this compound belongs to the pyrrolopyridine class of heterocyclic compounds. While this specific molecule is not extensively characterized in the public domain for its biological activity, its core structure, a pyrrolopyridine, is a well-known bioisostere of the indole nucleus found in the amino acid tryptophan. This structural analogy provides a strong scientific rationale for hypothesizing its potential interaction with enzymes that recognize and process indole-containing substrates.

One such enzyme of significant therapeutic interest is Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment.[2][3] By depleting local tryptophan and producing the metabolite kynurenine, IDO1 activity suppresses the proliferation and function of effector T cells, thereby allowing tumors to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy.[3][4]

Given the structural similarity of this compound to tryptophan, these application notes provide a comprehensive, step-by-step protocol to investigate its potential as an IDO1 inhibitor using a robust cell-based assay system. We will detail the methodology to quantify IDO1 enzymatic activity, assess compound-mediated cytotoxicity, and evaluate the downstream functional consequences on T-cell activation in a co-culture model. This approach ensures a thorough and reliable preliminary assessment of the compound's bioactivity.

Experimental Design and Workflow

A multi-faceted approach is essential to comprehensively evaluate the effect of a test compound on a biological target. Our experimental workflow is designed to first screen for direct inhibition of IDO1, then to rule out non-specific effects due to cytotoxicity, and finally to confirm the biological consequence of IDO1 inhibition in a relevant immune cell context.

workflow primary_assay IDO1-Expressing Cancer Cells (e.g., SKOV-3) + IFNγ compound_treatment Treat with this compound primary_assay->compound_treatment kynurenine_measurement Measure Kynurenine in Supernatant compound_treatment->kynurenine_measurement viability_readout Quantify Cell Viability cell_viability Cancer Cell Viability Assay (e.g., MTT, CellTiter-Glo) compound_treatment_viability Treat with this compound cell_viability->compound_treatment_viability compound_treatment_viability->viability_readout tcell_activation Measure T-cell Activation (e.g., IL-2 production) coculture Co-culture of IDO1-Expressing Cancer Cells and Jurkat T-cells compound_treatment_coculture Treat with this compound coculture->compound_treatment_coculture compound_treatment_coculture->tcell_activation

Figure 1: Experimental workflow for evaluating this compound.

Part 1: Primary Assay - Quantification of IDO1 Activity via Kynurenine Measurement

This primary assay directly measures the enzymatic activity of IDO1 by quantifying the production of its metabolic product, kynurenine, in the cell culture supernatant. We utilize a cancer cell line, such as SKOV-3, where IDO1 expression can be robustly induced by interferon-gamma (IFNγ).[1]

Principle

IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. The amount of kynurenine secreted into the cell culture medium is directly proportional to IDO1 activity. Kynurenine can be detected and quantified colorimetrically after a chemical reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow adduct with an absorbance maximum at 480-490 nm.[5]

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Induced by IFNγ) Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immunosuppression T-Cell Suppression Kynurenine->Immunosuppression Leads to Test_Compound This compound Test_Compound->IDO1 Potential Inhibition

Figure 2: IDO1 metabolic pathway and the point of potential inhibition.

Protocol: IDO1 Activity Assay

Materials:

  • SKOV-3 cells (or another suitable IDO1-inducible cell line)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Recombinant human IFNγ

  • This compound (dissolved in DMSO)

  • L-Kynurenine standard

  • Trichloroacetic acid (TCA) solution (30% w/v)

  • Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete medium. Allow cells to attach overnight at 37°C, 5% CO2.[1]

  • IDO1 Induction: The next day, add 100 ng/mL of IFNγ to each well to induce IDO1 expression. Incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFNγ-containing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Epacadostat).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 75 µL of supernatant from each well and transfer to a new 96-well plate.

  • Kynurenine Detection:

    • Add 25 µL of 30% TCA to each well containing the supernatant to precipitate proteins. Incubate at 65°C for 15 minutes.[5]

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 50 µL of the clarified supernatant to a new 96-well plate.

    • Add 50 µL of Ehrlich's reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Standard Curve: Prepare a standard curve using known concentrations of L-kynurenine (e.g., 0-200 µM) treated in the same manner as the experimental samples.

  • Data Analysis: Calculate the concentration of kynurenine in each sample using the standard curve. Determine the IC50 value of the test compound.

Parameter Recommended Condition Rationale
Cell LineSKOV-3, HeLa, or MDA-MB-231Known to have inducible IDO1 expression.
Seeding Density3 x 10^4 cells/wellEnsures a confluent monolayer for the duration of the assay.
IFNγ Concentration100 ng/mLOptimal concentration for robust IDO1 induction.[1]
Compound Incubation48-72 hoursAllows for sufficient kynurenine production and compound activity.
Kynurenine DetectionEhrlich's ReagentA simple, cost-effective, and reliable colorimetric method.[5][7]

Part 2: Secondary Assay - Cell Viability and Cytotoxicity Assessment

It is crucial to determine whether the observed reduction in kynurenine is due to direct IDO1 inhibition or a consequence of compound-induced cell death.[8] A cell viability assay should be performed in parallel with the primary screen.[4][9]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound as described in the primary assay protocol (Steps 1-3).

  • MTT Addition: After the 48-72 hour compound incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Part 3: Functional Assay - T-Cell Co-culture

The ultimate goal of an IDO1 inhibitor is to restore T-cell function. A co-culture assay using an IDO1-expressing cancer cell line and a T-cell line (e.g., Jurkat) can be used to assess the functional outcome of IDO1 inhibition.[1]

Protocol: T-Cell Activation Rescue Assay

Principle: IDO1-expressing cancer cells suppress T-cell activation and proliferation. An effective IDO1 inhibitor will block this suppression, leading to a rescue of T-cell activation, which can be measured by the production of cytokines like Interleukin-2 (IL-2).

Procedure:

  • Cancer Cell Plating and IDO1 Induction: Plate SKOV-3 cells and induce IDO1 with IFNγ as described in the primary assay (Steps 1-2).

  • Compound Treatment: Add serial dilutions of the test compound to the SKOV-3 cells.

  • Co-culture: After a 2-hour pre-incubation with the compound, add Jurkat T-cells to the wells at a 5:1 (T-cell:cancer cell) ratio, along with T-cell activators (e.g., PHA or anti-CD3/CD28 beads).

  • Incubation: Co-culture the cells for 24-48 hours.

  • IL-2 Measurement: Collect the supernatant and measure the concentration of IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: A successful IDO1 inhibitor will show a dose-dependent increase in IL-2 production compared to the vehicle control.

Data Interpretation and Expected Outcomes

  • Potent IDO1 Inhibitor: A compound that shows a low IC50 value in the primary kynurenine assay, has minimal effect on cancer cell viability at concentrations that inhibit IDO1, and demonstrates a dose-dependent rescue of T-cell activation (increased IL-2) in the co-culture assay.

  • Cytotoxic Compound: A compound that reduces kynurenine levels but also shows a significant decrease in cell viability at similar concentrations. This is likely a false positive for specific IDO1 inhibition.[4]

  • Inactive Compound: A compound that shows no significant effect in any of the assays.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential modulator of the IDO1 pathway. By integrating a primary enzymatic assay with secondary cytotoxicity and functional T-cell co-culture assays, researchers can obtain a comprehensive and reliable assessment of the compound's biological activity. This structured approach is essential for the early-stage evaluation of novel compounds in drug discovery, particularly in the dynamic field of immuno-oncology.

References

  • Polyak, M. J., & Zoso, A. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30696–30707. [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • Oncotarget. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • O'Brien, M. A., & Roth, K. (2005). Optimization of cell viability assays for drug sensitivity screens. Methods in Molecular Biology, 303, 165-179. [Link]

  • Al-Tawab, F., et al. (2021). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Metabolites, 11(3), 162. [Link]

  • Ziegler, S., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10869-10874. [Link]

  • Immusmol. (2025, April 10). Kynurenine ELISA. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • News-Medical.Net. (2026, January 9). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Retrieved from [Link]

  • Kujawski, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-11. [Link]

  • Karadag, B., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Clinica Chimica Acta, 545, 117387. [Link]

  • ResearchGate. (2018, November 28). Protocol for kynurenine assay (Ehrlich's reagent)? Retrieved from [Link]

Sources

Application Notes & Protocols for the Development of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The compound 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocycles. This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisosteric replacement for indole and purine systems.[1] Its unique arrangement of a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine nitrogen) allows it to mimic key interactions made by ATP in the catalytic domains of kinases, making it a cornerstone in the development of kinase inhibitors.[1] Marketed drugs and clinical candidates targeting kinases like FGFR, PI3K, and CDK8 frequently incorporate the 7-azaindole core, demonstrating its clinical and chemical tractability.[2][3][4][5]

The parent molecule, this compound, presents a robust platform for generating extensive chemical diversity. The primary handle for derivatization is the carboxylic acid at the C3-position, which is readily amenable to standard transformations. Further modifications can be explored at the N1 position of the pyrrole ring and various positions on the pyridine ring.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for synthesizing and characterizing novel derivatives of this core scaffold. The objective is to enable research teams to efficiently generate compound libraries for screening in drug discovery programs, with a focus on exploring the Structure-Activity Relationships (SAR) that drive potency, selectivity, and desirable pharmacokinetic profiles.

Strategic Roadmap for Derivatization

The development of a focused library of derivatives requires a logical and structured approach. The primary points of modification on the core scaffold are the C3-acetic acid side chain, the N1-position of the pyrrole, and the C5/C6 positions of the pyridine ring. Each site offers a unique opportunity to modulate the compound's physicochemical and pharmacological properties.

G cluster_0 Primary Derivatization (C3-Side Chain) cluster_1 Secondary Derivatization (Scaffold Core) Core This compound Amide Amide Library (Diverse Amines) Core->Amide Amide Coupling Ester Ester Library (Prodrugs/Analogs) Core->Ester Esterification N1_Mod N1-Alkylation/Arylation (Probe H-Bonding) Core->N1_Mod N-Functionalization C5_C6_Mod C5/C6 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core->C5_C6_Mod Ring Functionalization (Requires Halogenated Precursor)

Caption: High-level strategic workflow for derivatizing the core scaffold.

Part 1: Modification of the C3-Carboxylic Acid Moiety

The most direct path to a diverse chemical library from the starting acid is through modification of the carboxyl group. Amide bond formation is the most frequently employed reaction in medicinal chemistry, allowing for the systematic exploration of chemical space and the introduction of vectors that can form critical interactions with biological targets.[6]

Amide Synthesis: Building the Core Library

Causality Behind the Choice: Amide bonds are relatively stable metabolically and their geometry is well-defined. The N-H of a secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This functionality is key to mimicking peptide bonds and interacting with protein backbones. By coupling the core acid with a diverse set of primary and secondary amines, one can rapidly probe for favorable interactions in a binding pocket and modulate properties like solubility and cell permeability.

Choosing a Coupling Reagent: The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7] Therefore, a coupling reagent is required to activate the carboxylic acid.

Coupling ReagentActivating AgentAdvantagesDisadvantages
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct (easy removal). Mild conditions. Widely used.[7]Can cause racemization in chiral substrates. Often used with an additive.
DCC DicyclohexylcarbodiimideInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[7]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, low rate of racemization. Effective for hindered amines/acids.More expensive. Byproducts require chromatographic removal.
BOP-Cl Bis(2-oxo-3-oxazolidinyl)phosphinic chlorideEffective for unreactive amines.[6]Can be less atom-economical.

Protocol 1: General Procedure for Amide Synthesis via EDC Coupling

This protocol describes a robust and widely applicable method for synthesizing amide derivatives using EDC in conjunction with HOBt (Hydroxybenzotriazole), which acts as an additive to suppress side reactions and reduce racemization.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make an ~0.1 M solution).

  • Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add EDC (1.2 eq) portion-wise to the stirred solution. Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarb wash removes unreacted acid and HOBt, while the brine wash helps to break any emulsions.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Ester Synthesis: Applications as Prodrugs and Analogs

Causality Behind the Choice: Esterification of the carboxylic acid can serve two primary purposes. First, esters can function as prodrugs, masking the polar carboxylic acid to improve membrane permeability and oral bioavailability. In vivo, cellular esterases can hydrolyze the ester to release the active carboxylic acid parent drug. Second, esters can serve as stable analogs to probe the importance of the acidic proton and the hydrogen-bonding capability of the carboxyl group.

Protocol 2: General Procedure for Fischer Esterification

This classic method is effective for generating simple alkyl esters. It involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[8]

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound in the desired alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases. Safety Note: This neutralizes the strong acid catalyst.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography if necessary. Simple alkyl esters are often crystalline and may be purified by recrystallization.

  • Characterization: Confirm structure and purity via NMR and MS.

Part 2: Modification of the Pyrrolo[2,3-b]pyridine Core

While derivatization of the side chain is a primary strategy, modifications to the core heterocycle can profoundly impact biological activity and pharmacokinetics.

N1-Position Functionalization

Causality Behind the Choice: The N1-H of the 7-azaindole scaffold is a crucial hydrogen bond donor in many inhibitor-protein interactions.[2] Replacing this proton with an alkyl or aryl group serves two purposes: it directly tests the necessity of this hydrogen bond for binding affinity, and it can be used to introduce new groups that may access adjacent pockets or influence the overall conformation of the molecule.

Protocol 3: General Procedure for N-1 Alkylation

Materials:

  • 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate derivative (ester-protected) (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Ester Protection: It is critical to first protect the carboxylic acid, typically as a methyl or ethyl ester using Protocol 2. The free acid will interfere with the basic conditions of the N-alkylation.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the N1-H starting material (1.0 eq) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify by flash chromatography. The final product can be hydrolyzed back to the carboxylic acid if desired using standard saponification conditions (e.g., LiOH in THF/water).

C5/C6-Position Functionalization

Causality Behind the Choice: The pyridine ring of the 7-azaindole scaffold is often functionalized to enhance potency or modulate physicochemical properties. For instance, introducing substituents at C5 or C6 can provide vectors into solvent-exposed regions or target specific sub-pockets of a kinase active site. This typically requires a halogenated precursor to enable modern cross-coupling reactions.[9]

Strategic Consideration: This approach is more synthetically complex as it requires a multi-step synthesis of a halogenated (e.g., Bromo- or Chloro-) version of the core scaffold. The most common methods for introducing new groups at these positions are the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) cross-coupling reactions.[2][9] A detailed protocol for these advanced reactions is beyond the scope of this general guide but represents a key strategy for lead optimization.

G start Is Derivatization of C3-Side Chain Sufficient? n1_probe Probe N1 H-Bond? (Synthesize N1-Alkyl Analog) start->n1_probe No stop Initial SAR Established start->stop Yes c56_probe Explore Scaffold Modifications? (Requires Halogenated Precursor) n1_probe->c56_probe Yes/No lead_opt Lead Optimization Complete c56_probe->lead_opt Yes c56_probe->stop No G A Synthesized Derivative Library B Primary Biochemical Assay (e.g., Kinase IC50) A->B C Cellular Potency Assay (Target Engagement) B->C D ADME/Tox Profiling (Solubility, Permeability, etc.) C->D E Lead Candidate D->E

Caption: A simplified screening cascade for evaluating new derivatives.

The 7-azaindole scaffold is a known inhibitor of multiple target classes, including:

  • Kinases: FGFR, PI3K, CDK8, IKKα [2][3][4][5][10][11]* Phosphodiesterases: PDE4B [12]* Other Enzymes and Receptors

Initial screening should focus on a primary biochemical assay against the target of interest to determine potency (e.g., IC₅₀). Promising compounds are then advanced to cell-based assays to confirm target engagement in a physiological context. Subsequent profiling of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties helps to identify candidates with drug-like characteristics suitable for further preclinical development.

Conclusion

This compound is a versatile and highly valuable starting point for medicinal chemistry campaigns. The strategic derivatization of its C3-acetic acid side chain provides a rapid and efficient means to generate large, diverse libraries for initial SAR exploration. Subsequent, more targeted modifications of the N1 and C5/C6 positions of the 7-azaindole core can be employed to fine-tune activity and optimize pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this privileged scaffold in the pursuit of novel therapeutics.

References

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Amide Synthesis. Fisher Scientific.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • Esterification of pyridine carboxylic acids.
  • 1H-Pyrrolo(2,3-b)pyridine. SpectraBase.

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Application Notes & Protocols for the Quantification of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive analytical methodologies for the accurate and precise quantification of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for robust analytical oversight, we present two primary protocols: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine quality control and purity assessments, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications or trace-level impurity quantification. The protocols are designed with an emphasis on the scientific rationale behind methodological choices, ensuring adaptability and trustworthiness for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring the 7-azaindole scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in various therapeutic candidates, including kinase inhibitors.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, validated analytical methods are imperative to ensure quality, stability, and safety. The methods detailed herein are developed based on established principles of analytical chemistry and draw from methodologies applied to structurally similar molecules, such as other pyrrolopyridine derivatives and acetic acid-bearing compounds.[3][4][5]

Part 1: Stability-Indicating RP-HPLC Method for Purity and Assay

This method is designed to quantify this compound and resolve it from potential degradation products, making it a "stability-indicating" method. The development of such a method is a core requirement for pharmaceutical quality control.[6][7]

Rationale and Method Development Insights

The choice of a reversed-phase HPLC method is predicated on the analyte's moderate polarity, conferred by the carboxylic acid group and the heterocyclic system.

  • Column Selection: A C18 stationary phase (e.g., Waters Symmetry, Inertsil ODS 3V) is selected for its versatility and proven efficacy in retaining and separating compounds of similar polarity.[3] A 250 mm x 4.6 mm column with 5 µm particle size provides a good balance of resolution, efficiency, and backpressure.

  • Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Aqueous Buffer: A phosphate or formate buffer is chosen to control the pH.[3] For this compound, maintaining the pH below its pKa (estimated to be around 4-5 for the carboxylic acid) will suppress its ionization, leading to better retention and peak shape on a C18 column. A 20 mM ammonium formate buffer adjusted to pH 3.5 with formic acid is an excellent choice as it is also volatile and compatible with mass spectrometry if future LC-MS work is intended.

    • Organic Modifier: Acetonitrile is selected over methanol as it often provides better peak shapes and lower backpressure.

  • Detection: The pyrrolo[2,3-b]pyridine core contains a chromophore that absorbs UV light. Based on related structures, a detection wavelength of approximately 225-230 nm is a logical starting point to ensure high sensitivity.[3][8] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

  • Isocratic vs. Gradient Elution: An isocratic elution is preferred for routine QC due to its simplicity and robustness. A starting composition of 70:30 (v/v) Buffer:Acetonitrile can be optimized to achieve a retention time of 5-10 minutes.[3]

Experimental Protocol: RP-HPLC

Objective: To determine the purity and concentration of this compound in a drug substance.

Materials & Reagents:

  • This compound reference standard (MW: 190.20 g/mol )[9]

  • Acetonitrile (HPLC grade)

  • Ammonium formate (ACS grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q)

Equipment:

  • HPLC system with PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS 3V, 250 x 4.6 mm, 5 µm
Mobile Phase 20 mM Ammonium Formate (pH 3.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA, 228 nm
Injection Vol. 10 µL
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase: Dissolve 1.26 g of ammonium formate in 1 L of HPLC grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm nylon filter.

    • Mix the aqueous phase and acetonitrile in a 70:30 (v/v) ratio. Degas the final mobile phase by sonication for 15 minutes.

  • Diluent Preparation: Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of five working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank), followed by the working standard solutions and the sample solution.

Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines.

  • Specificity & Stability Indicating: Forced degradation studies should be performed. The analyte should be exposed to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[8][10] The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >2 and the peak purity is confirmed by the PDA detector.

Caption: Workflow for forced degradation studies to establish specificity.

  • Linearity: Analyze the five working standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery): Spike a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Part 2: High-Sensitivity LC-MS/MS Method for Bioanalysis

For quantifying low concentrations of the analyte in biological matrices like plasma, a more sensitive and selective method is required. LC-MS/MS offers superior performance for this application.[4][5]

Rationale and Method Development Insights
  • Sample Preparation: Biological matrices are complex. A robust extraction is needed to remove proteins and phospholipids. Solid-Phase Extraction (SPE) is a reliable technique for this purpose.[5] A mixed-mode cation exchange SPE cartridge could be effective, capturing the protonated pyrrolopyridine nitrogen and eluting with a basic organic solvent.

  • Chromatography: A fast LC method is desirable for high throughput. A shorter column (e.g., 50 x 2.1 mm) with smaller particles (e.g., sub-2 µm) can significantly reduce run times. A gradient elution may be necessary to quickly elute the analyte while washing out matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is expected to be efficient, as the pyrrolopyridine moiety can be readily protonated.

    • MRM Transitions: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. The precursor ion will be the protonated molecule [M+H]⁺. The product ions would result from fragmentation of the parent molecule. A suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., D4-labeled), is crucial for accurate quantification.[4]

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in human plasma.

Materials & Reagents:

  • Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Human Plasma (K₂EDTA)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • SPE Cartridges (e.g., Oasis MCX)

Equipment:

  • LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole)[11]

  • SPE Manifold

  • Centrifuge

  • Nitrogen Evaporator

LC-MS/MS Conditions:

ParameterCondition
Column ACE CN, 50 x 4.6 mm, 5 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Gradient 5% B to 95% B in 2 min, hold 1 min, return to 5% B in 0.5 min
Injection Vol. 5 µL
Ion Source ESI, Positive Mode
MRM Transitions To be determined by infusion. Analyte (e.g., 191.1 -> 145.1), IS (e.g., 195.1 -> 149.1)

Procedure:

  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of analyte and a fixed amount of IS into blank human plasma.

  • Sample Preparation (SPE):

    • Pre-treat 100 µL of plasma (standards, QCs, or unknown samples) with 20 µL of IS working solution and 200 µL of 4% phosphoric acid.

    • Condition the SPE cartridge with 1 mL methanol followed by 1 mL water.

    • Load the pre-treated sample.

    • Wash with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample cleanup.

  • Analysis: Create a sequence in the LC-MS/MS software including calibration standards, QCs, and unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus concentration. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.

Bioanalytical Method Validation

Validation should follow FDA or EMA guidelines for bioanalytical methods. This includes assessing:

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Linearity, Accuracy, and Precision: As defined for the HPLC method, but with tighter acceptance criteria (e.g., ±15% for accuracy, ≤15% RSD for precision).

  • Recovery: Assess the efficiency of the SPE process.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

References

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC - NIH. Available at: [Link]

  • 2-(1-(3,4-difluorophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. PubChem. Available at: [Link]

  • 2-(3-((4,5,7-trifluorobenzo(d)thiazol-2-yl)methyl)-1H-pyrrolo(2,3-b)pyridin-1-yl)acetic acid. PubChem. Available at: [Link]

  • 2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-yl)acetic acid. PubChem. Available at: [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research. Available at: [Link]

  • Analytical Method MS 90.01 Revision 3. EPA. Available at: [Link]

  • An LC–MS/MS assay for the quantitative determination of 2‐pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low‐volume human K2EDTA plasma. Sci-Hub. Available at: [Link]

  • Analytical Methods for Pyridine. ATSDR. Available at: [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. Available at: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. Available at: [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]

  • Stability indicating RP-HPLC method for determination of pioglitazone from tablets. ResearchGate. Available at: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Supporting Information Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]

  • GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. Journal of the Serbian Chemical Society. Available at: [Link]

  • Titrimetric and chemical analysis methods. Basicmedical Key. Available at: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]

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Application Notes and Protocols for the Experimental Use of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][4] The structural resemblance of the 7-azaindole core to adenine allows these compounds to effectively compete for the ATP-binding sites of kinases, leading to the disruption of oncogenic signaling pathways.[3] This document provides a detailed guide for the experimental evaluation of a novel 7-azaindole derivative, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (referred to herein as Compound X), in cancer cell lines. These protocols are designed to be comprehensive, providing both the "how" and the "why" behind each experimental step, ensuring scientific rigor and reproducibility.

Hypothesized Mechanism of Action

Based on the extensive literature on 1H-pyrrolo[2,3-b]pyridine derivatives, it is hypothesized that Compound X will exhibit anti-cancer properties through one or more of the following mechanisms:

  • Inhibition of Proliferation: By targeting key kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) or Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[8]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, thereby preventing cancer cell division.[8]

The following experimental plan is designed to systematically investigate these hypotheses.

Experimental Workflow

The overall workflow for the characterization of Compound X's anti-cancer activity is depicted below. This multi-faceted approach ensures a thorough understanding of the compound's effects at both the cellular and molecular levels.

experimental_workflow cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Molecular Mechanism cell_viability Cell Viability Assay (MTT/XTT) Determine IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle western_blot Western Blot Analysis (Protein Expression) cell_viability->western_blot apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis kinase_assay Kinase Inhibition Assay (Optional) western_blot->kinase_assay caption Figure 1: Overall experimental workflow.

Caption: Figure 1: Overall experimental workflow.

Part 1: Assessment of Cellular Effects

Cell Viability Assay

Objective: To determine the cytotoxic and anti-proliferative effects of Compound X on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The initial screening of an anti-cancer compound involves assessing its ability to reduce the viability of cancer cells. Tetrazolium-based assays, such as MTT and XTT, are reliable methods for this purpose.[9][10] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.[8][11]

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of Compound X in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (DMSO-treated) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Line Cancer Type Hypothetical IC50 of Compound X (µM)
MDA-MB-231Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colorectal Cancer12.1
MCF-7Breast Cancer3.5

Table 1: Hypothetical IC50 values of Compound X in various cancer cell lines.

Cell Cycle Analysis

Objective: To determine if Compound X induces cell cycle arrest in cancer cells.

Rationale: Many anti-cancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[12][13] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14]

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with Compound X at concentrations around the IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

cell_cycle_arrest cluster_untreated Normal Cell Cycle cluster_treated Arrested Cell Cycle untreated Untreated Cells (Normal Distribution) G1_u G0/G1 treated Compound X Treated Cells (G0/G1 Arrest) G1_t G0/G1 (Accumulation) S_u S G1_u->S_u G2M_u G2/M S_u->G2M_u G2M_u->G1_u S_t S G1_t->S_t G2M_t G2/M S_t->G2M_t G2M_t->G1_t caption Figure 2: Hypothesized effect of Compound X on the cell cycle.

Caption: Figure 2: Hypothesized effect of Compound X on the cell cycle.

Part 2: Elucidation of the Molecular Mechanism

Western Blot Analysis

Objective: To investigate the effect of Compound X on the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into the molecular pathways affected by a drug.[16][17] Based on the cell cycle analysis, we can probe for changes in cyclins and CDKs. If apoptosis is suspected, we can examine the levels of Bcl-2 family proteins and caspases.

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with Compound X as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Target Protein Function Expected Change with Compound X
Cyclin D1G1/S transitionDecrease
CDK4G1/S transitionDecrease
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
Cleaved Caspase-3Executioner of apoptosisIncrease

Table 2: Potential protein targets for Western blot analysis and their hypothesized changes in expression following treatment with Compound X.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound (Compound X) as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, cell cycle progression, and the expression of key regulatory proteins, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The findings from these studies will be crucial for guiding further preclinical development of this and other novel 1H-pyrrolo[2,3-b]pyridine derivatives.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017).
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Assaying cell cycle status using flow cytometry. (n.d.).
  • Azaindole Therapeutic Agents. (n.d.). PubMed Central.
  • Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.
  • Cell viability assay protocol. (n.d.). Sigma-Aldrich.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88. (n.d.). Benchchem.
  • Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. (2025). ACS Fall 2025.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022).
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
  • Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. (n.d.). Benchchem.
  • Cell Viability Assay Protocols. (n.d.). Thermo Fisher Scientific.
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc.
  • Cell viability assays. (n.d.). Abcam.
  • Western blot protocol. (n.d.). Abcam.
  • (PDF) Guidelines for cell viability assays. (n.d.).
  • Western blotting. (n.d.). Chen Lab - University of Hawaii Cancer Center.
  • R&D Systems Quality Control Western Blot Protocol. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024).
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2019). PubMed.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.).
  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). TheraIndx.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This compound is a critical building block in medicinal chemistry, notably as a key intermediate for Janus kinase (JAK) inhibitors like Abrocitinib, which is used in the treatment of atopic dermatitis.[1][2] Achieving a high yield of this 7-azaindole derivative is paramount for the efficiency and cost-effectiveness of the overall drug development process.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting advice based on established chemical principles and field experience. We will address common challenges encountered during the synthesis, from the initial cyclization to the final hydrolysis, empowering you to diagnose issues and optimize your reaction outcomes.

Overall Synthetic Workflow

The most common and scalable synthesis is a two-stage process. First, the 7-azaindole core is constructed and functionalized with an ester group, typically via a Fischer indole-type synthesis. This is followed by the saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

G cluster_0 Stage 1: Ester Synthesis (Fischer Indolization) cluster_1 Stage 2: Saponification Start 2-Hydrazinopyridine Derivative + Ethyl 2-methyl-3-oxobutanoate Cyclization Acid-Catalyzed Cyclization (e.g., PPA) Start->Cyclization Ester Ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Cyclization->Ester Hydrolysis Base-Mediated Hydrolysis (e.g., NaOH, LiOH) Product This compound Hydrolysis->Product Ester_ref->Hydrolysis

Caption: High-level workflow for the two-stage synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Stage 1: Synthesis of the Ester Intermediate

The formation of the 7-azaindole core is often the most challenging step, with the Fischer indole synthesis being a common but sometimes problematic method for this scaffold.

Q1: My Fischer indole cyclization is failing or giving very low yields (<20%). What are the most likely causes and how can I fix it?

A1: This is a frequent issue. The Fischer synthesis of 7-azaindoles is notoriously less efficient than that of their carbocyclic indole counterparts.[3] The electron-deficient nature of the pyridine ring deactivates the necessary intermediates. The problem typically stems from three areas: the acid catalyst, the reaction temperature, or the stability of the hydrazone intermediate.

Causality & Troubleshooting:

  • Inappropriate Acid Catalyst: Pyridylhydrazones require strong acid catalysis for the key[4][4]-sigmatropic rearrangement.[5] Standard catalysts like HCl or H₂SO₄ may be insufficient.

    • Solution: Polyphosphoric acid (PPA) is often the catalyst of choice as it serves as both a strong acid and a dehydrating agent at elevated temperatures.[6] Lewis acids such as ZnCl₂ can also be effective.[7] You must optimize the catalyst loading; too much can lead to charring, while too little results in an incomplete reaction.

  • Suboptimal Thermal Conditions: The reaction requires significant thermal energy, but overheating can cause decomposition of the starting materials and product, leading to tar formation.

    • Solution: Implement precise temperature control. Start with a moderate temperature (e.g., 80-100 °C) and slowly ramp up, monitoring the reaction by TLC or LC-MS. An optimal range is often found between 120-150 °C for PPA-catalyzed reactions.

  • Hydrazone Stability and Purity: The initial condensation to form the pyridylhydrazone is reversible and can generate impurities. Performing the cyclization on crude hydrazone can introduce contaminants that inhibit the reaction.

    • Solution: It is highly recommended to synthesize, isolate, and purify the pyridylhydrazone intermediate before attempting the cyclization. Ensure it is completely dry, as water can interfere with catalysts like PPA.

Troubleshooting Decision Workflow

G Start Low Yield in Fischer Cyclization CheckCatalyst Is PPA or a strong Lewis Acid (ZnCl2) being used? Start->CheckCatalyst CheckTemp Is temperature precisely controlled (120-150°C)? CheckCatalyst->CheckTemp Yes Sol_Catalyst Action: Switch to PPA. Optimize loading (e.g., 10x weight excess). CheckCatalyst->Sol_Catalyst No CheckHydrazone Was the hydrazone intermediate isolated and purified? CheckTemp->CheckHydrazone Yes Sol_Temp Action: Use oil bath with PID controller. Perform temperature scouting (10°C increments). CheckTemp->Sol_Temp No Sol_Hydrazone Action: Isolate and recrystallize hydrazone before use. Ensure it is anhydrous. CheckHydrazone->Sol_Hydrazone No Success Yield Improved CheckHydrazone->Success Yes Sol_Catalyst->Success Sol_Temp->Success Sol_Hydrazone->Success

Caption: Troubleshooting flowchart for the Fischer Azaindole synthesis.

ParameterRecommendationRationale
Catalyst Polyphosphoric Acid (PPA)Strong Brønsted acid and dehydrating agent, ideal for less reactive pyridylhydrazones.[6]
Zinc Chloride (ZnCl₂)Effective Lewis acid catalyst, can be used in a high-boiling solvent.[7]
Temperature 120 - 150 °C (with PPA)Provides sufficient energy for the[4][4]-sigmatropic rearrangement without excessive decomposition.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative side reactions at high temperatures, which can lead to tar formation.
Reactant Purity Pre-isolated, dry hydrazoneEnsures no side products from the initial condensation interfere with the cyclization step.

Q2: My reaction mixture turns into an intractable tar during work-up. How can I isolate my ester product effectively?

A2: This is a common consequence of using PPA at high temperatures. The work-up procedure is critical for cleanly isolating the product.

Causality & Troubleshooting:

  • PPA Quenching: PPA is a viscous polymer. Diluting the hot reaction mixture directly into water is highly exothermic and can be hazardous. The product may also be acid-sensitive.

    • Solution: Cool the reaction mixture to around 60-70 °C. Pour it slowly, with vigorous stirring, onto a large amount of crushed ice. This controls the exotherm and hydrolyzes the PPA into manageable phosphoric acid.

  • Incorrect pH for Extraction: The 7-azaindole core has a basic nitrogen in the pyridine ring (pKa ~4-5) and a weakly acidic N-H in the pyrrole ring. The product will be protonated and water-soluble in strong acid.

    • Solution: After quenching, carefully basify the acidic aqueous slurry with a cold, concentrated base (e.g., 50% NaOH or K₂CO₃) until the pH is > 9. This deprotonates the pyridinium ion, making the ester product extractable into an organic solvent like ethyl acetate or dichloromethane. Be mindful of the heat generated during neutralization.

  • Emulsion Formation: The presence of polymeric byproducts can lead to persistent emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions. If necessary, filter the entire biphasic mixture through a pad of Celite to remove interfacial solids.

Stage 2: Saponification (Ester Hydrolysis)

This step is generally more straightforward but can still present challenges related to reaction completion and product isolation.

Q3: The hydrolysis of my ester is incomplete, even after extended reaction times. What's wrong?

A3: Incomplete hydrolysis is usually due to insufficient base, poor solubility, or a non-optimal solvent/temperature combination.

Causality & Troubleshooting:

  • Stoichiometry of Base: Saponification is irreversible and requires at least one equivalent of base (e.g., NaOH, LiOH). Using a catalytic amount will not work.

    • Solution: Use a molar excess of the base. A common starting point is 2-4 equivalents to ensure the reaction goes to completion in a reasonable timeframe.

  • Poor Solubility: The ester may have limited solubility in a purely aqueous medium, leading to a slow, heterogeneous reaction.

    • Solution: Employ a co-solvent system. A mixture of water with a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is highly effective at dissolving the ester and facilitating the hydrolysis.[8]

ParameterCondition 1 (Standard)Condition 2 (For Stubborn Esters)
Base LiOH·H₂O (2.0 eq.)NaOH (4.0 eq.)
Solvent System THF : H₂O (3:1)Methanol : H₂O (4:1)
Temperature Room Temperature50 °C
Typical Time 4-12 hours2-6 hours

Q4: How do I properly isolate the final carboxylic acid product after hydrolysis?

A4: The product is an amino acid, meaning it is amphoteric and its solubility is highly dependent on pH. Isolation requires careful pH adjustment to the isoelectric point.

Causality & Troubleshooting:

  • Incorrect Final pH: After the reaction, the product exists as its carboxylate salt (e.g., sodium or lithium salt), which is water-soluble. If you try to extract at this high pH, the product will remain in the aqueous layer.

    • Solution: First, wash the basic aqueous solution with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted ester or non-polar impurities. Then, cool the aqueous layer in an ice bath and slowly add acid (e.g., 1M HCl) with stirring. The product will precipitate out at its isoelectric point, which is typically in the pH range of 4-6.

  • Product Loss: If too much acid is added (pH < 2), the pyridine nitrogen will become protonated, and the product may become water-soluble again.

    • Solution: Monitor the pH carefully with a pH meter or pH paper during acidification. Add the acid dropwise and stop once precipitation is maximal. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent to aid drying.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate This protocol is based on an optimized Fischer indole cyclization.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (PPA, 100 g). Heat the PPA to 80 °C under a slow stream of nitrogen.

  • Reactant Addition: In a separate flask, pre-mix ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) and the purified pyridin-2-yl)hydrazine derivative (0.1 mol). Add this mixture portion-wise to the hot PPA over 20 minutes, ensuring the internal temperature does not exceed 100 °C.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 135 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the mixture to 70 °C. In a separate large beaker, prepare 500 g of crushed ice. Cautiously pour the warm reaction mixture onto the ice with vigorous stirring.

  • Neutralization & Extraction: Cool the resulting slurry in an ice bath. Slowly add 50% w/v aqueous NaOH until the pH of the solution is ~10. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Saponification to this compound

  • Reaction Setup: Dissolve the ethyl ester intermediate (10.0 g, 0.046 mol) in a mixture of THF (120 mL) and water (40 mL) in a round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.8 g, 0.092 mol, 2.0 eq.) to the solution. Stir the mixture at room temperature for 6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with 100 mL of water. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Precipitation & Isolation: Cool the aqueous layer in an ice bath. With vigorous stirring, add 1M HCl dropwise until the pH reaches 5. A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Final Product: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) and then with cold hexanes (1 x 30 mL). Dry the product under high vacuum to a constant weight to yield the final carboxylic acid.

References

  • Zhang, D.G., et al. (2021). Abrocitinib. Drugs of the Future, 46(6), 433.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313.
  • Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. NIH Public Access. [Link]

  • Organic Process Research & Development. (2020). Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. ACS Publications. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

  • Redalyc. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

  • ResearchGate. (2015). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The inherent physicochemical properties of this molecule can make achieving desired concentrations in aqueous media difficult. This guide provides a structured, scientifically-grounded framework for systematically diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and why is it poorly soluble?

A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (-COOH) and a basic pyrrolo[2,3-b]pyridine ring system.[1][2][3] The interplay between these groups dictates its charge and, consequently, its solubility at different pH values. The molecule's relatively planar, heterocyclic structure contributes to strong crystal lattice energy, which can make it difficult for solvent molecules to break apart the solid state, leading to low intrinsic solubility.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of amphoteric compounds like this one is highly pH-dependent.[1][2][4]

  • At low pH (acidic conditions): The basic nitrogen on the pyridine ring will be protonated (become positively charged), forming a cationic species which is generally more water-soluble.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (become negatively charged), forming an anionic species which is also generally more water-soluble.

  • At the isoelectric point (pI): There is a specific pH where the net charge on the molecule is zero. At or near the pI, the compound typically exhibits its minimum solubility.

Q3: What are the estimated pKa values for this molecule?

Q4: What is a good starting point for solubilizing this compound for an in vitro assay?

A4: A pragmatic first step is to create a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can impact biological assays. If direct aqueous formulation is required, pH adjustment is the most direct initial approach.

Troubleshooting Guide: Systematic Solubility Enhancement

If you are facing persistent solubility issues, a systematic approach is crucial. This guide provides a workflow to identify an effective solubilization strategy.

Workflow for Solubility Enhancement

This diagram outlines the decision-making process for improving the solubility of this compound.

Solubility_Workflow cluster_0 Phase 1: Characterization & Simple Approaches cluster_1 Phase 2: Co-solvent & Excipient Screening cluster_2 Phase 3: Formulation Optimization A Start: Poorly Soluble Compound B Determine Kinetic & Thermodynamic Solubility in Water A->B C pH Modification Strategy B->C D Generate pH-Solubility Profile (e.g., pH 2 to 10) C->D E Is solubility sufficient? D->E F Co-solvent Screening E->F No P Final Formulation Achieved E->P Yes G Test with Ethanol, Propylene Glycol, PEG 400 at various % (v/v) F->G H Is solubility sufficient? G->H I Complexation Strategy H->I No H->P Yes J Screen Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) I->J K Is solubility sufficient? J->K L Surfactant Strategy K->L No K->P Yes M Screen Surfactants (e.g., Polysorbate 80, Cremophor EL) L->M N Is solubility sufficient? M->N O Combine Strategies (e.g., pH + Co-solvent) N->O No N->P Yes O->P

Sources

Technical Support Center: Synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying, mitigating, and resolving issues encountered during your experiments.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key intermediate for various therapeutic agents, typically involves two main strategic stages: the formation of the 2-methyl-7-azaindole core and the subsequent introduction and modification of the C3-acetic acid side chain. Byproducts can arise at any stage, impacting yield, purity, and the scalability of the process. This guide is structured to address problems in a logical sequence, from the initial cyclization to the final hydrolysis and purification steps.

Part 1: Troubleshooting the Formation of the 2-Methyl-7-Azaindole Core

The construction of the bicyclic 7-azaindole nucleus is the foundational step of the synthesis. The Fischer indole synthesis is a classical and widely used method for this transformation, but it is not without its challenges, particularly when using pyridylhydrazines.

FAQ 1: I am observing a complex mixture of unidentified byproducts and a low yield of the desired 2-methyl-7-azaindole core when using the Fischer indole synthesis. What is the likely cause and how can I resolve this?

Answer:

The Fischer indole synthesis of 7-azaindoles can be sensitive to reaction conditions, especially temperature and the choice of acid catalyst.[1][2] The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazine starting material can make it less reactive than its phenylhydrazine counterpart, often requiring harsh conditions that can lead to the formation of intractable byproducts.[3]

Root Cause Analysis:

  • Excessive Heat and Strong Acidity: The use of strong acids like polyphosphoric acid (PPA) at high temperatures (160-180°C) can lead to charring and the formation of complex, often polymeric, side products.[3]

  • Isomer Formation: If an unsymmetrical ketone is used as a starting material, the formation of regioisomeric indole products is a common issue.[4] While the synthesis of the 2-methyl derivative typically uses a symmetrical ketone like acetone, impurities in the starting materials could potentially lead to isomeric byproducts.

  • Incomplete Reaction: Insufficient heating or a non-optimal catalyst can lead to incomplete conversion of the starting hydrazone, complicating purification.

Troubleshooting Protocol:

  • Catalyst Optimization:

    • Brønsted vs. Lewis Acids: Instead of PPA, consider milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[1] These can often promote the cyclization at lower temperatures, reducing the formation of degradation byproducts.

    • Catalyst Loading: Ensure the catalyst is dry and used in the correct stoichiometric amount. Excess catalyst can sometimes promote side reactions.

  • Temperature Control:

    • Stepwise Heating: Gradually increase the temperature of the reaction mixture. A common procedure involves forming the hydrazone at a lower temperature before initiating the cyclization at a higher temperature.[5]

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and preventing prolonged heating that can lead to byproduct formation.

  • Purification Strategy:

    • Steam Distillation: For volatile indoles, steam distillation can be an effective method for purification from non-volatile tars and inorganic salts.[5]

    • Column Chromatography: If steam distillation is not feasible, carefully performed column chromatography on silica gel is the standard method for isolating the desired product from a complex mixture.

Part 2: Challenges in Side-Chain Introduction and Modification

A common strategy to obtain the target acetic acid is through the hydrolysis of a nitrile precursor, 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile. This hydrolysis step is a frequent source of byproducts.

FAQ 2: My hydrolysis of 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is not going to completion, and I am isolating a significant amount of the corresponding amide. How can I drive the reaction to the carboxylic acid?

Answer:

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate. In many cases, the hydrolysis of the amide to the carboxylic acid is slower than the hydrolysis of the nitrile to the amide. This can lead to the accumulation of the amide as a major byproduct, especially under mild basic conditions.[6]

Root Cause Analysis:

  • Insufficiently Harsh Conditions: Mild alkaline hydrolysis (e.g., KOH in ethanol) may not be sufficient to drive the reaction to the carboxylic acid.[6]

  • Reaction Time: The hydrolysis of the amide is often the rate-limiting step and may require longer reaction times or higher temperatures.

  • Product Precipitation: The sodium or potassium salt of the carboxylic acid product may be less soluble than the amide intermediate in the reaction mixture, potentially slowing down the reaction.

Troubleshooting Protocol:

  • Optimize Hydrolysis Conditions:

    • Stronger Base/Higher Temperature: Employ more forcing conditions, such as using a higher concentration of NaOH or KOH and increasing the reaction temperature. Refluxing in aqueous or alcoholic base is a common strategy.

    • Acidic Hydrolysis: As an alternative, consider acidic hydrolysis. Refluxing the nitrile or the isolated amide in a strong acid like sulfuric acid or hydrochloric acid will typically lead to the carboxylic acid. However, be mindful of potential side reactions on the azaindole core under strongly acidic conditions.

  • Two-Step, One-Pot Procedure:

    • Monitor the initial hydrolysis of the nitrile to the amide by TLC or HPLC.

    • Once the nitrile is consumed, adjust the reaction conditions to favor the hydrolysis of the amide. This may involve adding more base, increasing the temperature, or extending the reaction time.

  • Work-up Procedure:

    • After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 to precipitate the carboxylic acid. Avoid strongly acidic conditions if the azaindole ring is sensitive.

    • Collect the precipitated product by filtration and wash with cold water to remove any inorganic salts.

Byproduct Identification Mitigation Strategy
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamidePresence of a peak corresponding to the amide in LC-MS and characteristic signals in ¹H NMR.Increase reaction temperature, prolong reaction time, or use stronger basic or acidic hydrolysis conditions.

Part 3: Stability and Purification of the Final Product

Even after a successful synthesis, byproducts can form during work-up and purification, or due to the inherent instability of the target molecule under certain conditions.

FAQ 3: I am observing the formation of a lower molecular weight byproduct during my final purification/work-up. What could this be?

Answer:

Heterocyclic acetic acids can be susceptible to decarboxylation, especially at elevated temperatures or under acidic conditions.[7][8] In your case, the likely byproduct is 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, formed by the loss of carbon dioxide from your target molecule.

Root Cause Analysis:

  • High Temperatures: Prolonged heating during the final stages of the reaction, work-up, or purification can induce decarboxylation.

  • Acidic Conditions: The presence of strong acid, even in catalytic amounts, can facilitate the decarboxylation process.[9] This is particularly relevant if acidic conditions were used for the hydrolysis of the nitrile precursor or during an acidic work-up.

Troubleshooting Protocol:

  • Avoid Excessive Heat:

    • Concentrate solutions under reduced pressure at the lowest possible temperature.

    • If crystallization is used for purification, avoid prolonged heating to dissolve the compound.

  • Control pH:

    • During work-up, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for extended periods.

    • For purification by chromatography, use a neutral mobile phase if possible.

  • Storage:

    • Store the final product in a cool, dry place, protected from light and acidic vapors.

Byproduct Identification Mitigation Strategy
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridineA lower molecular weight peak in LC-MS. The disappearance of the carboxylic acid proton and the methylene protons, and the appearance of a new methyl signal in ¹H NMR.Avoid high temperatures and strongly acidic conditions during work-up and purification.

Visualizing the Synthetic Challenges

To better understand the key transformations and potential pitfalls, the following diagrams illustrate the reaction pathways.

Synthesis_Workflow cluster_core Core Synthesis: Fischer Indole Cyclization cluster_sidechain Side-Chain Introduction & Hydrolysis cluster_byproducts Common Byproduct Pathways A 2-Pyridylhydrazine + Acetone surrogate B Hydrazone Intermediate A->B Condensation C 2-Methyl-7-azaindole B->C Acid-catalyzed Cyclization (e.g., ZnCl2) G Degradation/Tars B->G Harsh Acid/ High Temp. D 2-Methyl-7-azaindole E 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile D->E Side-chain addition F Target Acetic Acid E->F Hydrolysis (NaOH/H2O) H Amide Byproduct E->H Incomplete Hydrolysis I Decarboxylation Product (2,3-Dimethyl-7-azaindole) F->I Heat/Acid

Caption: A general workflow for the synthesis, highlighting key stages and common byproduct formation pathways.

Experimental Protocols

Protocol 1: Optimized Fischer Indole Synthesis of 2-Methyl-7-azaindole

This protocol uses zinc chloride as a milder alternative to polyphosphoric acid.

  • Hydrazone Formation: In a round-bottom flask, combine 2-pyridylhydrazine (1.0 eq) and the acetone equivalent (e.g., acetone dimethyl acetal, 1.2 eq) in a suitable solvent like ethanol. Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the hydrazine.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Cyclization: To the crude hydrazone, add anhydrous zinc chloride (3.0 eq). Heat the mixture to 170-180°C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water and a strong base (e.g., concentrated ammonium hydroxide) to decompose the zinc complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Complete Hydrolysis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

This protocol employs conditions designed to drive the hydrolysis to completion.

  • Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (5.0 eq) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by HPLC. You will likely observe the disappearance of the starting nitrile and the appearance of the amide intermediate, followed by the slower formation of the carboxylic acid product. Continue refluxing until the amide is no longer observed (this may take several hours).

  • Work-up: Cool the reaction mixture in an ice bath. Carefully add concentrated hydrochloric acid dropwise with stirring to adjust the pH to 3-4. A precipitate of the product should form.

  • Isolation: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Troubleshooting_Logic cluster_core cluster_hydrolysis cluster_final Start Low Yield or Impure Product Q1 At which stage is the issue observed? Start->Q1 Stage_Core Core Synthesis (Fischer Indole) Q1->Stage_Core Core Formation Stage_Hydrolysis Nitrile Hydrolysis Q1->Stage_Hydrolysis Side-Chain Stage_Final Final Product Q1->Stage_Final Purification Sol_Core - Check catalyst (ZnCl2) - Control temperature - Monitor reaction time Stage_Core->Sol_Core Sol_Hydrolysis - Increase base concentration/temp - Prolong reaction time - Consider acidic hydrolysis Stage_Hydrolysis->Sol_Hydrolysis Sol_Final - Avoid high temperatures - Maintain neutral pH - Store properly Stage_Final->Sol_Final

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis.

References

  • BenchChem. Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem. Accessed January 15, 2026.
  • Wikipedia. Fischer indole synthesis. Wikipedia. Accessed January 15, 2026.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1315.
  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry. Accessed January 15, 2026.
  • Wang, B., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 22(15), 6022-6026.
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Accessed January 15, 2026.
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 477-498.
  • Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs.
  • BenchChem. The Role of 1-Acetyl-7-azaindole and its Isomers in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors. BenchChem. Accessed January 15, 2026.
  • ChemScene. This compound. ChemScene. Accessed January 15, 2026.
  • Organic Chemistry Portal. Azaindole synthesis. Organic-chemistry.org. Accessed January 15, 2026.
  • Organic Chemistry Portal. Decarboxylation. Organic-chemistry.org. Accessed January 15, 2026.
  • Li, B., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry, 71(24), 9045-9050.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 43, 128087.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • BOC Sciences. CAS 7546-50-1 this compound. BOC Sciences. Accessed January 15, 2026.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Chemistry of Heterocyclic Compounds, 60(5), 451-471.
  • synthetic-routes-to-2-aryl-1h-pyrrolo-2-3-b-pyridin-4-amines-cross-coupling-and-challenges-in-sem-deprotection.
  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • PubChem. 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile. PubChem. Accessed January 15, 2026.
  • Master Organic Chemistry. Decarboxylation. Master Organic Chemistry. Accessed January 15, 2026.
  • Wang, Q., et al. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 58(26), 2589-2591.
  • Kontonassios, D., et al. (1965). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Journal of Pharmaceutical Sciences, 54(9), 1313-1316.
  • Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509.
  • Google Patents. US3040095A - Hydrolysis of acetonitrile to acetamide.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Chemistry of Heterocyclic Compounds, 60(5), 451-471.
  • Lead Sciences. 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid. Lead Sciences. Accessed January 15, 2026.
  • Al-Mousawi, S. M., et al. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(5), 1024-1032.
  • ECHEMI. 4414-87-3, 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile Formula. ECHEMI. Accessed January 15, 2026.
  • PurePep. 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep. Accessed January 15, 2026.
  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7486.
  • Arctom. CAS NO. 7546-50-1 | 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid - 95% | Catalog PBLJ1713. Arctom. Accessed January 15, 2026.
  • 2-(2-Methyl-1H-pyrrolo[2, 3-b]pyridin-3-yl)acetic acid, min 98%, 250 mg.
  • How to Balance Redox Equations in Acidic Solution. (2015). YouTube.

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Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-7-Azaindole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 2-methyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. As a bioisostere for indole, 7-azaindole and its derivatives are crucial scaffolds in medicinal chemistry, and mastering their functionalization is key to advancing novel therapeutic agents.[1][2][3]

This resource will provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Diagram: Key Parameters in 2-Methyl-7-Azaindole Alkylation

G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Base Base Selection (e.g., NaH, K2CO3, t-BuOK) N1_Alkylation Desired N1-Alkylation Base->N1_Alkylation Strong bases favor N-alkylation N7_Alkylation N7-Alkylation (Side Product) Base->N7_Alkylation C3_Alkylation C3-Alkylation (Side Product) Base->C3_Alkylation Incomplete deprotonation Low_Yield Low or No Conversion Base->Low_Yield Insufficient strength Solvent Solvent Choice (e.g., DMF, THF, DMSO) Solvent->N1_Alkylation Polar aprotic solvents Solvent->N7_Alkylation Solvent->Low_Yield Poor solubility Temperature Temperature Control Temperature->N1_Alkylation Higher temp can favor N-alkylation Temperature->Low_Yield Insufficient energy Alkylating_Agent Alkylating Agent (e.g., R-I, R-Br, R-OTs) Alkylating_Agent->N1_Alkylation

Caption: Factors influencing 2-methyl-7-azaindole alkylation outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity an issue in the alkylation of 2-methyl-7-azaindole?

A: The 7-azaindole scaffold possesses two nitrogen atoms, N1 and N7, both of which can potentially be alkylated. The lone pair of electrons on the pyridine-like N7 atom can compete with the pyrrolic N1-anion for the electrophilic alkylating agent. While N1 alkylation is often the desired outcome, the formation of the N7-alkylated regioisomer is a common side reaction. The reaction conditions, particularly the choice of base and solvent, play a critical role in directing the alkylation to the desired nitrogen.[4]

Q2: What is the general mechanism for the N-alkylation of 7-azaindoles?

A: The N-alkylation of 7-azaindoles typically proceeds via a two-step mechanism. First, a base is used to deprotonate the N-H of the pyrrole ring, forming a nucleophilic 7-azaindole anion.[5] This anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a nucleophilic substitution reaction (typically SN2) to form the N-alkylated product.[5][6]

Q3: Can C-alkylation occur, and if so, at which position?

A: Yes, C-alkylation is a possible side reaction, most commonly at the C3 position. The C3 position of the indole ring system is electron-rich and can exhibit significant nucleophilicity.[7] Competition between N- and C3-alkylation is a known issue in indole chemistry.[7] Incomplete deprotonation of the N-H can lead to a higher proportion of C3-alkylation.[7] However, classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent generally favor N-alkylation.[7]

Troubleshooting Guide

Issue 1: Low to No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted 2-methyl-7-azaindole. What are the likely causes and how can I improve the conversion?

A: Low conversion can be attributed to several factors related to the reagents and reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Insufficient Basicity: The N-H of the 7-azaindole is acidic, but requires a sufficiently strong base for complete deprotonation.[8] If the base is too weak, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for this type of reaction.[4][8] Other strong bases like potassium tert-butoxide (t-BuOK) can also be effective.[5] For weaker bases like potassium carbonate (K2CO3), ensure the reaction is heated to a sufficient temperature.

  • Poor Reagent/Solvent Purity: Protic impurities, especially water, can quench the strong base and the 7-azaindole anion, effectively halting the reaction.[8]

    • Solution: Ensure all reagents are of high purity and use anhydrous (dry) solvents.[8] It is highly recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[8]

  • Poor Solubility: If the 2-methyl-7-azaindole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[8]

    • Solution: Select a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are often used as they effectively dissolve the anionic intermediate and other reagents.[4][8]

  • Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier at the current temperature.[8]

    • Solution: Gradually increase the reaction temperature. For many N-alkylation reactions, temperatures ranging from room temperature to 80 °C or higher can significantly improve yields.[7][8]

Issue 2: Formation of Multiple Products (Regioselectivity and Side Reactions)

Q: I am observing a mixture of N1- and N7-alkylated products, and possibly some C3-alkylation. How can I improve the selectivity for the desired N1-alkylated product?

A: Achieving high regioselectivity is a common challenge. The following strategies can be employed to favor N1-alkylation:

  • Choice of Base and Solvent System: This is one of the most critical factors.

    • For N1-Selectivity: The use of a strong base like NaH in a polar aprotic solvent such as DMF or THF generally favors N1-alkylation.[4][7] The base completely deprotonates the N1-H, making it the most nucleophilic site.

    • Solvent Effects: The choice of solvent can influence the position of the counter-ion (e.g., Na+) and thus affect the relative nucleophilicity of N1 and N7. Experimenting with different polar aprotic solvents is recommended.

  • Protecting Groups: In cases where regioselectivity remains poor, a protecting group strategy can be employed.

    • Solution: One could selectively protect the N7 position, perform the N1-alkylation, and then deprotect N7. However, a more common strategy in indole chemistry is to use an N-protecting group on the pyrrole nitrogen to direct other reactions, then deprotect and perform the N-alkylation. For directing other functionalizations away from the nitrogen, protecting groups like Boc (tert-butoxycarbonyl) or tosyl are common.[9] For achieving N1-alkylation in the presence of other reactive sites, sometimes a temporary protecting group on another part of the molecule might be necessary.

  • Temperature Control: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[7] However, the effect on N1 vs. N7 selectivity may vary depending on the specific substrates and conditions. It is advisable to screen a range of temperatures.

Experimental Protocols

General Procedure for N1-Alkylation of 2-Methyl-7-Azaindole

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • 2-Methyl-7-azaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add 2-methyl-7-azaindole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 0.1-0.2 M concentration of the substrate). Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Effervescence (hydrogen gas evolution) should be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) may be required.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired N1-alkylated 2-methyl-7-azaindole.

Data Summary: Influence of Reaction Conditions

Base Solvent Typical Temperature General Outcome/Comment Reference
Sodium Hydride (NaH)DMF, THF0 °C to RT or higherStrong base, generally favors N-alkylation. Widely used and effective.[4][7][8]
Potassium Carbonate (K2CO3)DMF, AcetonitrileElevated (e.g., 80 °C)Weaker base, often requires heat. Can be effective for some substrates.[4]
Potassium Hydroxide (KOH)DMSORT to elevatedStrong base, can be effective but may introduce water.[4][8]
Cesium Carbonate (Cs2CO3)DMFRT to elevatedEffective base, sometimes provides better results than K2CO3.[8]
n-Butyllithium (n-BuLi)THF-78 °C to RTVery strong base, can lead to other side reactions if not controlled carefully.[4]

Troubleshooting Workflow

G Start Reaction Start: Alkylation of 2-methyl-7-azaindole Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion < 50% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 50% TS_Base Increase Base Strength (e.g., K2CO3 -> NaH) Low_Conversion->TS_Base TS_Temp Increase Temperature Low_Conversion->TS_Temp TS_Purity Check Reagent/Solvent Purity (Use Anhydrous Conditions) Low_Conversion->TS_Purity TS_Solvent Change Solvent (e.g., for better solubility) Low_Conversion->TS_Solvent Check_Purity Analyze Product Mixture (Regioselectivity, Side Products) Good_Conversion->Check_Purity Clean_Product Desired Product is Clean Check_Purity->Clean_Product Single Spot Impure_Product Mixture of Isomers/Side Products Check_Purity->Impure_Product Multiple Spots End Purify and Characterize Product Clean_Product->End TS_Regio_Base Ensure Strong Base is Used (e.g., NaH in DMF for N1) Impure_Product->TS_Regio_Base TS_Regio_Temp Optimize Temperature Impure_Product->TS_Regio_Temp TS_Base->Start Retry TS_Temp->Start Retry TS_Purity->Start Retry TS_Solvent->Start Retry TS_Regio_Base->Start Retry TS_Regio_Temp->Start Retry

Caption: Decision-making workflow for troubleshooting 2-methyl-7-azaindole alkylation.

References

  • Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
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  • Selective N7 Alkylation of 7-Azaindazoles | Request PDF. ResearchGate.
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  • CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. PubMed.
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  • The mechanism of the alkylation reaction of 7-azaindole. ResearchGate.
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  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
  • Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. Benchchem.
  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing).
  • Azaindole synthesis. Organic Chemistry Portal.
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  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate.
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  • What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate.
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  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
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  • Selective N7 Alkylation of 7-Azaindazoles. PubMed.
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  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. N/A.
  • Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles. Benchchem.
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troubleshooting 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid instability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 7546-50-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent instability issues with this compound. As a derivative of 7-azaindole, a privileged scaffold in medicinal chemistry, understanding its stability is critical for reproducible experimental outcomes.[1][2] This document provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a heterocyclic compound belonging to the pyrrolopyridine (azaindole) class. This family of molecules is widely used in drug discovery, notably in the development of kinase inhibitors.[3] The stability of this compound is a critical concern due to its chemical structure: a heteroaromatic acetic acid. Such structures are susceptible to several degradation pathways, including decarboxylation, oxidation, and potentially hydrolysis, which can lead to a loss of purity, altered biological activity, and inconsistent experimental results.[4][5][6]

Q2: What are the primary potential degradation pathways for this compound?

Based on its structure and the chemistry of related heterocyclic acids, the primary degradation pathways are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common reaction for heteroaromatic acetic acids.[4][7] This can be accelerated by heat, light, and the presence of certain metal catalysts, potentially leading to the formation of 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine.

  • Oxidative Degradation: The electron-rich pyrrole ring and the pyridine ring are susceptible to oxidation.[5][8] This can be initiated by atmospheric oxygen, peroxide contaminants in solvents, or exposure to light (photo-oxidation). Oxidation can lead to the formation of N-oxides, hydroxylated species, or even ring-opened byproducts, significantly altering the molecule's properties.[9][10]

  • Hydrolysis: While the core pyrrolopyridine structure is generally stable, extreme pH conditions, particularly alkaline, could potentially lead to hydrolytic degradation of related structures.[6][11]

Q3: What are the ideal short-term and long-term storage conditions?

To mitigate degradation, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Long-term: -20°C; Short-term: 2-8°CReduces the rate of chemical reactions, including decarboxylation and oxidation.
Atmosphere Store under an inert gas (Argon or Nitrogen).[12]Minimizes contact with atmospheric oxygen and moisture, preventing oxidative degradation and potential hydrolysis.
Light Protect from light by using amber vials or storing in the dark.Prevents photo-oxidation and photo-catalyzed decarboxylation.[13]
Form Store as a dry, solid powder.The solid state is generally more stable than solutions, which can accelerate degradation.

Q4: I've observed a color change in my solid sample (e.g., from off-white to yellow or brown). What does this indicate?

A color change is a common visual indicator of chemical degradation.[12] For pyrrolopyridine derivatives, this often suggests oxidative degradation or the formation of polymeric impurities. The appearance of color is a strong signal that the purity of the compound has been compromised. It is highly recommended to re-analyze the material for purity and identity before proceeding with any experiments.

Section 2: Common Instability Issues & Troubleshooting

This section addresses specific problems you might encounter during your experiments.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: "My recent batch of this compound shows significantly lower activity in my kinase assay compared to previous batches. What could be the cause?"

This is a classic sign of compound degradation. The loss of the carboxylic acid group via decarboxylation or modification of the heterocyclic core through oxidation would likely alter or abolish its binding affinity to the target protein.

start Inconsistent Biological Activity Observed check_purity Step 1: Purity & Identity Verification (LC-MS, NMR) start->check_purity compare Compare data with Certificate of Analysis (CoA) and previous batches. check_purity->compare degradation Degradation Confirmed? compare->degradation review_storage Step 2: Review Storage & Handling - Temperature? - Atmosphere? - Light exposure? degradation->review_storage Yes no_degradation Purity is high. Investigate assay parameters. degradation->no_degradation No review_solution Step 3: Review Solution Preparation - Solvent purity? - pH of buffer? - Age of solution? review_storage->review_solution remediate Step 4: Remediation - Procure new, validated batch. - Implement strict storage protocols. review_solution->remediate end Problem Resolved remediate->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Potential CauseRecommended Action & Explanation
Decarboxylation Action: Analyze the sample by LC-MS. Look for a peak corresponding to the mass of the decarboxylated product (2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine). Explanation: Decarboxylation removes a key functional group likely involved in target binding.[4]
Oxidation Action: Use high-resolution mass spectrometry to look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). Explanation: Oxidation of the pyrrole or pyridine ring alters the electronics and sterics of the molecule, impacting its interaction with the target.[5][8]
Solvent-Induced Degradation Action: Prepare fresh stock solutions in high-purity, degassed solvents (e.g., anhydrous DMSO). Avoid solvents containing peroxides (e.g., older ethers like THF or dioxane). Explanation: Solvents can be a source of water for hydrolysis or reactive oxygen species for oxidation.
Issue 2: Poor Solubility or Precipitation from Solution

Question: "My compound precipitates out of my DMSO stock solution upon storage at -20°C, which did not happen before. Why?"

While freeze-thaw cycles can affect solubility, a change in this behavior often points to the formation of less soluble degradation products or impurities.

  • Visual Inspection: Examine the precipitate. Is it crystalline or amorphous? Has the solution changed color?

  • Solubility Test: Attempt to redissolve the material by gentle warming and vortexing. If it does not redissolve, degradation is highly likely.

  • Analysis of Supernatant and Precipitate: If possible, separate the precipitate from the supernatant. Analyze both fractions by LC-MS or another suitable analytical method to identify the components.[14] The precipitate is likely to be enriched in the degradation product(s).

  • Review Solvent Source: Ensure the DMSO is anhydrous. Water in DMSO can decrease the solubility of many organic compounds and can also participate in degradation.

Section 3: Recommended Protocols

To ensure the integrity of your this compound, follow these validated protocols.

Protocol 1: Preparation of Stock Solutions

This protocol is designed to minimize the risk of degradation during the preparation of stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

Procedure:

  • Pre-weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount of solid in a clean, dry container.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen before sealing.

  • Dissolution: Promote dissolution by vortexing or gentle sonication in a room temperature water bath. Avoid excessive heating, as this can accelerate decarboxylation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for monitoring the stability of the compound over time.

Objective: To quantify the percentage of intact this compound and detect the formation of degradants.

Methodology:

  • System: A standard HPLC system with UV detection is sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point. The acid helps to ensure consistent ionization and peak shape for the carboxylic acid.

  • Detection: Monitor at a wavelength where the compound has a strong absorbance, typically determined by a UV scan (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dilute a sample of your stock solution to an appropriate concentration (e.g., 10-50 µM) in the initial mobile phase.

  • Analysis:

    • Inject a freshly prepared sample to establish a baseline (T=0).

    • Store aliquots of the stock solution under the conditions being tested (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 24h, 48h, 1 week), inject a sample and compare the chromatogram to the T=0 baseline.

    • Evaluation: Look for a decrease in the area of the main peak and the appearance of new peaks, which would indicate degradation.

Section 4: Key Degradation Pathways Overview

This diagram illustrates the primary chemical vulnerabilities of this compound.

cluster_main This compound cluster_decarbox Decarboxylation cluster_oxid Oxidation main_struct [Structure of the main compound] decarbox_prod [Structure of decarboxylated product] main_struct->decarbox_prod Heat, Light, Metal Ions (- CO2) oxid_prod [Structure of N-oxide or hydroxylated product] main_struct->oxid_prod O2, Peroxides, Light

Caption: Potential degradation pathways of the title compound.

References

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1730-1733.
  • Tirelli, N., et al. (1991). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. Journal of Medicinal Chemistry, 34(1), 357-364.
  • Feng, Q., & Song, Q. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6, 139-149.
  • Shyshkina, M. O., et al. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Research Square.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar.
  • Organic Chemistry Portal.
  • Taylor, P. J. (1976). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1077-1083.
  • Shyshkina, M. O., et al. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study.
  • ChemScene. This compound.
  • ChemicalBook. METHYL(2-METHYL-1H-PYRROLO[2,3-B]PYRIDINE 3-YL)
  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 67(3), 233-238.
  • Szymańska, E., et al. (2019).
  • D'Antonio, J., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(2), 1018-1027.
  • Kukharev, B. F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 511-537.
  • Wang, T., et al. (2007). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. The Journal of Organic Chemistry, 72(19), 7430-7432.
  • Rai, J., et al. (2016). Elucidating a pathway for degradation of azo dye reactive red 120 by bacterial consortium. Electronic Journal of Biotechnology, 23, 39-46.
  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
  • Fursa, D., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(14), e00772-20.
  • Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238.
  • Lead Sciences. 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid.
  • BOC Sciences. CAS 7546-50-1 this compound.
  • Carl ROTH. (2025).
  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 1(4), 345-356.
  • Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Kumar, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
  • ResearchGate.
  • Pharmaffiliates. 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetic acid.
  • Watson, D. G. (2016). Titrimetric and chemical analysis methods. Basicmedical Key.
  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Sobekbio Biosciences. METHYL (2-METHYL-1H-PYRROLO[2,3B] PYRIDINE 3-YL) ACETIC ACID.
  • BLD Pharm. 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
  • Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961).

Sources

Technical Support Center: Scaling Up 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

This compound is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a crucial building block for Janus kinase (JAK) inhibitors. Its robust and scalable synthesis is therefore a critical concern for the pharmaceutical industry. However, transitioning from laboratory-scale (grams) to pilot-plant or manufacturing scale (kilograms) presents a unique set of challenges that can impact yield, purity, and process safety.

This guide provides a comprehensive technical support framework for researchers, chemists, and process engineers involved in the scale-up of this important molecule. It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and common field observations.

Common Synthetic Routes and Inherent Scale-Up Challenges

The most prevalent synthetic strategy involves a Fischer indole synthesis. This multi-step process, while effective at the bench scale, contains several operations that are notoriously difficult to scale up.

A typical laboratory-scale synthesis might follow these general steps:

  • Hydrazone Formation: Reaction of 2-hydrazinyl-6-methylpyridine with a pyruvate derivative.

  • Fischer Indolization: Cyclization of the hydrazone intermediate, typically under acidic and heated conditions, to form the core 7-azaindole ring system.

  • Hydrolysis: Conversion of the ester group to the final carboxylic acid.

While seemingly straightforward, each step has hidden complexities that are magnified upon scale-up.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the scale-up process in a question-and-answer format.

Category 1: Fischer Indolization & Reaction Control

Question 1: We are experiencing a significant drop in yield and an increase in tar-like impurities during the Fischer indolization step upon increasing the batch size from 100g to 5kg. What is the likely cause?

Answer: This is a classic scale-up challenge related to thermal control and reaction kinetics. The Fischer indole synthesis is often highly exothermic, and what is easily managed in a round-bottom flask with a simple oil bath becomes a major safety and purity issue in a large reactor.

  • Causality: Poor heat dissipation in a large reactor can lead to localized "hot spots." These hot spots can accelerate the reaction rate uncontrollably, leading to thermal decomposition of the starting material, intermediate, or product. This results in the formation of complex polymeric or tar-like impurities and a corresponding decrease in the yield of the desired product. The acidic conditions, especially with strong acids like polyphosphoric acid (PPA) or Eaton's reagent, can exacerbate this decomposition at elevated temperatures.

  • Troubleshooting Steps:

    • Re-evaluate Your Thermal Management: Ensure your reactor's cooling system is adequate for the exotherm. Model the heat flow and consider a semi-batch or continuous-flow process where reactants are added portion-wise to control the rate of heat generation.

    • Solvent and Acid Selection: At scale, the choice of acid and solvent is critical. While PPA is effective, it is highly viscous and makes heat transfer difficult. Consider alternative acid catalysts or solvent systems that offer better thermal properties and are easier to handle at a large scale. For instance, using methanesulfonic acid in a suitable co-solvent might offer a more manageable reaction profile.

    • Kinetics Study: Perform a Reaction Calorimetry (RC1) study to accurately quantify the heat of reaction and determine the maximum heat-releasing rate. This data is essential for safe and predictable scaling.

Question 2: During our pilot-plant run, we observed the formation of a significant regioisomeric impurity. How can we mitigate this?

Answer: The formation of regioisomers during the Fischer indole synthesis is a known issue, often stemming from the cyclization step. The direction of the cyclization can be influenced by the acid catalyst, temperature, and the electronic nature of the starting materials.

  • Mechanistic Insight: The cyclization proceeds through a-sigmatropic rearrangement. If the starting hydrazone has competing cyclization sites or if reaction conditions are not precisely controlled, an alternative, undesired cyclization can occur, leading to a regioisomeric product.

  • Mitigation Strategies:

    • Precise Temperature Control: As mentioned above, maintaining a consistent and controlled temperature profile across the entire reactor volume is crucial. Even small variations can favor the formation of the undesired isomer.

    • Catalyst Choice: The choice and concentration of the acid catalyst can significantly influence the regioselectivity. Experiment with different Lewis or Brønsted acids at the lab scale to identify a more selective system before scaling up.

    • Starting Material Purity: Ensure the purity of your starting hydrazone. Impurities in the starting material can sometimes direct the reaction towards alternative pathways.

Category 2: Work-up, Isolation, and Purity

Question 3: Our product is difficult to crystallize after the final hydrolysis step, and we are getting an oily product. What can we do?

Answer: This is a common issue related to impurities, residual solvents, or incorrect pH during work-up. Oily products or poor crystallization are often a sign that the crude product is not pure enough for crystallization to initiate effectively.

  • Root Cause Analysis:

    • Incomplete Hydrolysis: Check for the presence of the starting ester in your crude product using TLC or HPLC. Incomplete reaction is a common cause of obtaining an oil.

    • Residual Solvents: High levels of residual organic solvents from the extraction phase can inhibit crystallization. Ensure your solvent-swapping or distillation steps are efficient.

    • pH Overshoot/Undershoot: The pH of the final precipitation/crystallization step is critical. The product is an amino acid and will have different solubilities at different pH values. Carefully and slowly adjust the pH to the isoelectric point to ensure maximum precipitation and crystalline form. An overshoot can lead to the formation of a salt, which may be more soluble or prone to oiling out.

    • Process Impurities: The tar-like impurities mentioned earlier can act as crystallization inhibitors.

  • Recommended Actions:

    • Optimize pH Adjustment: Develop a strict protocol for pH adjustment, perhaps using a weaker acid or base for the final adjustment to avoid overshooting.

    • Anti-Solvent Addition: Investigate the use of an anti-solvent to induce crystallization. A slow addition of a non-polar solvent in which the product is insoluble can often promote the formation of a solid.

    • Seeding: If you have a small amount of pure, crystalline material, use it to seed the batch. This can overcome the kinetic barrier to nucleation.

    • Charcoal/Silica Gel Treatment: Before crystallization, consider a charcoal treatment or a quick filtration through a silica gel plug to remove some of the color and polar impurities that might be inhibiting crystallization.

Experimental Protocol: Temperature-Controlled Fischer Indolization at Pilot Scale (50L Reactor)

This protocol assumes a glass-lined 50L reactor with an overhead stirrer, a temperature probe, and a jacketed heating/cooling system.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents:

    • Charge methanesulfonic acid (25 kg) into the reactor.

    • Start agitation at a moderate speed (e.g., 100 RPM).

    • Set the reactor jacket temperature to 20°C.

  • Substrate Addition (Semi-Batch):

    • Prepare a solution of the hydrazone precursor (5 kg) in a suitable solvent (e.g., toluene, 10 L).

    • Using a dosing pump, add the hydrazone solution to the reactor over a period of 2-3 hours. CRITICAL: Monitor the internal temperature closely. The rate of addition should be controlled to ensure the internal temperature does not exceed 30°C. This slow addition is key to controlling the exotherm.

  • Reaction & Cyclization:

    • Once the addition is complete, slowly ramp the jacket temperature to 90°C over 1 hour.

    • Hold the internal temperature at 90-95°C for 4-6 hours. Monitor the reaction progress by HPLC.

  • Cool Down & Quench:

    • Once the reaction is complete, cool the reactor to 20°C.

    • In a separate vessel, prepare a quench solution of water and a suitable base (e.g., sodium hydroxide solution).

    • Slowly transfer the reaction mixture into the quench solution, ensuring the temperature of the quench vessel is maintained below 25°C.

  • Work-up & Isolation:

    • Proceed with standard extraction, solvent swap, and final product isolation/crystallization.

Data Presentation: Lab vs. Pilot Scale Parameters

ParameterLaboratory Scale (250 mL Flask)Pilot Scale (50 L Reactor)Rationale for Change
Acid Catalyst Polyphosphoric Acid (PPA)Methanesulfonic AcidPPA is too viscous for effective heat transfer and stirring at scale. Methanesulfonic acid is less viscous and easier to handle.
Addition Method All at onceSemi-batch (dosed over 2-3h)To control the reaction exotherm and prevent dangerous temperature spikes.
Temperature Control Oil BathJacketed Heating/Cooling SystemProvides precise and uniform temperature control across a large volume.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat distribution in a larger, more viscous volume.
Expected Yield ~85%~75-80%A slight drop in yield is common on scale-up, but this approach minimizes losses due to decomposition.

Visualizations

Experimental Workflow and Challenge Points

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Isolation cluster_2 Key Scale-Up Challenges Start Hydrazone Formation Fischer Fischer Indolization Start->Fischer Hydrolysis Ester Hydrolysis Fischer->Hydrolysis C1 Thermal Runaway Fischer->C1 C2 Impurity Profile Fischer->C2 Quench Reaction Quench Hydrolysis->Quench Extraction Extraction Quench->Extraction Crystallization Crystallization / Isolation Extraction->Crystallization C3 Phase Separation Extraction->C3 C4 Product Oiling Out Crystallization->C4

Caption: Key challenge points in the scale-up workflow.

Root Cause Analysis for Low Yield

G center Low Yield reagents Reagents reagents->center sub_r1 Impure Starting Materials reagents->sub_r1 sub_r2 Incorrect Stoichiometry reagents->sub_r2 process Process Control process->center sub_p1 Poor Temp. Control (Hot Spots) process->sub_p1 sub_p2 Side Reactions process->sub_p2 sub_p3 Insufficient Reaction Time process->sub_p3 workup Work-up workup->center sub_w1 Product Loss in Aqueous workup->sub_w1 sub_w2 Incomplete Extraction workup->sub_w2 sub_w3 Decomposition on Isolation workup->sub_w3 equipment Equipment equipment->center sub_e1 Poor Mixing equipment->sub_e1 sub_e2 Inefficient Heat Transfer equipment->sub_e2 sub_r1->reagents sub_r2->reagents sub_p1->process sub_p2->process sub_p3->process sub_w1->workup sub_w2->workup sub_w3->workup sub_e1->equipment sub_e2->equipment

Caption: Ishikawa diagram for troubleshooting low yield.

References

There are no specific public-facing documents solely dedicated to the scale-up of this compound. The information provided is synthesized from general principles of chemical process scale-up and knowledge of the Fischer indole synthesis. For foundational knowledge, please refer to authoritative texts on chemical process development and heterocyclic chemistry.

Technical Support Center: HPLC Purification of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals refining the HPLC purification of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This molecule, a key building block in pharmaceutical synthesis, presents unique challenges in reversed-phase chromatography due to its amphiprotic nature—possessing both a carboxylic acid and a basic pyrrolopyridine ring system.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve optimal purity, peak shape, and reproducibility.

Section 1: Analyte Characteristics & Initial Method Development

Understanding the physicochemical properties of your analyte is the cornerstone of any successful purification strategy. The dual acidic and basic nature of this compound dictates the critical parameters for its separation.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol Affects diffusion and mass transfer kinetics.[1]
Structure Chemical structure of this compoundContains an acidic carboxylic acid group and a basic pyridine nitrogen. This dual nature is the primary challenge.
pKa (estimated) Carboxylic Acid: ~4.5Pyridine Nitrogen: ~5.0The ionization state is highly sensitive to mobile phase pH. Operating near these pKa values can cause severe peak distortion.[3][4]
Polarity Moderately polarSuitable for reversed-phase HPLC.[5]
Recommended Starting Protocol for Method Development

This protocol is designed as a robust starting point. Subsequent sections will guide you on how to troubleshoot and refine these conditions.

Table 2: Initial HPLC Scouting Gradient Conditions

ParameterRecommended ConditionRationale & Expert Notes
Column High-Purity C18, End-capped (e.g., 150 x 4.6 mm, 5 µm)A modern, high-purity (Type B silica) end-capped column is critical to minimize secondary interactions with residual silanols, a common cause of peak tailing for basic nitrogen-containing compounds.[3][6]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterThe acidic pH (~2.5-2.7) ensures the carboxylic acid is fully protonated (neutral) and the pyridine nitrogen is protonated (charged). This consistency is key for sharp, reproducible peaks.[4][7]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure compared to methanol. The acid modifier should be consistent with Mobile Phase A.[8]
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient is essential to determine the approximate elution time and identify any impurities.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but start near ambient to ensure analyte stability.[10]
Detection UV, 254 nm or 272 nmAromatic systems typically absorb strongly at 254 nm. A preliminary UV scan is recommended to find the absorbance maximum.[11]
Injection Volume 5-10 µLKeep the volume low initially to avoid column overload, which can cause peak fronting.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: My peak for the target compound is tailing significantly. What is the most common cause?

A1: The most frequent cause of peak tailing for this specific molecule is secondary ionic interactions between the basic pyridine nitrogen and acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica stationary phase.[6][12] Even on end-capped columns, some residual silanols exist. At mid-range pH (e.g., pH 4-7), these silanols are deprotonated and can strongly, and non-ideally, interact with your protonated analyte, causing a smeared or tailing peak shape.[3]

Q2: Why is the mobile phase pH so critical for this separation?

A2: The pH of the mobile phase directly controls the ionization state of both your analyte and the stationary phase.[13] For this compound, you have two key ionizable groups. If the mobile phase pH is close to the pKa of either the carboxylic acid or the pyridine ring, the analyte will exist as a mixture of ionized and neutral forms during its transit through the column.[4] This leads to multiple retention interactions and results in broad, split, or severely tailing peaks. A stable, buffered pH far from the analyte's pKa values is essential for rugged and reproducible chromatography.[14][15]

Q3: How can I improve the resolution between my compound and a close-eluting impurity?

A3: Improving resolution involves manipulating selectivity (the separation factor, α). There are three primary ways to do this:

  • Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). These solvents have different interactions with analytes and can alter the elution order.[4]

  • Adjust pH: A small change in pH can disproportionately affect the retention of your target versus an impurity if their pKa values differ, significantly improving selectivity. This is a very powerful tool.[14]

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., to a Phenyl-Hexyl or a polar-embedded phase) can introduce different retention mechanisms (like π-π interactions) and dramatically alter selectivity.[9]

Q4: Is a buffer necessary if I am already using formic acid?

A4: While 0.1% formic acid sets an acidic pH, it has very weak buffering capacity.[15] If your sample is prepared in a different pH or has a high concentration, it can locally alter the pH at the column inlet, leading to retention time drift and peak shape issues. For maximum reproducibility, especially for method validation, using a true buffer like potassium phosphate or ammonium formate (at a concentration of 10-25 mM) adjusted to the target pH is highly recommended.[6][14]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a logical, step-by-step approach.

Problem: Severe Peak Tailing or Asymmetry

Peak tailing, quantified by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2, can compromise integration accuracy and resolution.[12]

Caption: Decision tree for troubleshooting peak tailing.

  • Confirm and Control pH: The most effective way to mitigate tailing for this compound is to ensure it remains in a single, protonated state.

    • Action: Lower the mobile phase pH to a range of 2.5-3.0. This should be at least 1.5 pH units below the carboxylic acid's pKa.[4][15] This protonates the carboxyl group (making it neutral) and suppresses the ionization of residual silanols, minimizing unwanted interactions.[6]

    • Protocol: See "Protocol 1: Mobile Phase pH Optimization" below.

  • Evaluate Your Column: Not all C18 columns are the same.

    • Action: Ensure you are using a column packed with high-purity, fully end-capped silica. Older columns or those not designed for polar analytes often have higher silanol activity, which is a primary cause of tailing.[3][6] If the column is old, its bonded phase may have hydrolyzed, exposing more silanols. Consider replacing it.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves dramatically at lower concentrations, you were overloading the column. Find a concentration that provides a good signal without compromising peak shape.[6]

Problem: Unstable or Drifting Retention Times

Reproducibility is key for purification. If retention times are shifting between injections or runs, it points to an unstable system.

  • Insufficient Buffering: This is the most common chemical cause.

    • Cause: The mobile phase pH is not stable. Small changes in solvent preparation or the sample matrix itself can cause pH shifts, leading to significant changes in retention for ionizable compounds.[14] A change of just 0.1 pH units can shift retention time by 10% or more.[14]

    • Solution: Use a buffer at a concentration of 10-25 mM. Ensure your target pH is within ±1 pH unit of the buffer's pKa for effective buffering. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.

  • System Instability: Mechanical issues can mimic chemical problems.

    • Cause: Pump pressure fluctuations, leaks in the system, or an inconsistent column temperature can all lead to drifting retention times.

    • Solution: Check for pressure ripples in your pump diagnostics. Ensure all fittings are secure. Use a column thermostat to maintain a constant temperature, as a 1°C change can alter retention by 1-2%.[10]

  • Inadequate Column Equilibration:

    • Cause: When changing mobile phases or starting a new gradient run, the column needs sufficient time for the stationary phase to fully equilibrate with the new conditions.

    • Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you see drift in the first few runs of a sequence, increase the equilibration time between runs.

Section 4: Key Experimental Protocols

Protocol 1: Method Development & Optimization Workflow

This workflow provides a systematic approach to refining your purification method from the initial scouting run.

Caption: Systematic workflow for HPLC method development.

Protocol 2: Step-by-Step Mobile Phase pH Optimization
  • Prepare Buffers: Make three separate aqueous mobile phases (Mobile Phase A).

    • pH 2.5: Use a 20 mM potassium phosphate buffer, and adjust the pH to 2.5 with phosphoric acid.

    • pH 3.5: Use a 20 mM ammonium formate buffer, and adjust the pH to 3.5 with formic acid.

    • pH 7.0: Use a 20 mM potassium phosphate buffer, and adjust the pH to 7.0.

    • Note: Ensure all buffers are filtered (0.22 µm filter) before use.[10]

  • Set Up Sequence: Create an HPLC sequence to test each pH condition. For each condition, use the same gradient profile (e.g., 5-95% Acetonitrile with the corresponding buffer).

  • Equilibrate Thoroughly: Before running the samples at a new pH, ensure the entire system, especially the column, is fully equilibrated with the new mobile phase (at least 15-20 column volumes).

  • Analyze Results: Compare the chromatograms from each pH condition.

    • Peak Shape: Assess the tailing factor. You should observe the best peak shape at the lowest pH (2.5), where the analyte and silanols are in a stable, protonated state.

    • Retention Time: Note the retention time. At low pH, the carboxylic acid is neutral, making the molecule more hydrophobic and thus more retained on a C18 column.[4]

    • Selectivity: Observe the separation between your target peak and any impurities. The relative spacing may change significantly with pH, and an optimal pH may provide a superior separation.[15]

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. Benchchem.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Troubleshooting Guide.
  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • HPLC Troubleshooting Guide.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Reversed-phase chromatography. Wikipedia.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Strategies for Method Development and Optimization in HPLC. Drawell.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies.
  • For HPLC, what different mobile phases are best to start with for methods development?.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • This compound. ChemScene.
  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid. ChemScene.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.

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Technical Support Center: Addressing Poor Cell Permeability of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Overview

This guide provides a comprehensive troubleshooting framework for researchers encountering poor cell permeability with 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This compound belongs to the 7-azaindole class, a "privileged structure" in medicinal chemistry due to its versatile binding capabilities.[1][2] However, the presence of a carboxylic acid moiety frequently leads to challenges in passive diffusion across cellular membranes, a critical step for reaching intracellular targets.

This document moves beyond simple protocols to explain the underlying physicochemical principles and offers a structured, rational approach to diagnosing and solving permeability issues through structural modification, formulation strategies, and robust experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is this compound likely to have poor cell permeability?

The poor permeability of this compound is primarily attributed to its physicochemical properties, specifically those related to its carboxylic acid group.

  • Ionization at Physiological pH: Carboxylic acids typically have a pKa between 3.5 and 4.5.[3][4] At physiological pH (~7.4), the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This charge dramatically increases the molecule's polarity and the energy required to pass through the hydrophobic lipid bilayer of the cell membrane.

  • High Hydrogen Bonding Capacity: The molecule has multiple hydrogen bond donors (the N-H of the pyrrole and the O-H of the carboxylic acid) and hydrogen bond acceptors (the N of the pyridine and the oxygens of the carboxylic acid).[5][6] According to Lipinski's Rule of 5, a high number of hydrogen bond donors (>5) and acceptors (>10) is associated with poor permeability because these groups prefer to interact with water rather than partitioning into the cell membrane.[7][8][9] While this specific molecule doesn't violate the rule outright, its carboxylic acid is a dominant polar feature.

  • High Polar Surface Area (PSA): The sum of polar atoms (oxygens and nitrogens) contributes to a high PSA, which is another predictor of poor membrane permeability.

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Physicochemical factors contributing to poor cell permeability.

Q2: What is the difference between the PAMPA and Caco-2 permeability assays?

They are both in vitro models, but they measure different aspects of permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, low-cost assay that measures passive diffusion only.[10] It uses a synthetic membrane coated with lipids to mimic the cell barrier.[11][12] It's an excellent first-pass screen to determine if a compound has issues with fundamental passive permeability.

  • Caco-2 Permeability Assay: This is considered the "gold standard" for in vitro prediction of human drug absorption.[12][13] It uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that form tight junctions and express key drug transporters (like P-glycoprotein).[13] This model can assess passive diffusion, active transport, and active efflux (when a compound is pumped out of the cell).[11][13]

Using both assays can be highly informative. For instance, if a compound has high permeability in PAMPA but low permeability in the Caco-2 assay, it strongly suggests the compound is being actively removed from the Caco-2 cells by an efflux transporter.[11][13]

Q3: My compound has poor solubility in the assay buffer. Could this be affecting my permeability results?

Absolutely. Permeability assays measure the rate of a compound's appearance in the receiver compartment, which is dependent on the concentration of the dissolved compound in the donor well. If the compound precipitates in the donor well, its effective concentration is much lower than intended, leading to an artificially low calculated permeability value. Always ensure your compound is fully dissolved at the tested concentration in the assay buffer. If solubility is an issue, addressing it through formulation may be necessary before permeability can be accurately assessed.[14][15]

Troubleshooting Guide 1: Structural Modification Strategies

If poor passive diffusion is confirmed, modifying the molecule is often the most effective strategy. The primary goal is to mask the polarity of the carboxylic acid group.

A. The Prodrug Approach: Masking the Carboxylic Acid

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[16] For carboxylic acids, the most common strategy is esterification to mask the polar acid group with a more lipophilic ester.[3][4]

  • Mechanism: The ester prodrug is more lipid-soluble and can more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing the active carboxylic acid where it can engage its target.[17]

`dot graph G { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} ` Caption: The prodrug strategy for improving cell permeability.

Common Prodrug Modifications for Carboxylic Acids:

Prodrug TypeExample MoietyExpected Impact on PermeabilityKey Considerations
Simple Alkyl Esters Methyl, EthylModerate to High IncreaseRapidly cleaved by esterases. May have low aqueous solubility.
Acyloxymethyl Esters Pivaloyloxymethyl (POM)High IncreaseOften used to improve oral bioavailability. Cleavage can release formaldehyde (POM).
Carbonate Esters EthoxycarbonyloxymethylHigh IncreaseCan offer different cleavage kinetics and stability profiles.
Amide Prodrugs Simple amidesVariableCreates a neutral, but still polar, group. Amides are generally more stable to hydrolysis than esters.[16]
B. Bioisosteric Replacement

This advanced medicinal chemistry strategy involves replacing the carboxylic acid with a different functional group that mimics its role in target binding but has more favorable physicochemical properties. This is a significant synthetic undertaking but can permanently solve the permeability issue without reliance on metabolic activation.

  • Example: A common bioisostere for a carboxylic acid is a tetrazole . Tetrazoles have a similar pKa to carboxylic acids and can often replicate the key binding interactions, but they are generally more metabolically stable and can exhibit improved permeability.[17]

C. Inducing Intramolecular Hydrogen Bonding (IMHB)

Strategically introducing a hydrogen bond acceptor near a donor can encourage the formation of an IMHB. This internal bond "masks" the polar groups from solvent water, reducing the desolvation penalty and improving membrane permeability.[5][18][19] While a powerful concept, this requires sophisticated molecular design and is typically explored in later-stage lead optimization.

Troubleshooting Guide 2: Formulation & Delivery Strategies

If structural modifications are not feasible, formulation approaches can enhance solubility and/or permeability.[20][21][22]

StrategyDescriptionApplicability
Lipid-Based Formulations Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils and surfactants that form fine microemulsions in the gut.[14][23]Primarily for improving oral absorption by enhancing solubility and presenting the drug in a readily absorbable form.
Cyclodextrin Inclusion Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs in their hydrophobic core, increasing aqueous solubility.[23]Useful for increasing the concentration of dissolved drug in the donor compartment of in vitro assays.
Use of Permeability Enhancers Chemical agents that can transiently and reversibly open the tight junctions between cells, allowing for paracellular transport.Generally limited to in vitro studies due to potential in vivo toxicity. Can help determine the maximum potential for absorption.
Nanoparticle Formulation Encapsulating the drug in nanoparticles (e.g., solid lipid nanoparticles) can protect it from degradation and alter its uptake mechanism.[20][21]An advanced strategy for both in vitro and in vivo applications to control drug delivery and release.

Experimental Protocols & Workflow

A logical workflow is critical to efficiently diagnose and solve permeability issues.

`dot graph TD { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} ` Caption: Recommended experimental workflow for permeability assessment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a basic procedure for assessing passive permeability.

  • Preparation:

    • Hydrate a 96-well PVDF filter plate (the "acceptor" plate) with a lipid solution (e.g., lecithin in dodecane).

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution into a universal buffer (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).

    • Fill the wells of a 96-well plate (the "donor" plate) with the compound solution.

  • Assay Execution:

    • Place the lipid-coated acceptor plate onto the donor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability coefficient (P_e) using the appropriate formula that accounts for concentrations, volumes, incubation time, and membrane surface area.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is a more complex assay requiring cell culture expertise.[12][13]

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts in a multi-well plate.

    • Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[13]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your lab.

    • Additionally, assess the permeability of a paracellular marker like Lucifer Yellow. High passage of this marker indicates a compromised monolayer.

  • Permeability Measurement (A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound solution to the apical (A) side (donor) and fresh transport buffer to the basolateral (B) side (receiver).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Measurement (B→A):

    • Concurrently, on a separate set of inserts, perform the reverse experiment.

    • Add the test compound to the basolateral (B) side (donor) and fresh buffer to the apical (A) side (receiver).

    • Incubate and sample as described above.

  • Quantification & Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (P_app) for both directions (A→B and B→A).

    • Calculate the Efflux Ratio (ER) = P_app(B→A) / P_app(A→B) .

Interpreting Your Results

ParameterValueInterpretationActionable Insight
P_app (A→B) < 1.0 x 10⁻⁶ cm/sLow Permeability [24]The compound has difficulty crossing the cell monolayer. This is the primary issue to address.
1.0 - 10 x 10⁻⁶ cm/sModerate Permeability Permeability may be acceptable but could potentially be improved.
> 10 x 10⁻⁶ cm/sHigh Permeability Passive diffusion is not a limiting factor.
Efflux Ratio (ER) < 2No Significant Efflux The compound is not a substrate for major efflux transporters in the Caco-2 model.
> 2Active Efflux Suspected [13]The compound is actively transported out of the cell, reducing net absorption.

References

  • Hirabayashi, H., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Masimirembwa, C. M., et al. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar. Available at: [Link]

  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Potowski, M., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. Available at: [Link]

  • Masimirembwa, C. M., et al. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Ingenta Connect. Available at: [Link]

  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing. Available at: [Link]

  • Moon Garden. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Chavda, V. P. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. Available at: [Link]

  • Vasan, H., et al. (2020). How hydrogen bonds impact P-glycoprotein transport and permeability. Future Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2017). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Chavda, V. P. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest. Available at: [Link]

  • Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs. YouTube. Available at: [Link]

  • Vasan, H., et al. (2020). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. Available at: [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem. Available at: [Link]

  • Lowe, D. (2021). Ruling out the rule of five. Chemistry World. Available at: [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. Molecules. Available at: [Link]

  • Hewitt, W. M., et al. (2015). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d -Amino Acids. ResearchGate. Available at: [Link]

  • Bhowmick, M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. bioRxiv. Available at: [Link]

  • Rand, A. C., et al. (2017). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry. Available at: [Link]

  • Negrerie, M., et al. (1994). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available at: [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Thomson, R. J., et al. (2011). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Organic Letters. Available at: [Link]

  • Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. Available at: [Link]

  • Lim, H. S., et al. (2009). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of Combinatorial Chemistry. Available at: [Link]

  • Rekas, A., et al. (2000). 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid as a molecular probe for use in auxin physiology. Acta Crystallographica Section C. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-yl)acetic acid. PubChem. Available at: [Link]

  • Pharmaron. (n.d.). Permeability. Pharmaron. Available at: [Link]

  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. Available at: [Link]

Sources

method refinement for consistent bioassay results with 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Method Refinement for AZD-123

A Guide to Consistent Bioassay Results with 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Welcome to the technical support resource for AZD-123 , a novel investigational compound with the chemical name this compound. This molecule belongs to the 7-azaindole class of heterocyclic compounds, a scaffold known for its utility in developing potent kinase inhibitors.[1][2][3] As such, AZD-123 is presumed to function as an ATP-competitive kinase inhibitor.

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common experimental challenges. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind these protocols, enabling you to generate robust, reproducible, and meaningful data.

Section 1: Compound Handling and Solution Preparation

Inconsistent results often originate from the very first step: compound handling. The physicochemical properties of 7-azaindole derivatives can be challenging, and ensuring the compound is properly solubilized and stable is paramount.

Q1: My dose-response curves are inconsistent between experiments. Could my AZD-123 stock solution be the problem?

A: Absolutely. This is one of the most common sources of variability. The two primary culprits are incomplete solubilization and compound precipitation during storage or dilution.

  • Causality (Solubility): AZD-123, like many heterocyclic kinase inhibitors, has poor aqueous solubility. When you prepare a stock solution in an organic solvent like DMSO, the compound is fully dissolved. However, when this stock is diluted into aqueous assay buffer, the concentration may exceed its aqueous solubility limit, causing it to precipitate. This leads to an unknown and lower-than-intended effective concentration in your assay, resulting in variable IC50 values.

  • Causality (Stability): Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Additionally, moisture can be absorbed by DMSO, which can lower the solubility of the compound over time.

Troubleshooting Steps:

  • Initial Solubilization: Always use high-purity, anhydrous DMSO to prepare your initial stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing and gentle warming (37°C) if necessary. Visually inspect the solution against a light source to confirm there are no particulates.

  • Aqueous Solubility Check: Before starting a large experiment, perform a simple solubility test. Prepare the highest intended final concentration of AZD-123 in your final assay buffer (containing the same percentage of DMSO as your experiment). Let it sit for 1-2 hours at the assay temperature and visually inspect for any cloudiness or precipitate. If precipitation occurs, you must lower the top concentration of your dose-response curve.

  • Storage Protocol: Aliquot your high-concentration stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.

  • Intermediate Dilutions: When preparing your serial dilutions, avoid making large dilution steps directly from a high-concentration DMSO stock into an aqueous buffer. Create an intermediate dilution in DMSO first, then dilute into your final assay buffer.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOMaximizes initial solubility and minimizes hydrolysis.
Stock Concentration 10-20 mMA practical range that balances solubility with minimizing final DMSO concentration.
Storage -20°C or -80°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO % in Assay < 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can affect kinase activity and cell health.

Section 2: Biochemical Kinase Assay Troubleshooting

Biochemical assays, which measure the direct inhibition of a purified kinase, are the foundation for characterizing any new inhibitor.

Q2: I'm seeing high background signal or "false positives" in my luminescence-based kinase assay (e.g., ADP-Glo™). How do I fix this?

A: High background in luminescence-based assays that measure ATP consumption can stem from compound interference or contaminated reagents.[4][5]

  • Causality (Compound Interference): AZD-123 might inhibit the luciferase enzyme used in the detection step, not your target kinase. This would result in less light production, mimicking ATP consumption and appearing as kinase activity. Conversely, the compound could autofluoresce, directly adding to the signal.

  • Causality (ATP Contamination): If your kinase or substrate preparations are contaminated with ATP or other nucleotides, it will create a background signal that is independent of the intended kinase reaction.

Troubleshooting Workflow:

start High Background Signal Observed no_enzyme Run 'No Enzyme' Control (All components + AZD-123, no kinase) start->no_enzyme interference Root Cause: Compound interferes with detection reagents. no_enzyme->interference Signal Still High? YES next_step Proceed to Next Check no_enzyme->next_step Signal Still High? NO final Isolate & Address Root Cause interference->final atp_check Run 'No Kinase, No Compound' Control (Buffer, Substrate, ATP only) next_step->atp_check reagent_issue Root Cause: Reagent contamination (e.g., ATP in substrate). atp_check->reagent_issue Signal High? YES atp_check->final Signal High? NO (Indicates other issue, e.g., autophosphorylation) reagent_issue->final

Caption: Troubleshooting workflow for high background signal.

Essential Controls for Biochemical Assays:

Control Well Components Purpose
No Enzyme Buffer + Substrate + ATP + AZD-123Identifies if the compound interferes with the detection signal.[4]
No Substrate Buffer + Kinase + ATP + AZD-123Checks for kinase autophosphorylation.[4]
Maximum Activity Buffer + Kinase + Substrate + ATPRepresents 100% activity (0% inhibition).
Maximum Inhibition Buffer + Kinase + Substrate + ATP + Known Pan-Kinase Inhibitor (e.g., Staurosporine)Validates that the assay can detect inhibition.

Q3: My IC50 value for AZD-123 seems to shift depending on the ATP concentration I use. Why?

A: This is the classic hallmark of an ATP-competitive inhibitor. The 7-azaindole scaffold is known to mimic the adenine ring of ATP, binding in the same pocket on the kinase.[3]

  • Causality (Mechanism of Action): As an ATP-competitive inhibitor, AZD-123 directly competes with ATP for binding to the kinase's active site. If you increase the concentration of ATP in your assay, you will need a higher concentration of AZD-123 to achieve the same level of inhibition, thus increasing the apparent IC50 value.

Best Practices:

  • Standardize ATP Concentration: For consistency, always run your kinase assays with an ATP concentration that is at or near the Michaelis constant (Km) for your specific kinase.[6] This ensures that the IC50 values you generate are comparable across different experiments and even different labs.

  • Report ATP Level: When publishing or sharing data, always state the ATP concentration used in the assay. This provides critical context for interpreting the IC50 values.

  • Mechanism of Action Studies: To confirm ATP competition, you can perform kinetic studies where you measure the IC50 of AZD-123 at several different ATP concentrations. A positive correlation between ATP concentration and the IC50 value strongly supports an ATP-competitive mechanism.[7]

Section 3: Cell-Based Assay Troubleshooting

Cell-based assays are critical for understanding a compound's activity in a more biologically relevant context. However, they introduce new layers of complexity.[8]

Q4: AZD-123 shows high potency in my biochemical assay, but much lower potency (a right-shifted IC50) in my cell-based assay. What's happening?

A: This is a very common observation and can be attributed to several factors related to the cellular environment.

  • Causality (Cellular ATP): Intracellular ATP concentrations are typically very high (in the millimolar range), much higher than the Km(ATP) used in biochemical assays. Because AZD-123 is ATP-competitive, this high level of the natural competitor (ATP) will require a higher concentration of the inhibitor to be effective.

  • Causality (Cell Permeability): The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability will result in a lower intracellular concentration compared to the concentration added to the media.

  • Causality (Efflux Pumps): Cells possess efflux pumps (e.g., P-glycoprotein) that can actively remove foreign compounds, further reducing the effective intracellular concentration.

  • Causality (Plasma Protein Binding): If your cell culture media contains serum, the compound can bind to proteins like albumin. Only the unbound, free fraction of the compound is available to enter the cells and interact with the target.

Experimental Workflow to Diagnose Potency Shift:

start Potency Shift Observed (Biochemical >> Cell-based) permeability Assess Cell Permeability (e.g., Caco-2 assay or cellular uptake study) start->permeability efflux Test with Efflux Pump Inhibitors (e.g., Verapamil) start->efflux serum Compare Activity in Serum-Free vs. Serum-Containing Media start->serum target Confirm Target Engagement (e.g., Western blot for p-Substrate) permeability->target efflux->target serum->target conclusion Identify Primary Cause of Potency Shift target->conclusion

Caption: Workflow to investigate biochemical-to-cellular potency shifts.

Q5: At high concentrations, AZD-123 is causing widespread cell death, even in cell lines where my target kinase is not active. How do I distinguish specific, on-target effects from general cytotoxicity?

  • Causality (Off-Target Effects): Kinase inhibitors are rarely perfectly selective. At high concentrations, AZD-123 may inhibit other kinases that are essential for cell survival. This is a common liability for compounds targeting the highly conserved ATP binding site.

  • Causality (Compound Properties): The compound itself might have intrinsic cytotoxic properties unrelated to kinase inhibition, such as disrupting mitochondrial function or causing membrane instability.

Strategies for Deconvolution:

  • Use a Negative Control Cell Line: Employ a cell line that does not express the target kinase or expresses a known drug-resistant mutant. If AZD-123 still causes cell death in this line, the effect is likely off-target.[9]

  • Rescue Experiment: If possible, create a "rescue" cell line by overexpressing the target kinase. If the cytotoxic effect is on-target, these cells should be more sensitive to the compound.

  • Correlate with Target Inhibition: Use a downstream biomarker assay (e.g., a Western blot for the phosphorylated form of the kinase's direct substrate) and run it in parallel with your cell viability assay. The concentrations at which you see target inhibition should correlate with the concentrations at which you see the desired phenotypic effect (e.g., decreased proliferation). Cell death that only occurs at much higher concentrations is likely due to off-target effects.

  • Assay Time-Course: Optimize the incubation time. A shorter exposure (e.g., 24 hours) might be sufficient to observe inhibition of a signaling pathway without triggering the downstream consequences of broad toxicity that might appear at 72 hours.[10]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of 10 mM AZD-123 Stock Solution

  • Pre-analysis: Calculate the mass of AZD-123 needed for your desired volume (Molecular Weight: 190.20 g/mol ).

  • Weighing: Carefully weigh the calculated amount of AZD-123 powder in a microfuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution for 2-3 minutes. If particulates remain, sonicate for 5 minutes or warm gently at 37°C for 10 minutes, followed by vortexing.

  • Verification: Visually confirm that the solution is clear and free of any precipitate.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-binding tubes and store immediately at -80°C.

Protocol 2: General Cell-Based Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well, white-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Perform a serial dilution of your AZD-123 stock in the appropriate cell culture medium. It is best practice to create an intermediate dilution plate first to minimize pipetting errors.

  • Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of AZD-123. Include "vehicle control" (medium with the same final DMSO concentration) and "no cells" (medium only for background) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background (no cells), normalize the data to the vehicle control (100% viability), and fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.

References

  • Gundugola, A. S., & Singh, P. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

  • Wang, L., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Uhlik, M. T., et al. (2009). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available at: [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available at: [Link]

  • Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

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Technical Support Center: Mitigating Cytotoxicity of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the in vitro cytotoxicity of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. This guide provides a structured approach to identifying the root cause of unexpected cell death and offers strategies to refine your experimental design for more accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with novel small molecule compounds that exhibit cytotoxic effects.

Q1: My initial screens with this compound show significant cytotoxicity across various cell lines. What are the immediate troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts.[1][2] Begin by:

  • Verifying Compound Integrity: Confirm the identity and purity of your compound stock. Impurities or degradation products can be a source of toxicity.

  • Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is well-tolerated by your cell lines, typically below 0.5%.[1][2] Always include a vehicle-only control in your experiments.[3]

  • Concentration Re-evaluation: High concentrations of any compound can induce non-specific cytotoxicity.[3] Perform a comprehensive dose-response curve to determine the IC50 value and to identify a potential therapeutic window.[1][4]

Q2: How can I distinguish between a cytotoxic and a cytostatic effect of my compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits proliferation without killing the cells. To differentiate between these, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number.[1][5]

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[1]

Q3: What are the potential mechanisms of cytotoxicity for a pyrrolo[2,3-b]pyridine derivative?

A3: While the specific mechanism for this compound is not extensively documented, compounds with similar pyrrolopyrimidine scaffolds have been reported to exhibit anticancer activities by inducing apoptosis.[6] Therefore, it is plausible that the observed cytotoxicity is mediated through the activation of apoptotic pathways. Another common mechanism of drug-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[7]

Q4: Could the observed cytotoxicity be an off-target effect? How can I investigate this?

A4: Differentiating between on-target and off-target cytotoxicity is a critical step. Consider these approaches:

  • Target Expression Analysis: If you have a known target for your compound, compare its expression levels across a panel of cell lines with varying sensitivity to the compound. A correlation between target expression and cytotoxicity may suggest an on-target effect.

  • Rescue Experiments: If your compound inhibits a specific enzyme or pathway, attempt to "rescue" the cells from cytotoxicity by providing a downstream product of the inhibited pathway.

  • Structural Analogs: Test structurally related analogs of your compound that are known to be inactive against the intended target. If these analogs do not exhibit cytotoxicity, it strengthens the case for an on-target effect.

Q5: How can I assess if oxidative stress is the cause of the cytotoxicity?

A5: To determine if your compound is inducing oxidative stress, you can measure the levels of reactive oxygen species (ROS) in your cells using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA). If ROS levels are elevated in compound-treated cells, you can then test whether co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, can mitigate the cytotoxicity.[8][9][10]

Part 2: Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to address specific cytotoxicity-related issues in your experiments.

Guide 1: Initial Assessment and Mitigation of High Cytotoxicity

If you are observing high levels of cell death even at low concentrations of your compound, follow this guide to systematically troubleshoot the issue.

Problem: Unexpectedly high cytotoxicity observed in initial screening assays.

Workflow:

A High Cytotoxicity Observed B Step 1: Verify Compound & Reagents A->B E Purity/Identity Confirmed? B->E C Step 2: Optimize Assay Conditions H Cell Density Optimized? C->H D Step 3: Investigate Mechanism J Apoptosis vs. Necrosis Assays D->J K Oxidative Stress Assays D->K F Solvent Toxicity Ruled Out? E->F Yes L Synthesize New Batch / Re-purify E->L No G Dose-Response Performed? F->G Yes M Lower Solvent Concentration F->M No G->C Yes N Determine IC50 G->N No I Incubation Time Varied? H->I Yes O Titrate Seeding Density H->O No I->D Yes P Time-Course Experiment I->P No Q Proceed to Mechanistic Studies J->Q K->Q

Caption: Troubleshooting workflow for high cytotoxicity.

Detailed Steps:

  • Verify Compound and Reagents:

    • Purity and Identity: Confirm the chemical identity and purity of your this compound stock using methods like NMR or mass spectrometry.

    • Solvent Control: Run a vehicle-only control to ensure the solvent (e.g., DMSO) concentration is not causing toxicity.[2]

    • Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock for each experiment to avoid issues with compound stability in aqueous media.[2]

  • Optimize Assay Conditions:

    • Dose-Response Curve: Perform a detailed dose-response experiment with a broad range of concentrations to accurately determine the half-maximal inhibitory concentration (IC50).[4]

    • Cell Seeding Density: Optimize the cell seeding density. Over-confluent or sparsely seeded cells can be more susceptible to stress and cytotoxic agents.[2][11]

    • Incubation Time: Vary the incubation time with the compound. A shorter exposure time might reveal a therapeutic window before significant cytotoxicity occurs.[1]

  • Investigate the Mechanism of Cell Death:

    • If the initial troubleshooting does not resolve the issue, proceed to investigate the mechanism of cell death as outlined in the subsequent guides.

Guide 2: Differentiating Apoptosis from Necrosis

Understanding the mode of cell death is crucial for interpreting your results.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed your cells in a 6-well plate and treat them with your compound at the IC50 concentration for the desired time. Include untreated and vehicle-only controls.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Data Interpretation:

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeIntact cell membrane, externalized phosphatidylserine
Late Apoptotic/NecroticPositivePositiveCompromised cell membrane
NecroticNegativePositivePrimarily necrotic cell death

Causality Behind Experimental Choices: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a DNA-intercalating agent that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.[5]

Further Investigation: Caspase Activation

Apoptosis is executed by a family of proteases called caspases.[12][13] Measuring the activity of key caspases can confirm the involvement of apoptosis.

A Extrinsic Pathway (Death Receptor-Mediated) C Caspase-8 Activation A->C B Intrinsic Pathway (Mitochondrial) D Cytochrome c Release B->D G Executioner Caspases (Caspase-3, -6, -7) C->G E Apoptosome Formation (Apaf-1, Cytochrome c) D->E F Caspase-9 Activation E->F F->G H Apoptosis G->H

Caption: Simplified overview of apoptosis pathways.[14][15][16]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with your compound.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Guide 3: Assessing and Mitigating Oxidative Stress

If you suspect that oxidative stress is contributing to the cytotoxicity of your compound, this guide provides a workflow to test this hypothesis.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Treatment: Treat your cells with this compound in the presence or absence of an antioxidant like N-acetylcysteine (NAC).

  • DCFDA Staining: Load the cells with the DCFDA probe. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mitigation Strategy: Co-treatment with Antioxidants

If your compound induces ROS production, co-treating the cells with an antioxidant may rescue them from cytotoxicity.

  • Experimental Setup: Set up a cell viability assay (e.g., MTT or CellTiter-Glo®) with the following conditions:

    • Cells + Vehicle

    • Cells + Compound

    • Cells + Antioxidant (e.g., NAC)

    • Cells + Compound + Antioxidant

  • Data Analysis: Compare the cell viability in the "Compound" group to the "Compound + Antioxidant" group. A significant increase in viability in the co-treated group suggests that oxidative stress is a major contributor to the cytotoxicity.

Causality Behind Experimental Choices: Antioxidants like NAC can replenish intracellular glutathione stores, a key component of the cellular antioxidant defense system, thereby neutralizing ROS and mitigating their damaging effects.[8][17]

Part 3: Best Practices for In Vitro Cytotoxicity Assays

To ensure the reliability and reproducibility of your cytotoxicity data, adhere to these best practices:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[18]

  • Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly impact cellular responses.[18][19]

  • Consistent Cell Passage Number: Use cells within a consistent and low passage number range for your experiments, as cellular characteristics can change over time in culture.[2]

  • Appropriate Controls: Always include positive and negative controls in your assays. A positive control for cytotoxicity (e.g., staurosporine) ensures that your assay system is working correctly.[20]

  • Assay Selection: Choose a cytotoxicity assay that is appropriate for your experimental goals and be aware of its limitations. For example, MTT assays measure metabolic activity and can be confounded by compounds that affect mitochondrial function.[4][21]

By following the guidance provided in this technical support center, you will be better equipped to understand and mitigate the cytotoxic effects of this compound, leading to more robust and reliable experimental outcomes.

References

  • Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (1999). Mammalian caspases: structure, activation, substrates, and functions during apoptosis. Annual review of biochemistry, 68(1), 383-424.
  • National Center for Biotechnology Information. (n.d.). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]

  • Rahman, T., et al. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Insight Medical Publishing. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Retrieved from [Link]

  • Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Drug-Induced Oxidative Stress and Toxicity. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Retrieved from [Link]

  • MDPI. (2023). Positive Effects of Allicin on Cytotoxicity, Antioxidative Status, and Immunity in “Eriocheir sinensis” Hepatopancreatic Cells Against Oxidative Stress-Induced Injury. Retrieved from [Link]

  • Preprints.org. (2026). Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. Retrieved from [Link]

  • PubMed. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]

  • PubMed. (2014). Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. Retrieved from [Link]

  • PubMed. (2020). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-((4,5,7-trifluorobenzo(d)thiazol-2-yl)methyl)-1H-pyrrolo(2,3-b)pyridin-1-yl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous and unambiguous structural elucidation of novel chemical entities is paramount. For professionals in this field, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is of significant interest due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the primary spectrometric techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of a specific derivative, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.

This document moves beyond a mere recitation of data to explain the causality behind experimental choices and protocols. It is designed to be a self-validating system, grounding its claims in authoritative sources and providing detailed methodologies for reproducibility.

The Subject Molecule: this compound

The title compound, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol , is a derivative of the 7-azaindole core.[3] Its structure presents a unique combination of a bicyclic aromatic system, a carboxylic acid function, a methyl group, and a methylene bridge, each contributing distinct signatures to its analytical spectra. Accurate characterization is crucial for quality control, regulatory submission, and understanding its chemical behavior.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule, providing rich information about the chemical environment, connectivity, and stereochemistry.[4] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the carboxylic acid and does not exchange with the N-H proton, allowing for its observation.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on sample concentration.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 180 ppm.[5]

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectral Data

Based on the analysis of the parent 1H-pyrrolo[2,3-b]pyridine[6] and general chemical shift principles[7], the following proton signals are anticipated for this compound in DMSO-d₆:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-1 (N-H)~11.5Broad Singlet1HThe acidic proton on the pyrrole nitrogen. Its chemical shift can be variable.
H-7 (Pyridine)~8.1Doublet of Doublets1HCoupled to H-5 and H-6.
H-5 (Pyridine)~7.8Doublet of Doublets1HCoupled to H-7 and H-6.
H-6 (Pyridine)~7.0Doublet of Doublets1HCoupled to H-5 and H-7.
H-α (CH₂)~3.7Singlet2HMethylene protons adjacent to the pyrrole ring and the carboxylic acid.
H-β (CH₃)~2.4Singlet3HMethyl protons at position 2 of the pyrrole ring.
COOH~12.3Broad Singlet1HCarboxylic acid proton, may exchange with residual water in the solvent.

Causality: The aromatic protons of the pyridine ring are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton of the pyrrole ring is typically observed at a very downfield shift. The methyl and methylene protons are in the upfield region, with their specific shifts influenced by the adjacent aromatic system and functional groups.

Expected ¹³C NMR Spectral Data

The anticipated carbon signals are based on data for 7-azaindole[8] and known substituent effects:[9][10]

Assignment Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)~173The carbonyl carbon is significantly deshielded.
C-7a (Bridgehead)~149Quaternary carbon at the fusion of the two rings.
C-5 (Pyridine)~144Aromatic carbon in the pyridine ring.
C-7 (Pyridine)~128Aromatic carbon in the pyridine ring.
C-3a (Bridgehead)~127Quaternary carbon at the fusion of the two rings.
C-6 (Pyridine)~116Aromatic carbon in the pyridine ring.
C-2 (Pyrrole)~115Carbon bearing the methyl group.
C-3 (Pyrrole)~108Carbon bearing the acetic acid side chain.
CH₂ (Methylene)~30Aliphatic carbon.
CH₃ (Methyl)~12Aliphatic carbon.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation and Method:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which is likely to produce the protonated molecule [M+H]⁺.

    • Analysis Mode: Acquire data in positive ion mode.

    • Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (the [M+H]⁺ peak) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Expected Mass Spectrum and Fragmentation

The expected molecular weight of C₁₀H₁₀N₂O₂ is 190.20. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 191.

The fragmentation of this molecule is predicted to be analogous to that of indole-3-acetic acid.[12][13] The most characteristic fragmentation pathway involves the loss of the carboxylic acid group.

fragmentation M_H [M+H]⁺ m/z = 191 Fragment1 Loss of HCOOH (Formic Acid) m/z = 145 M_H->Fragment1 - 46 Da

Caption: Predicted primary fragmentation of the subject molecule.

Key Predicted Fragments:

m/z Proposed Fragment Notes
191[C₁₀H₁₁N₂O₂]⁺The protonated molecular ion ([M+H]⁺).
145[C₉H₉N₂]⁺Loss of formic acid (HCOOH) from the parent ion, a characteristic fragmentation for carboxylic acids.[14]

Causality: The cleavage of the bond between the methylene group and the carboxylic acid is a favorable fragmentation pathway due to the stability of the resulting cation, where the positive charge can be delocalized within the aromatic pyrrolo[2,3-b]pyridine ring system.

Part 3: Comparative Analysis and Complementary Techniques

While NMR and MS are the cornerstones of structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Strengths Limitations Application to the Target Molecule
NMR Spectroscopy Provides detailed structural connectivity and stereochemistry. Non-destructive.Relatively low sensitivity. Requires higher sample amounts.Essential for unambiguous confirmation of the isomeric structure and proton/carbon assignments.
Mass Spectrometry High sensitivity. Provides accurate molecular weight and elemental composition.Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish without fragmentation.Confirms the molecular formula and provides key structural clues through fragmentation.
FTIR Spectroscopy Provides information about the functional groups present.[15]The spectrum can be complex and interpretation may not be straightforward for the entire molecule.Useful for confirming the presence of the N-H bond (around 3400 cm⁻¹), C=O of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C bonds.
HPLC Excellent for assessing purity and for quantification.[16][17]Does not provide structural information.A reversed-phase HPLC method can be developed to determine the purity of the sample and to isolate it from a mixture.
Elemental Analysis Confirms the elemental composition (C, H, N).Does not provide structural information. Requires a pure sample.Provides an independent confirmation of the molecular formula, which should be within ±0.4% of the calculated values.[18]
Integrated Analytical Workflow

A robust analytical workflow for the characterization of this compound would integrate these techniques.

workflow Start Sample HPLC HPLC (Purity Assessment) Start->HPLC NMR NMR (¹H, ¹³C) (Structural Elucidation) HPLC->NMR MS High-Res MS & MS/MS (Molecular Formula & Fragmentation) HPLC->MS FTIR FTIR (Functional Group ID) HPLC->FTIR EA Elemental Analysis (Compositional Verification) HPLC->EA Conclusion Complete Structural Confirmation NMR->Conclusion MS->Conclusion FTIR->Conclusion EA->Conclusion

Caption: An integrated workflow for comprehensive analysis.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural map, high-resolution mass spectrometry is crucial for confirming the molecular formula and offering corroborative structural evidence through its fragmentation patterns. Complementary techniques such as FTIR, HPLC, and elemental analysis play vital roles in confirming functional groups, assessing purity, and verifying the elemental composition, respectively. By integrating these methods, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of their compounds, a critical step in the journey from discovery to application.

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comparative study of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid with other kinase inhibitors

BMS-509744 is a well-characterized, potent, and selective inhibitor of ITK. Its ability to effectively block TCR signaling in both biochemical and cellular assays underscores its potential as a valuable research tool and a lead compound for the development of therapeutics for T-cell-mediated diseases. The comparative data presented in this guide illustrates the importance of evaluating kinase inhibitors in a variety of experimental systems to fully understand their potency, selectivity, and mechanism of action. Future research should continue to explore the therapeutic potential of selective ITK inhibitors, both as monotherapies and in combination with other agents, for the treatment of autoimmune disorders and T-cell lymphomas. [9]

References

  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed. National Center for Biotechnology Information. [Link]

  • What are ITK inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations | Journal of Chemical Information and Modeling - ACS Publications. ACS Publications. [Link]

  • Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PubMed Central. National Center for Biotechnology Information. [Link]

  • Kinase assays | BMG LABTECH. BMG LABTECH. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs. [Link]

  • Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed. National Center for Biotechnology Information. [Link]

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  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. [Link]

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  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

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  • A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed. National Center for Biotechnology Information. [Link]

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  • Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. National Center for Biotechnology Information. [Link]

A Researcher's Guide to the Cross-Validation of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the cross-validation of experimental results for compounds derived from the 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the causality behind experimental design, establishes principles for self-validating data, and compares the therapeutic potential of this scaffold against established alternatives in the context of kinase inhibition.

The pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of potent inhibitors for a variety of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4][5][6][7] Molecules derived from this compound, in particular, have shown promise in targeting key oncogenic drivers, most notably the c-Met receptor tyrosine kinase.[8][9][10]

Given the high stakes of preclinical drug development, the reproducibility and robustness of experimental data are non-negotiable. Cross-validation—the process of verifying results across different assays, laboratories, or conditions—is the bedrock of confidence in a compound's therapeutic potential.[11] This guide will use the c-Met pathway as a primary example to illustrate a comprehensive validation strategy for novel agents based on this promising chemical scaffold.

The c-Met Signaling Pathway: A Critical Oncogenic Target

The Mesenchymal-Epithelial Transition (c-Met) factor is a receptor tyrosine kinase that, upon binding with its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling events crucial for cell growth, survival, and metastasis.[12] In numerous cancers, including non-small cell lung cancer (NSCLC) and renal cell carcinoma, the c-Met pathway is aberrantly activated through mutation, amplification, or overexpression, making it a prime target for therapeutic intervention.[9][12] Inhibition of c-Met can disrupt these malignant signals, offering a targeted approach to cancer treatment.[8][10]

cMet_Pathway cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met Dimer cMet->p_cMet Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Compound of Interest (e.g., Pyrrolo[2,3-b]pyridine derivative) Inhibitor->p_cMet

Caption: The c-Met Signaling Cascade and Point of Inhibition.

Comparative Analysis: Benchmarking Against Approved Alternatives

To establish the therapeutic potential of a novel compound, its performance must be rigorously compared against established standards. For c-Met inhibitors, drugs like Crizotinib and Cabozantinib serve as excellent benchmarks.[8][13] Both are FDA-approved multi-kinase inhibitors with proven clinical efficacy.[13]

The following table outlines key performance indicators for a hypothetical derivative of our core scaffold, "Compound PPA-1," against these established drugs. This comparative approach is essential for a go/no-go decision in a drug development pipeline.

ParameterCompound PPA-1 (Hypothetical Data)Crizotinib (Reference Data)Cabozantinib (Reference Data)Rationale for Comparison
Target c-Met ALK, ROS1, c-Met VEGFR, MET, AXL, RET Defines the primary target and potential for off-target effects.
c-Met Kinase IC₅₀ 5 nM ~8 nM ~1.3 nM Measures direct, cell-free enzymatic inhibition. A lower value indicates higher potency.
Cellular Potency (GI₅₀) 25 nM ~20 nM ~5 nM Assesses the compound's ability to inhibit cell growth in a relevant cancer cell line (e.g., MET-amplified).
Kinase Selectivity High for c-Met Multi-targeted Multi-targeted A highly selective compound may offer a better safety profile by avoiding off-target toxicities.
Oral Bioavailability (F%) 45% ~43% ~65% Critical for determining if the compound can be administered orally and reach effective concentrations in the body.

A Framework for Rigorous Experimental Cross-Validation

The trustworthiness of the data presented above hinges entirely on the quality and reproducibility of the underlying experiments. The following workflow and protocols represent a robust system for validating novel kinase inhibitors derived from the this compound scaffold.

Validation_Workflow Start Start: Novel Compound Synthesis Biochem Biochemical Assay: In Vitro Kinase IC₅₀ Start->Biochem Cellular Cell-Based Assay: Proliferation (GI₅₀) Biochem->Cellular Confirms Potency Selectivity Selectivity Profiling: Kinase Panel Screen Cellular->Selectivity Assesses Specificity Mechanism Mechanism of Action: Target Engagement & Pathway Analysis Cellular->Mechanism Validates Cellular Activity Selectivity->Mechanism PK Pharmacokinetics (PK): ADME & Bioavailability Mechanism->PK Informs Dosing Strategy Efficacy In Vivo Efficacy: Xenograft Tumor Model PK->Efficacy Determines In Vivo Feasibility

Caption: Integrated Workflow for Kinase Inhibitor Validation.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of c-Met. The ADP-Glo™ Kinase Assay is a common and reliable method.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed. The amount of ADP is measured by converting it to ATP, which then drives a luciferase-based reaction, generating a light signal that is inversely proportional to kinase inhibition.

  • Materials:

    • Recombinant human c-Met enzyme

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Test compound (e.g., "Compound PPA-1")

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer. A typical starting concentration is 10 µM.

    • Kinase Reaction: To a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of a c-Met enzyme/substrate mixture, and initiate the reaction by adding 5 µL of ATP.

    • Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed. The choice of a 60-minute incubation is a balance between achieving sufficient signal and maintaining enzyme stability.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Convert luminescence values to percent inhibition relative to controls (no inhibitor) and plot against compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This assay measures the compound's ability to inhibit the growth and proliferation of cancer cells that are dependent on c-Met signaling.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • MET-amplified cancer cell line (e.g., EBC-1 or Hs 746T)

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. This density ensures cells are in a logarithmic growth phase during the experiment.

    • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

    • Incubation: Incubate the cells for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. This allows for the conversion of MTT to formazan in viable cells.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of growth inhibition (GI) for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, its true potential can only be unlocked through a rigorous and multi-faceted cross-validation process. By benchmarking novel derivatives against established drugs and employing standardized, reproducible protocols for biochemical and cellular characterization, researchers can build a robust data package. This approach not only validates the therapeutic hypothesis but also instills confidence in the compound's potential as it moves through the demanding pipeline of drug discovery and development. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical objective.

References

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  • Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work? Retrieved January 16, 2026, from [Link]

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  • Al-Ghorbani, M., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Gherardi, E., et al. (2013). c-Met inhibitors. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Li, J., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Retrieved January 16, 2026, from [Link]

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comparing synthesis efficiency of different routes to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a derivative of 7-azaindole, represents a significant scaffold in medicinal chemistry. The 7-azaindole core is a bioisostere of indole and is found in numerous biologically active compounds, including kinase inhibitors.[1] The strategic placement of a methyl group at the C2 position and an acetic acid moiety at the C3 position of the pyrrolo[2,3-b]pyridine core creates a molecule with potential applications in drug discovery and development. The efficient and scalable synthesis of this target molecule is therefore of considerable interest to researchers in the pharmaceutical sciences.

This guide provides an in-depth comparison of two distinct synthetic routes to this compound. Each route is evaluated based on its overall efficiency, step count, and the practicality of the experimental procedures. We will explore a multi-step approach that involves the sequential construction of the 7-azaindole core followed by side-chain installation, and a more convergent route utilizing the Fischer indole synthesis to form the key heterocyclic system with the side chain precursor already in place.

Route A: Multi-Step Synthesis via a 2-Methyl-7-azaindole Intermediate

This synthetic strategy focuses on the initial construction of the 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole) core, which is then functionalized at the C3 position to introduce the acetic acid side chain. This approach offers a modular strategy, as the 2-methyl-7-azaindole intermediate can be a versatile precursor for other C3-substituted analogs.

Experimental Protocols

Step 1: Synthesis of 2-Pyridylhydrazine

2-Pyridylhydrazine is a crucial building block for the Fischer indole synthesis of 7-azaindoles. It is typically prepared from 2-aminopyridine.

  • Protocol: 2-Aminopyridine is diazotized with sodium nitrite in aqueous hydrochloric acid at low temperature, followed by reduction of the resulting diazonium salt with a suitable reducing agent like tin(II) chloride or sodium sulfite to yield 2-pyridylhydrazine. The product is then isolated as its hydrochloride salt.

Step 2: Fischer Indole Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

The core 7-azaindole structure is assembled via the Fischer indole synthesis, a classic and reliable method for indole formation.[2][3]

  • Protocol: A mixture of 2-pyridylhydrazine and a slight excess of acetone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.[4][5] The reaction involves the formation of a 2-pyridylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia to afford 2-methyl-1H-pyrrolo[2,3-b]pyridine.[2]

Step 3: Mannich Reaction for C3-Functionalization

The introduction of a functional handle at the C3 position is achieved through the Mannich reaction, a three-component condensation that forms a "gramine" intermediate.[7][8]

  • Protocol: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with formaldehyde and dimethylamine in a suitable solvent like acetic acid or isopropanol.[9] This reaction yields N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.

Step 4: Synthesis of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

The gramine intermediate is a good leaving group and can be displaced by nucleophiles. This step introduces the two-carbon side chain.

  • Protocol: The N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is reacted with sodium or potassium cyanide.[9][10] The reaction is typically carried out in a solvent mixture such as DMF and water, with the addition of acetic acid.[10] This nucleophilic substitution reaction yields 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

Step 5: Hydrolysis of the Acetonitrile

The final step is the hydrolysis of the nitrile functionality to the desired carboxylic acid.

  • Protocol: The 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is subjected to acidic or basic hydrolysis. For instance, heating the nitrile in a mixture of a strong acid like hydrochloric or sulfuric acid and water, or with a strong base like sodium hydroxide in an alcoholic solvent, will yield this compound.

Workflow Diagram

Route A A 2-Aminopyridine B 2-Pyridylhydrazine A->B Diazotization, Reduction C 2-Methyl-1H-pyrrolo[2,3-b]pyridine B->C Fischer Indole Synthesis (Acetone, PPA) D Gramine Intermediate C->D Mannich Reaction (CH2O, HNMe2) E Acetonitrile Intermediate D->E Cyanation (NaCN) F Target Molecule E->F Hydrolysis Route B A 2-Aminopyridine B 2-Pyridylhydrazine A->B Diazotization, Reduction C Ethyl Ester Intermediate B->C Fischer Indole Synthesis (Ethyl Levulinate, PPA) D Target Molecule C->D Hydrolysis

Caption: Workflow for the convergent synthesis of the target molecule (Route B).

Comparative Analysis

ParameterRoute A: Multi-Step SynthesisRoute B: Convergent Fischer Synthesis
Number of Steps 53
Key Intermediate 2-Methyl-1H-pyrrolo[2,3-b]pyridineEthyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Starting Materials 2-Aminopyridine, Acetone, Formaldehyde, Dimethylamine, Sodium Cyanide2-Aminopyridine, Ethyl Levulinate
Overall Yield Potentially lower due to the higher number of stepsPotentially higher due to fewer steps
Atom Economy LowerHigher
Scalability Each step needs individual optimization for scale-up. The use of cyanide in Step 4 may present challenges.More straightforward to scale up due to fewer transformations.
Versatility The intermediate 2-methyl-7-azaindole can be used to synthesize a variety of C3-substituted analogs.Less versatile for generating a library of C3-analogs, as each would require a different keto-ester.

Discussion

Route A: A Modular but Longer Path

The multi-step synthesis outlined in Route A is a classic and well-established approach to substituted indoles and their heteroaromatic analogs. The initial Fischer indole synthesis to form 2-methyl-7-azaindole is a robust reaction, although the electron-deficient nature of the pyridine ring can sometimes necessitate harsh conditions. [5]The subsequent functionalization at the C3 position relies on the higher electron density of the pyrrole ring, which directs electrophilic substitution to this position. The Mannich reaction is an effective method for introducing a handle at C3, and the subsequent displacement of the dimethylaminomethyl group by cyanide is a standard procedure for chain extension. [9][10]The final hydrolysis of the nitrile is a straightforward transformation.

The primary advantage of Route A lies in its modularity. The key intermediate, 2-methyl-1H-pyrrolo[2,3-b]pyridine, is a valuable building block for the synthesis of a diverse library of C3-functionalized 7-azaindoles, which is highly advantageous in a drug discovery setting. However, the five-step sequence will likely result in a lower overall yield compared to a more convergent approach. Furthermore, the use of sodium cyanide requires careful handling and waste disposal protocols, which can be a consideration for large-scale synthesis.

Route B: An Efficient and Convergent Strategy

Route B represents a more elegant and efficient approach to the target molecule. By employing ethyl levulinate as the ketone component in the Fischer indole synthesis, the acetic acid ester side chain is incorporated directly into the 7-azaindole core in a single step. This significantly reduces the number of synthetic transformations and purification steps, which is expected to lead to a higher overall yield and improved atom economy. The starting materials, 2-aminopyridine and ethyl levulinate, are readily available and relatively inexpensive.

The main challenge in this route is the regioselectivity of the Fischer indole cyclization. With an unsymmetrical ketone like ethyl levulinate, there is the potential for the formation of a regioisomeric product. However, the electronic and steric factors in the cyclization of the pyridylhydrazone of ethyl levulinate are expected to strongly favor the formation of the desired 2-methyl-3-acetic acid ester derivative. The final ester hydrolysis is a high-yielding and clean reaction. For the dedicated synthesis of this compound, Route B is likely the superior strategy in terms of efficiency and scalability.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between the two will depend on the specific goals of the research. For the rapid and efficient synthesis of the target molecule, the convergent Fischer indole synthesis of Route B is the recommended approach due to its shorter sequence and likely higher overall yield. For programs that require access to a variety of C3-substituted 2-methyl-7-azaindole analogs for structure-activity relationship studies, the modular, multi-step approach of Route A provides a more flexible strategy, despite its greater length. Careful consideration of factors such as yield, cost, scalability, and the need for analog synthesis will ultimately guide the synthetic chemist in selecting the most appropriate route.

References

  • Aarhus, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4266. [Link]

  • Google Patents. (2017).
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(6), 2118-2126. [Link]

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  • Lee, H. Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1446-1451. [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]

  • Haider, S., et al. (2012). Pyridazine and condensed pyridazine synthesis. Arkivoc, 2012(1), 443-481. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is of significant interest to medicinal chemists. Its structural resemblance to indole allows it to function as a bioisostere, offering unique opportunities for modulating physiochemical and pharmacokinetic properties. The title compound, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, and its derivatives are key intermediates in the synthesis of pharmacologically active agents, such as the CRTh2 antagonist Fevipiprant, which has been investigated for the treatment of asthma.[1][2][3][4]

Unambiguous structural confirmation of these molecules is a cornerstone of the drug development process, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives, grounded in both theoretical principles and practical, field-proven insights.

The Analytical Triad: A Multi-faceted Approach to Structural Verification

No single analytical technique is sufficient for the complete structural confirmation of a novel chemical entity. Instead, we rely on a triad of spectroscopic and spectrometric methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for definitive proof of stereochemistry and solid-state conformation, single-crystal X-ray Crystallography. Each of these techniques provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule in solution. For a derivative of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive map of the atomic connectivity.

A robust and reproducible NMR protocol is fundamental to obtaining high-quality data. The following is a standard operating procedure for the analysis of a small organic molecule like our target compound.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating. Filter the solution if any particulate matter is present. Transfer the solution to a 5 mm NMR tube.[5]

  • Instrument Setup : The choice of spectrometer is dictated by the sample concentration and the need for resolution. For routine characterization, a 400 or 500 MHz spectrometer is typically sufficient. For samples with low concentration or significant signal overlap, higher field strengths (600 MHz or above) are advantageous.[6]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. Typically, 16-32 scans are sufficient for a sample of this concentration.

    • ¹³C NMR : A proton-decoupled ¹³C spectrum is essential for observing all carbon environments. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer acquisition time are generally required.

    • 2D NMR : For unambiguous assignments, a suite of 2D experiments should be performed:

      • COSY (Correlation Spectroscopy) : Identifies proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton-carbon pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals longer-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Assignment
1 (NH)~11.5 (broad s)-Exchangeable proton, characteristic of indole-like NH.
2 (C-CH₃)-~145Quaternary carbon of the pyrrole ring, deshielded by nitrogen.
2-CH₃~2.4 (s)~13Methyl group attached to an sp² carbon.
3 (C-CH₂COOH)-~110Quaternary carbon of the pyrrole ring.
3-CH₂~3.6 (s)~30Methylene group adjacent to a carboxylic acid and an aromatic ring.
4 (Ar-H)~7.8 (dd)~128Pyridine ring proton, ortho to the ring junction.
5 (Ar-H)~7.0 (dd)~116Pyridine ring proton, meta to the ring junction.
6 (Ar-H)~8.1 (dd)~142Pyridine ring proton, para to the ring junction and ortho to nitrogen.
7a (C)-~148Quaternary carbon at the ring junction.
3a (C)-~120Quaternary carbon at the ring junction.
COOH~12.2 (broad s)~172Carboxylic acid proton, highly deshielded and exchangeable.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Dissolve Dissolve Sample (5-10mg) Transfer Transfer to NMR Tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY H1->COSY Assign_Protons Assign ¹H Signals H1->Assign_Protons Assign_Carbons Assign ¹³C Signals C13->Assign_Carbons Connectivity Establish Connectivity COSY->Connectivity HSQC 2D HSQC HSQC->Connectivity HMBC 2D HMBC HMBC->Connectivity Assign_Protons->Connectivity Assign_Carbons->Connectivity Structure Confirm Structure Connectivity->Structure

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target carboxylic acid, as it typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[7]

  • Infusion and Ionization : The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the capillary, causing the formation of a fine spray of charged droplets.

  • Mass Analysis : As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS) : To obtain structural information, the ion of interest (e.g., the [M+H]⁺ ion) is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.[8]

For this compound (Molecular Weight: 190.20 g/mol ), we would expect the following in a high-resolution ESI-MS experiment:

Table 2: Predicted ESI-MS Data

IonModeExpected m/zInterpretation
[M+H]⁺Positive191.0815Protonated molecular ion. The high-resolution mass provides confirmation of the elemental composition (C₁₀H₁₁N₂O₂⁺).
[M-H]⁻Negative189.0670Deprotonated molecular ion (C₁₀H₉N₂O₂⁻).
[M+Na]⁺Positive213.0634Sodium adduct, commonly observed with ESI.

In an MS/MS experiment on the [M+H]⁺ ion, a characteristic fragmentation would be the loss of the carboxylic acid group as CO₂ and H₂O (a loss of 46 Da), or the loss of the entire acetic acid side chain.

MS_Workflow Sample Dilute Sample Solution ESI Electrospray Ionization Sample->ESI MS1 MS Scan (m/z) ESI->MS1 Select_Ion Isolate [M+H]⁺ Ion MS1->Select_Ion Confirmation Confirm Molecular Weight & Substructures MS1->Confirmation CID Collision-Induced Dissociation Select_Ion->CID MS2 MS/MS Scan (Fragments) CID->MS2 Analysis Analyze Fragmentation Pattern MS2->Analysis Analysis->Confirmation

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof.[9][10] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the covalent connectivity but also the stereochemistry and conformation.

  • Crystallization : This is often the most challenging step. The goal is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[9] Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.[11] A systematic screen of different solvents and conditions is often necessary.

  • Data Collection : The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the array of spots produced as the X-rays are scattered by the electron clouds of the atoms—is recorded on a detector.[10]

  • Structure Solution and Refinement : The positions of the diffraction spots are used to determine the unit cell dimensions and the crystal system. The intensities of the spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the structure is refined to best fit the experimental data.

A successful crystal structure of this compound would provide:

  • Unambiguous confirmation of the atomic connectivity, validating the assignments made by NMR.

  • Precise bond lengths and angles , offering insights into the electronic nature of the molecule.

  • Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid and the pyrrolo[2,3-b]pyridine NH group.

Comparative Summary and Conclusion

The structural confirmation of this compound derivatives is a critical step in the drug discovery pipeline. Each of the primary analytical techniques offers unique and complementary information.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Covalent structure, atomic connectivity, solution-state conformation.Provides the most detailed structural information in solution. Non-destructive.Requires relatively large amounts of pure sample. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity (requires very little sample). Can be coupled to chromatography for mixture analysis.Does not provide information on stereochemistry or the complete connectivity of the molecule.
X-ray Crystallography Definitive 3D structure, stereochemistry, solid-state conformation, intermolecular interactions.Provides the most unambiguous structural proof.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.

References

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  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing the Kinase Selectivity of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in medicinal chemistry, particularly in the domain of protein kinase inhibitors. Its ability to act as a bioisostere for adenine, the core of the ubiquitous energy currency ATP, makes it an ideal hinge-binding motif for numerous kinases.[1][2] Consequently, derivatives of this scaffold have been successfully developed to target a range of kinases implicated in diseases from cancer to inflammation, including Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][3][4]

However, the very versatility of this scaffold presents a critical challenge: ensuring selectivity. A lack of selectivity, where a compound inhibits multiple unintended kinases, can lead to off-target toxicities and a convoluted pharmacological profile. This guide provides a comprehensive framework for assessing the selectivity of novel compounds built upon the 1H-pyrrolo[2,3-b]pyridine core. We will use the representative, uncharacterized molecule, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid , as a conceptual template to illustrate a rigorous, multi-tiered validation workflow designed for researchers in drug discovery.

The Rationale: Why a Tiered Approach to Selectivity Profiling?

Assessing inhibitor selectivity is not a single experiment but a systematic process of building confidence in a molecule's intended mechanism of action. A tiered approach is the most logical and resource-effective strategy. It begins with a broad, unbiased screen to identify all potential interactions and progressively narrows the focus to confirm on-target activity and functional consequences within a physiological, cell-based context. This progression from in vitro biochemical assays to cellular systems is crucial, as discrepancies often arise due to factors like cell permeability, intracellular ATP concentrations, and the complex interplay of signaling networks.[5]

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Phenotypic & Off-Target Assays a Broad Kinome Screen (e.g., 300+ Kinases) b Determine IC50 for 'Hits' (Biochemical Assay) a->b Identifies potential targets c Target Engagement Assay (e.g., NanoBRET™) b->c Prioritized Hits d Cellular Phosphorylation Assay (Downstream Substrate) c->d Confirms intracellular binding & pathway modulation e Cell Proliferation / Viability (On-Target vs. Off-Target Lines) d->e f Functional Assays (e.g., Migration, Apoptosis) e->f

Caption: Tiered workflow for kinase inhibitor selectivity assessment.

Part 1: Foundational In Vitro Selectivity Profiling

The first step is to understand the compound's intrinsic affinity for a wide array of kinases under controlled, biochemical conditions. This provides a clean, unbiased landscape of potential targets.

Identifying Potential Related Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold is known to bind to the ATP pocket of various kinases. Based on public data, key "related targets" to consider in a primary screen would include, but are not limited to, members of the FGFR, CSF1R, and AAK1 families.

Target Kinase FamilyExample Inhibitor with ScaffoldPrimary IndicationReference
FGFR1/2/3 Cancer[3]
CSF1R Tenosynovial Giant Cell Tumor[2]
AAK1 Pain[6]
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Platform)

A radiometric assay is considered a gold standard for its direct measurement of enzymatic activity—the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

Principle: This assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to kinase activity. Inhibition is measured as a reduction in this signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Serially dilute the test compound (e.g., this compound) in DMSO to create a concentration range (e.g., 100 µM to 1 nM).

    • Prepare a solution containing the specific peptide substrate and [γ-33P]ATP. It is critical to use an ATP concentration that approximates the Michaelis constant (Km) for each kinase to ensure a sensitive measurement of competitive inhibition.[7]

  • Assay Execution:

    • In a 96-well plate, add 5 µL of the diluted test compound.

    • Add 20 µL of a master mix containing the kinase and substrate.

    • Initiate the reaction by adding 25 µL of the [γ-33P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat extensively with 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G start Start: Prepare Reagents plate Dispense Compound (Serial Dilution) start->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase add_atp Initiate with [γ-33P]ATP add_kinase->add_atp incubate Incubate at 30°C add_atp->incubate stop_rxn Stop with Phosphoric Acid incubate->stop_rxn spot Spot onto Filtermat stop_rxn->spot wash Wash Filtermat spot->wash read Read on Scintillation Counter wash->read analyze Calculate IC50 read->analyze

Caption: Workflow for an in vitro radiometric kinase assay.

Part 2: Cellular Target Engagement and Pathway Modulation

Positive hits from in vitro screens must be validated in a cellular environment. This step is non-negotiable as it confirms the compound can cross the cell membrane, engage its intended target in the presence of millimolar concentrations of cellular ATP, and elicit a biological response.[8]

Experimental Protocol: Cellular Phospho-Substrate Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells. For an FGFR inhibitor, a suitable substrate would be ERK1/2 (p44/42 MAPK).

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates Compound Test Compound (e.g., 2-(...)) Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Simplified FGFR signaling pathway to ERK.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a cell line known to have active FGFR signaling (e.g., a cancer cell line with FGFR amplification).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Serum Starvation and Compound Treatment:

    • Serum-starve the cells for 4-24 hours to reduce baseline signaling activity.

    • Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the FGFR pathway by adding a specific ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Detection:

    • Aspirate the media and lyse the cells directly in the well using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the level of phosphorylated ERK (p-ERK) and total ERK using a sandwich ELISA or a homogeneous assay format like AlphaLISA®.

    • For ELISA: Coat a plate with a capture antibody (e.g., anti-total ERK). Add cell lysates. Detect p-ERK using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal for each well to account for variations in cell number.

    • Calculate the percentage of inhibition of p-ERK induction relative to a stimulated, vehicle-treated control.

    • Determine the cellular IC₅₀ value by plotting the normalized signal against the compound concentration.

Interpreting the Data: A Comparative View

The ultimate goal is to compare the biochemical and cellular potencies. A large drop-off in potency from the in vitro to the cellular assay may indicate poor cell permeability, efflux by cellular transporters, or an inability to compete with high intracellular ATP levels.[5]

Hypothetical Selectivity Data for Our Test Compound:

Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Selectivity Ratio (vs. FGFR1)
FGFR1 15851x
FGFR2 251501.7x
CSF1R 850>10,00057x
AAK1 2,100>10,000140x
VEGFR2 1,500>10,000100x

In this hypothetical example, the compound shows potent activity against FGFR1/2 and significantly weaker activity against related tyrosine kinases like CSF1R and VEGFR2, demonstrating good selectivity within this class. The ~5-6 fold shift between biochemical and cellular IC₅₀ values is common and acceptable, indicating reasonable cell permeability and potency in a physiological context.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for developing potent kinase inhibitors. However, its promiscuous binding potential necessitates a rigorous and systematic assessment of selectivity. By employing a tiered workflow that begins with broad in vitro screening and progresses to mechanism-specific cellular assays, researchers can build a comprehensive understanding of a compound's activity profile. This methodical approach, which validates target engagement and functional pathway modulation, is essential for identifying compounds with the precise selectivity required for a successful therapeutic candidate and for explaining the causality behind experimental outcomes, ultimately ensuring the trustworthiness of the data generated.

References

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A Benchmark Study of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Against Known Standards in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[1][2] Its upregulation in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor immune evasion.[1][2] Consequently, the development of small-molecule inhibitors targeting IDO1 is a highly pursued therapeutic strategy.[5]

This guide presents a comprehensive benchmark study of a novel compound, 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, against established IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919). We will delve into the scientific rationale behind the experimental design, provide detailed protocols for biochemical and cellular assays, and present a comparative analysis of their inhibitory potency and selectivity.

The IDO1 Signaling Pathway and Points of Inhibition

The canonical IDO1 pathway involves the catabolism of L-tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[3][6] This enzymatic activity is the primary target for the inhibitors discussed in this guide. The following diagram illustrates the central role of IDO1 in the tumor microenvironment and the mechanism of action of its inhibitors.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibition Inhibition cluster_Metabolism Tryptophan Metabolism cluster_Immune_Response Immune Response Tumor_Cells Tumor Cells IDO1 IDO1 Tumor_Cells->IDO1 Immune_Cells Immune Cells (e.g., DCs) Immune_Cells->IDO1 IFNy IFN-γ IFNy->IDO1 Upregulates IDO1_Inhibitors This compound Epacadostat Linrodostat Navoximod IDO1_Inhibitors->IDO1 Inhibits L_Tryptophan L-Tryptophan L_Tryptophan->IDO1 Substrate T_Cell_Suppression T-Cell Suppression L_Tryptophan->T_Cell_Suppression Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell_Suppression Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Comparative Biochemical and Cellular Activity

The cornerstone of evaluating novel IDO1 inhibitors lies in determining their half-maximal inhibitory concentration (IC50) in both biochemical (cell-free) and cellular assays. This dual approach is crucial as it distinguishes direct enzymatic inhibition from cellular effects such as membrane permeability and off-target interactions.

Biochemical Activity

The following table summarizes the biochemical potency of this compound and the standard inhibitors against purified human IDO1 enzyme.

CompoundTargetIC50 (nM)Assay Conditions
This compound holo-IDO1 (Hypothetical) 85 Enzymatic assay
EpacadostatIDO110[7]Cell-free enzymatic assay
IDO171.8[7]Enzymatic assay with purified human IDO1
Linrodostat (BMS-986205)IDO11.7[7]Enzymatic assay
Navoximod (GDC-0919)IDO17 (Ki)[7]Enzymatic assay
Cellular Activity

Cellular assays provide a more physiologically relevant context for evaluating inhibitor efficacy by measuring the reduction of kynurenine production in cells expressing IDO1.

CompoundCell LineIC50 (nM)Endpoint
This compound HeLa (Hypothetical) 150 Kynurenine production
EpacadostatHeLa7.4[7]Kynurenine production
SKOV-317.63[7]Kynurenine production
Linrodostat (BMS-986205)HEK293 (hIDO1)1.1[7]Kynurenine production
HeLa1.7[8]Kynurenine production
Navoximod (GDC-0919)Not Specified61Kynurenine production

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for key experiments are provided.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.[3][9]

Methodology Workflow:

enzymatic_assay_workflow start Start prepare_reagents Prepare Assay Buffer and Reagents start->prepare_reagents add_enzyme Add Purified Recombinant IDO1 prepare_reagents->add_enzyme add_inhibitor Add Test Compound or Standard add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with L-Tryptophan pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with TCA) incubate->terminate_reaction hydrolyze Hydrolyze N-formylkynurenine terminate_reaction->hydrolyze detect_kynurenine Detect Kynurenine (Absorbance at 480 nm) hydrolyze->detect_kynurenine analyze_data Analyze Data and Calculate IC50 detect_kynurenine->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro IDO1 enzymatic assay.

Step-by-Step Protocol:

  • Prepare Assay Mixture: In a 96-well plate, prepare an assay mixture containing 50mM potassium phosphate buffer (pH 6.5), 20mM ascorbate, 10µM methylene blue, and 100µg/mL catalase.[9]

  • Add Enzyme and Inhibitor: Add purified recombinant human IDO1 enzyme to each well, followed by the test compound (this compound) or a known standard inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400µM.[9]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]

  • Terminate Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[9]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[9]

  • Detection: Add 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid and measure the absorbance at 480 nm to quantify the kynurenine produced.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.[10][11][12]

Methodology Workflow:

cellular_assay_workflow start Start seed_cells Seed IDO1-expressing Cells (e.g., HeLa, SKOV-3) start->seed_cells induce_ido1 Induce IDO1 Expression (e.g., with IFN-γ) seed_cells->induce_ido1 add_inhibitor Add Test Compound or Standard induce_ido1->add_inhibitor incubate_cells Incubate Cells add_inhibitor->incubate_cells collect_supernatant Collect Cell Supernatant incubate_cells->collect_supernatant assess_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate_cells->assess_viability measure_kynurenine Measure Kynurenine Concentration (e.g., HPLC, Absorbance) collect_supernatant->measure_kynurenine analyze_data Analyze Data and Calculate IC50 measure_kynurenine->analyze_data assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based IDO1 activity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed an appropriate cell line known to express IDO1 (e.g., human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa) in a 96-well plate.[9][11]

  • IDO1 Induction: After cell attachment, induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[11][12]

  • Compound Treatment: Add serial dilutions of the test compound or standard inhibitors to the cells and incubate for an additional 24-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant for kynurenine measurement.

  • Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant. This can be done using the same colorimetric method described in the biochemical assay or, for higher accuracy and sensitivity, by high-performance liquid chromatography (HPLC).[9][13]

  • Cell Viability Assay: Concurrently, assess the viability of the cells treated with the compounds using a standard method like the MTT or CellTiter-Glo assay to rule out cytotoxicity as the cause of reduced kynurenine levels.[12]

  • Data Analysis: Normalize the kynurenine levels to cell viability and calculate the IC50 values.

Physicochemical and Pharmacokinetic Profiles

A comprehensive benchmark study extends beyond in vitro potency to include an evaluation of drug-like properties. The following table provides a comparative overview of key physicochemical and pharmacokinetic parameters.

ParameterThis compoundEpacadostatLinrodostat (BMS-986205)Navoximod (GDC-0919)
Molecular Weight ( g/mol ) 190.20462.43433.45453.48
LogP (Predicted) 1.5(Predicted) 3.8(Predicted) 3.5(Predicted) 4.1
Oral Bioavailability (%) (Hypothetical) GoodModerate[8]GoodGood
Half-life (t1/2, h) (Hypothetical) 4-6~9~12~10
Cmax (ng/mL) (Hypothetical) 1200~900[8]Data not readily availableData not readily available
Tmax (h) (Hypothetical) 1-21-2Data not readily availableData not readily available

Note: Some pharmacokinetic data for the standard compounds are not publicly available in detail and are estimated based on preclinical and clinical study reports. The data for this compound is hypothetical for illustrative purposes.

Conclusion and Future Directions

This guide provides a framework for the comprehensive evaluation of this compound as a novel IDO1 inhibitor. The presented protocols for biochemical and cellular assays, along with the comparative data tables, offer a robust methodology for benchmarking its performance against established standards.

Based on the hypothetical data, this compound demonstrates promising, albeit slightly lower, in vitro and cellular potency compared to the established inhibitors. Its lower molecular weight and predicted LogP suggest potentially favorable physicochemical properties.

Future studies should focus on obtaining empirical data for this compound to validate these predictions. In vivo efficacy studies in syngeneic tumor models are essential to assess its anti-tumor activity and impact on the tumor microenvironment.[14][15] Furthermore, selectivity profiling against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), will be crucial to fully characterize its pharmacological profile.[16] The ultimate goal is to determine if this novel compound offers a superior therapeutic window, either as a monotherapy or in combination with other immunotherapies, for the treatment of cancer.[1][2]

References

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021-03-18). Drug Target Review. Available from: [Link]

  • Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available from: [Link]

  • Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. Available from: [Link]

  • Zimmer, P., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 11, 597544. Available from: [Link]

  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026-01-09). Max-Planck-Gesellschaft. Available from: [Link]

  • Le, T., & Kumar, S. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 629, 211–227. Available from: [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. Available from: [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. Available from: [Link]

  • Röhrig, U. F., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Future Medicinal Chemistry, 9(12), 1327–1340. Available from: [Link]

  • McGuinness, B., et al. (2015). Identification and optimisation of next generation inhibitors of IDO1 and TDO. European Journal of Cancer, 51, S73. Available from: [Link]

  • Chen, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. Available from: [Link]

  • Wójcik, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 2297. Available from: [Link]

  • van den Eynde, B. J., et al. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expressing syngeneic mouse tumor model. OncoImmunology, 8(11), e1651853. Available from: [Link]

  • McGuinness, B., et al. (2015). Abstract LB-B14: Characterization of next generation IDO1 and TDO inhibitors as novel cancer immunotherapeutic agents. Cancer Research, 75(24 Supplement), LB-B14. Available from: [Link]

  • Albini, A., et al. (2017). Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. The FEBS Journal, 284(21), 3687–3700. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is foundational to scientific progress. This compound, a derivative of 7-azaindole, serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.[1][2] However, advancing research carries the parallel responsibility of ensuring safety and environmental stewardship. The proper disposal of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. The procedures outlined here are grounded in established safety principles and are designed to protect laboratory personnel, the wider community, and the environment. While the Safety Data Sheet (SDS) for this specific compound indicates that detailed hazard classification data is not currently available, we must operate under the precautionary principle.[3] The lack of comprehensive toxicological data necessitates treating the substance as potentially hazardous chemical waste.

Pre-Disposal: Hazard Assessment and Safe Handling

Before disposal begins, a clear understanding of the compound's characteristics and the necessary handling precautions is essential. This proactive approach minimizes risk during waste accumulation and consolidation.

1.1 Compound Identification and Properties

A precise identification is the first step in any chemical handling protocol.

PropertyDataSource(s)
Chemical Name This compound[3]
Synonym 2-Methyl-7-aza-3-indolylacetic Acid[3]
CAS Number 7546-50-1[3][4][5]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.2 g/mol [4]
Physical Form Solid (based on handling advice)[3]

1.2 Personal Protective Equipment (PPE) and Handling

The principle of causality here is simple: preventing exposure is the most effective safety measure. Since the compound is a solid, the primary risks during handling are inhalation of dust and dermal or eye contact.[3]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood. This provides necessary exhaust ventilation to capture any dust or aerosols generated during transfer.[3]

  • Eye and Face Protection : Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection : Wear standard nitrile or neoprene laboratory gloves and a full-length lab coat. Change gloves immediately if contamination occurs.

  • Hygiene Practices : Avoid creating dust.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][7]

Step-by-Step Disposal Protocol

The recommended disposal pathway for this compound is through a licensed chemical waste management service for controlled incineration.[3][6] This method ensures the complete and safe destruction of the molecule. Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into the sewer system. [3][6]

2.1 Protocol for Unused or Waste Compound

  • Container Selection : Designate a specific, leak-proof, and chemically compatible container for the solid waste.[8][9] A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling : Immediately label the waste container. The label must be clear, durable, and include, at a minimum:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Caution: Chemical Waste - Handle with PPE")

    • The date accumulation started.

  • Segregation : Store the waste container in a designated satellite accumulation area within the lab.[9] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[10] Keep the container tightly closed except when adding waste.[3][11]

  • Arrange for Pickup : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[8][9][11] Do not accumulate large quantities of waste.[11][12]

2.2 Protocol for Empty Container Decontamination

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste. The rinsate generated during this process is considered hazardous waste.[12][13]

  • Initial Rinse : In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent in which the compound is soluble (e.g., methanol, acetone).[3][12][14] Each rinse volume should be approximately 5-10% of the container's volume.[12]

  • Collect Rinsate : Collect all three rinses in a designated hazardous waste container for liquid solvent waste. This rinsate must be disposed of via your institution's EHS department.

  • Final Preparation : Once triple-rinsed and air-dried, obliterate or completely remove the original chemical label from the container.[12][13]

  • Final Disposal : The decontaminated container can now be disposed of according to your institution's policy for non-hazardous laboratory glassware or plastic.[8][13]

Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined response plan is critical for safety.

  • Ensure Safety : Immediately alert others in the area. Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

  • Contain the Spill : For a small spill of the solid material, cover it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[15][16]

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[14][15][17]

  • Decontaminate Area : Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials must also be placed in the hazardous waste container.

  • Large Spills : For large spills, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.[18]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling and disposing of this compound and its associated containers.

G cluster_waste Waste Generation cluster_decision Waste Characterization cluster_solid Solid Waste Protocol cluster_container Container Decontamination Protocol start Material is designated as waste decision Is this the solid compound or an empty container? start->decision solid_waste Place in a labeled, sealed hazardous waste container. decision->solid_waste  Solid Compound triple_rinse Triple-rinse container with appropriate solvent. decision->triple_rinse  Empty Container contact_ehs Contact EHS for disposal via licensed chemical destruction plant. solid_waste->contact_ehs collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate collect_rinsate->solid_waste Add to liquid waste stream deface_label Deface original label on the empty container. collect_rinsate->deface_label dispose_container Dispose of clean container per institutional policy. deface_label->dispose_container

Caption: Decision workflow for proper disposal.

References

  • SAFETY DATA SHEET for this compound. Acros PharmaTech Limited.
  • SAFETY DATA SHEET for Acetic Acid. Fisher Scientific.
  • 1H-Pyrrolo[2,3-b]pyridine SDS. Echemi.
  • 2-(2-Methyl-1H-pyrrolo[2, 3-b]pyridin-3-yl)acetic acid, min 98%. Santa Cruz Biotechnology.
  • Material Safety Data Sheet for Acetic Acid. ScienceLab.com.
  • Safety Data Sheet for 3-Pyridyl acetic acid. Jubilant Ingrevia Limited.
  • Safety Data Sheet for Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate. ChemScene.
  • Safety Data Sheet: Acetic acid. Carl ROTH.
  • This compound Product Page. ChemScene.
  • Safety Data Sheet: 7-Azaindole. Carl ROTH.
  • How to Dispose of Acetic Acid. Lab Alley. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]

  • 2-(1-(3,4-difluorophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed, National Library of Medicine. Available at: [Link]

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Navigating the Unseen: A Safety and Handling Guide for 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental daily procedures. While the scientific pursuit is paramount, the safety of the researcher is the bedrock upon which all successful discovery is built. This guide provides essential, immediate safety and logistical information for handling 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, a heterocyclic compound with potential applications in drug development. As a Senior Application Scientist, my aim is to instill a deep sense of proactive safety, moving beyond mere compliance to a culture of intrinsic laboratory safety.

Hazard Assessment: A Sum of its Parts

Given the limited specific toxicological data, a conservative hazard assessment is necessary. The pyrrolo[2,3-b]pyridine scaffold is a heterocyclic aromatic amine. Aromatic amines as a class can possess various toxicological properties, including irritation and potential for more significant health effects with prolonged exposure. The acetic acid moiety, particularly in a powdered form, can be a respiratory and skin irritant.

Therefore, we will operate under the assumption that this compound is, at a minimum:

  • A skin and eye irritant.

  • Harmful if inhaled as a dust.

  • Potentially harmful if swallowed.

This conservative approach ensures that our protective measures are robust and aligned with best practices for handling novel chemical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against airborne powder and accidental splashes of solutions.
Skin Protection Nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and full-length pants.Nitrile gloves offer good resistance to a range of chemicals.[1][2] Double-gloving provides an extra layer of protection against tears and contamination. A lab coat protects the skin and personal clothing from spills.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood.[3]Prevents inhalation of fine powders which can cause respiratory irritation.

It is imperative to consult your institution's specific PPE guidelines and to be properly fit-tested for any required respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and ensure a safe working environment.

Handling the Solid Compound

The primary risk associated with the solid form of this compound is the generation of airborne dust.

Workflow for Handling Solid Compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood Verify weigh Weigh compound in fume hood prep_hood->weigh Proceed transfer Carefully transfer to vessel weigh->transfer Slowly decontaminate Decontaminate work surfaces transfer->decontaminate After use dispose_waste Dispose of waste properly decontaminate->dispose_waste Segregate doff_ppe Doff PPE correctly dispose_waste->doff_ppe Final step

Caption: Workflow for the safe handling of powdered this compound.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure your chemical fume hood is certified and functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a spatula to carefully transfer the powder. Avoid any actions that could create dust, such as pouring from a height.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: All contaminated materials, including gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash your hands thoroughly with soap and water after removing all PPE.

Handling Solutions

Once dissolved, the risk of inhalation is reduced, but the risk of skin and eye contact remains.

Step-by-Step Protocol:

  • Preparation: As with the solid, all handling of solutions should be performed in a chemical fume hood while wearing the appropriate PPE.

  • Dissolution: Add solvent to the solid slowly to avoid splashing.

  • Transfer: Use a pipette or a funnel for transferring solutions to prevent spills.

  • Cleanup and Waste Disposal: Clean any spills immediately with an appropriate absorbent material. Dispose of all solutions and contaminated materials as hazardous chemical waste. Dilute aqueous solutions may potentially be neutralized and disposed of down the drain, but this is strictly dependent on your institution's and local regulations. Always consult your Environmental Health and Safety (EHS) department for guidance.[4][5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills (<100 mL) within a fume hood, use an appropriate absorbent material to contain and clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan: A Responsible Conclusion

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Labeling:

  • Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

Disposal Pathway:

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash.[5]

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds like this compound is a testament to a researcher's commitment to scientific integrity and personal safety. By internalizing the principles outlined in this guide and adhering to your institution's specific safety protocols, you contribute to a robust culture of safety that protects you, your colleagues, and the groundbreaking research you conduct. Always remember that proactive risk assessment and meticulous adherence to safety procedures are the cornerstones of a successful and sustainable research endeavor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.